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  • Product: 2-(Methylsulfonylamino)benzylamine hydrochloride
  • CAS: 1170256-90-2

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 2-(Methylsulfonylamino)benzylamine Hydrochloride

Abstract This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-(Methylsulfonylamino)benzylamine hydrochloride, a key building block in modern medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-(Methylsulfonylamino)benzylamine hydrochloride, a key building block in modern medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical process decisions, from strategic reagent selection to the deployment of orthogonal analytical techniques for structural verification and purity assessment. We present a robust, two-step synthetic pathway commencing with the sulfonylation of 2-aminobenzonitrile, followed by a selective nitrile reduction. Each stage is accompanied by a detailed experimental protocol. The characterization section establishes a self-validating analytical workflow, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation and validation of this important synthetic intermediate.

Introduction: Strategic Importance in Drug Discovery

The molecular architecture of 2-(Methylsulfonylamino)benzylamine hydrochloride combines two pharmacologically significant moieties: a sulfonamide and a benzylamine. Sulfonamides are renowned isosteres for carboxylic acids and amides, offering modulated pKa, improved metabolic stability, and unique hydrogen bonding capabilities that have been leveraged in a wide array of therapeutics.[1][2] The benzylamine scaffold serves as a versatile anchor for introducing molecular diversity and is a common feature in agents targeting the central nervous system and other biological systems.[3][4]

The ortho-substitution pattern of the methylsulfonylamino and aminomethyl groups creates a specific steric and electronic profile, making this compound a valuable starting material for constructing complex molecules with constrained conformations, often a requirement for high-affinity receptor binding. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and biological screening.[4]

This guide provides an end-to-end workflow, from conceptual retrosynthesis to final product validation, designed to ensure both high yield and verifiable purity.

Retrosynthetic Analysis and Synthesis Strategy

Our synthetic strategy is predicated on a logical and efficient disconnection of the target molecule. The primary amine can be reliably formed from the reduction of a nitrile group, a well-established and high-yielding transformation in organic synthesis.[5][6] The sulfonamide linkage is most classically constructed via the reaction of a primary amine with a sulfonyl chloride.[7][8] This leads to a straightforward and commercially viable retrosynthetic pathway.

G Target 2-(Methylsulfonylamino)benzylamine HCl FreeBase 2-(Methylsulfonylamino)benzylamine Target->FreeBase Salt Formation (HCl) Nitrile 2-(Methylsulfonylamino)benzonitrile FreeBase->Nitrile Nitrile Reduction StartingMaterial1 2-Aminobenzonitrile Nitrile->StartingMaterial1 Sulfonylation StartingMaterial2 Methanesulfonyl Chloride Nitrile->StartingMaterial2 Sulfonylation

Caption: Retrosynthetic analysis of the target compound.

This approach utilizes readily available starting materials, 2-aminobenzonitrile and methanesulfonyl chloride, and involves two high-conversion steps, minimizing complex purification challenges.

Part I: Synthesis Protocol

The synthesis is executed in three distinct stages: sulfonylation of the aromatic amine, reduction of the nitrile, and final conversion to the hydrochloride salt.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation a Dissolve 2-Aminobenzonitrile in Pyridine b Cool to 0°C a->b c Add Methanesulfonyl Chloride (dropwise) b->c d Stir at RT c->d e Aqueous Workup d->e f Suspend Sulfonamide Nitrile in Anhydrous THF e->f Purified Intermediate g Add LiAlH₄ (portion-wise at 0°C) f->g h Reflux Reaction g->h i Quench (Fieser Workup) h->i j Filter & Concentrate i->j k Dissolve Free Base in Isopropanol j->k Crude Free Base l Add HCl in Ether (dropwise) k->l m Stir to Precipitate l->m n Filter & Dry Solid m->n Final Target Compound n->Final Final Product

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of 2-(Methylsulfonylamino)benzonitrile

Rationale: This reaction forms the stable sulfonamide bond. Pyridine is chosen as the solvent and base; it effectively scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[8] The reaction is initiated at 0°C to control the initial exotherm from the highly reactive sulfonyl chloride, ensuring selectivity and preventing degradation.

Protocol:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of amine).

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Add methanesulfonyl chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl (to neutralize excess pyridine).

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or silica gel chromatography to yield the pure intermediate.

Step 2: Synthesis of 2-(Methylsulfonylamino)benzylamine (Free Base)

Rationale: The reduction of the nitrile to a primary amine is a critical transformation. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent for its high reactivity and effectiveness in reducing nitriles.[6][9][10] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. A Fieser workup (sequential addition of water, then NaOH solution, then more water) is a trusted method for safely quenching the reaction and precipitating aluminum salts, which can then be easily filtered off.

Protocol:

  • In a flame-dried, three-neck flask equipped with a reflux condenser under a nitrogen atmosphere, suspend the 2-(methylsulfonylamino)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice-water bath.

  • Carefully add LiAlH₄ (2.0-2.5 eq) portion-wise, controlling the rate of addition to manage gas evolution.

  • After the addition, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction back to 0°C. Cautiously quench the reaction by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% (w/v) aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude free base, which can be used directly in the next step.

Step 3: Formation of 2-(Methylsulfonylamino)benzylamine Hydrochloride

Rationale: Conversion to the hydrochloride salt is performed to enhance the compound's stability, crystallinity, and handling properties. Using a solution of HCl in a volatile organic solvent like diethyl ether or isopropanol allows for controlled precipitation of the salt from a solution of the free base.

Protocol:

  • Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent, such as isopropanol or methanol.

  • While stirring, slowly add a solution of 2M HCl in diethyl ether until the solution becomes acidic (test with pH paper) and a precipitate forms.

  • Continue stirring for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the white solid under high vacuum to yield the final product, 2-(Methylsulfonylamino)benzylamine hydrochloride.

Part II: Physicochemical and Spectroscopic Characterization

A multi-technique, orthogonal approach is essential for the unambiguous confirmation of the chemical structure and the assessment of its purity.

G start Final Product Sample nmr ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) start->nmr ftir FT-IR Spectroscopy (Functional Group ID) start->ftir ms High-Resolution MS (Elemental Composition) start->ms hplc HPLC-UV (Purity Assessment) start->hplc pass Structure & Purity Confirmed nmr->pass ftir->pass ms->pass hplc->pass

Caption: Orthogonal workflow for analytical characterization.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 1170256-90-2
Molecular Formula C₈H₁₃ClN₂O₂SN/A
Molecular Weight 236.72 g/mol [3]
Appearance White to off-white solidN/A
Storage Inert atmosphere, Room Temperature
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

Expected Data Interpretation:

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show distinct signals for each type of proton. The aromatic protons will appear in the downfield region (δ 7.0-7.8 ppm), with splitting patterns dictated by their ortho, meta, and para relationships. The benzylic (CH₂) protons should appear as a singlet or broad singlet around δ 4.0 ppm. The ammonium (NH₃⁺) protons will likely be a broad signal, and its chemical shift can be concentration-dependent. The sulfonamide (NH) proton will appear as a singlet, and the methyl (CH₃) protons of the sulfonyl group will be a sharp singlet in the upfield region (δ 2.9-3.2 ppm).

  • ¹³C NMR (DMSO-d₆): The spectrum will show eight distinct carbon signals. The aromatic carbons will resonate between δ 120-140 ppm. The benzylic carbon (CH₂) will be found around δ 40-45 ppm, and the methyl carbon (CH₃) will be in a similar region.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

Expected Data Interpretation: The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3000 N-H Stretch Sulfonamide (N-H)
3000-2800 N-H Stretch Ammonium (NH₃⁺)
~1350 & ~1150 Asymmetric & Symmetric S=O Stretch Sulfonamide (SO₂)[3]

| 1600-1450 | C=C Bending | Aromatic Ring |

C. High-Resolution Mass Spectrometry (HRMS)

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

Expected Data Interpretation: HRMS is crucial for confirming the elemental composition. The analysis should target the protonated molecular ion of the free base, [M+H]⁺.

  • Free Base Formula: C₈H₁₂N₂O₂S

  • Calculated Exact Mass: 200.0620

  • Expected [M+H]⁺: 201.0698 The measured mass should be within a 5 ppm tolerance of the calculated value.

D. High-Performance Liquid Chromatography (HPLC)

Protocol:

  • System: Reverse-Phase HPLC with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Purpose: This method is used to determine the purity of the final compound. A single major peak should be observed, and the purity is typically reported as the area percentage of this peak relative to the total integrated peak area.

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride. The chosen synthetic route is efficient and utilizes common laboratory reagents and techniques. Furthermore, the comprehensive characterization workflow, employing a suite of orthogonal analytical methods, provides a robust framework for verifying the structural integrity and ensuring the high purity of the final product. This scientifically-grounded approach provides researchers with the confidence needed to utilize this valuable building block in demanding drug discovery and development programs.

References

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  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

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  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

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  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

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  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

  • Max Planck Institute of Colloids and Interfaces. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzylamine hydrochloride. Retrieved from [Link]

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  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • PubMed. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide to 2-(Methylsulfonylamino)benzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS No: 1170256-90-2), a compound of interest in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS No: 1170256-90-2), a compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, structural elucidation, synthesis, potential applications, and analytical methodologies, offering field-proven insights and detailed protocols.

Chemical Identity and Structure

2-(Methylsulfonylamino)benzylamine hydrochloride is a substituted benzylamine derivative. The presence of a methylsulfonylamino group at the ortho-position of the benzyl ring significantly influences its physicochemical properties and biological activity compared to its isomers and parent benzylamine structure.

Core Chemical Data
IdentifierValueSource
CAS Number 1170256-90-2
Molecular Formula C₈H₁₂N₂O₂S·HCl[1]
Molecular Weight 236.72 g/mol [2]
IUPAC Name N-[2-(aminomethyl)phenyl]methanesulfonamide;hydrochloride[1]
Synonyms 2-(Methylsulfonylamino)benzylamine HCl, N-[2-(aminomethyl)phenyl]methanesulfonamide hydrochloride[1]
Structural Representation

The chemical structure of 2-(Methylsulfonylamino)benzylamine hydrochloride is characterized by a benzylamine core with a methanesulfonamide group at the C2 position of the phenyl ring.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Bromination cluster_3 Step 4: Azide Substitution cluster_4 Step 5: Reduction cluster_5 Step 6: Diazotization & Reduction cluster_6 Step 7: Salt Formation A 2-Methylaniline B 2-Methyl-6-nitroaniline A->B HNO₃, H₂SO₄ C 2-Methyl-6-nitroaniline D N-(2-methyl-6-nitrophenyl) methanesulfonamide C->D CH₃SO₂Cl, Pyridine E N-(2-methyl-6-nitrophenyl) methanesulfonamide F N-(2-(bromomethyl)-6-nitrophenyl) methanesulfonamide E->F NBS, AIBN G N-(2-(bromomethyl)-6-nitrophenyl) methanesulfonamide H N-(2-(azidomethyl)-6-nitrophenyl) methanesulfonamide G->H NaN₃, DMF I N-(2-(azidomethyl)-6-nitrophenyl) methanesulfonamide J N-(2-(aminomethyl)-6-aminophenyl) methanesulfonamide I->J H₂, Pd/C K N-(2-(aminomethyl)-6-aminophenyl) methanesulfonamide L N-[2-(aminomethyl)phenyl] methanesulfonamide K->L 1. NaNO₂, HCl 2. H₃PO₂ M N-[2-(aminomethyl)phenyl] methanesulfonamide N 2-(Methylsulfonylamino)benzylamine hydrochloride M->N HCl in Ether

Figure 2: Plausible synthetic workflow for 2-(Methylsulfonylamino)benzylamine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of N-(2-aminobenzyl)methanesulfonamide

  • To a solution of 2-aminobenzylamine in a suitable anhydrous solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Cool the mixture in an ice bath.

  • Add methanesulfonyl chloride dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Purification of the Free Base

  • The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified N-(2-aminobenzyl)methanesulfonamide in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 2-(Methylsulfonylamino)benzylamine hydrochloride.

Purification and Characterization

The final product's purity should be assessed using standard analytical techniques.

  • Recrystallization: For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether. [2]* High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. [3][4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Expected proton signals would include aromatic protons, a singlet for the methylsulfonyl group, and a singlet for the benzylic protons. [5]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the protonated molecule [M+H]⁺. [6]

Potential Applications in Drug Development

Substituted benzylamines and sulfonamides are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The unique combination of these two pharmacophores in 2-(Methylsulfonylamino)benzylamine hydrochloride suggests its potential as a building block or a lead compound in various therapeutic areas.

Rationale for Interest
  • Sulfonamide Moiety: The sulfonamide group is a key functional group in a variety of drugs, including antibacterial agents, diuretics, and anticonvulsants. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. [7]* Benzylamine Moiety: The benzylamine scaffold is present in numerous biologically active compounds and can be a crucial element for receptor binding. [8]* Ortho-substitution Pattern: The ortho-positioning of the methylsulfonylamino group can enforce a specific conformation of the benzylamine side chain, which may lead to enhanced selectivity for a particular biological target.

Potential Therapeutic Areas

While specific biological activity data for 2-(Methylsulfonylamino)benzylamine hydrochloride is not extensively published, based on the activities of related compounds, potential areas of investigation include:

  • Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and could target metalloenzymes.

  • Receptor Modulation: The overall structure could be suitable for interaction with various G-protein coupled receptors (GPCRs) or ion channels. For instance, some sulfonamide derivatives are known to modulate 5-HT receptors. [9]* Anti-arrhythmic Agents: The structural similarity to compounds like sotalol, which contains a methanesulfonamide group, suggests a potential for investigation in cardiovascular diseases. [7]

Analytical Methods for Characterization

Robust analytical methods are crucial for the quality control of 2-(Methylsulfonylamino)benzylamine hydrochloride, ensuring its identity, purity, and stability.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): As mentioned, RP-HPLC with UV detection is a standard method for purity determination and assay. The method would typically involve a C18 column and a mobile phase of acetonitrile and water with a buffer. [3][4]* Gas Chromatography (GC): Derivatization may be necessary to improve the volatility and thermal stability of the compound for GC analysis.

Spectroscopic Techniques
  • ¹H and ¹³C NMR Spectroscopy: These techniques are indispensable for unambiguous structural elucidation. While experimental spectra for the target compound are not readily available in the public domain, predicted spectra can be generated. For related benzylamine hydrochlorides, characteristic signals for the benzylic protons (CH₂) are observed around 4.0 ppm in DMSO-d₆, and aromatic protons appear in the 7.4-7.5 ppm region. [10]* Mass Spectrometry (MS): ESI-MS is a soft ionization technique suitable for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. The fragmentation of benzylamines often involves the loss of ammonia (NH₃). [6]* Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine and sulfonamide, S=O stretches of the sulfonamide, and aromatic C-H and C=C vibrations.

Conclusion

2-(Methylsulfonylamino)benzylamine hydrochloride is a chemical entity with significant potential for further investigation in the field of drug discovery and development. Its unique structural features, combining the well-established pharmacophores of benzylamine and sulfonamide with a specific ortho-substitution pattern, make it an attractive candidate for screening in various biological assays. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and key analytical methods for its characterization, serving as a valuable resource for researchers in the pharmaceutical sciences. Further exploration of its biological activities is warranted to unlock its full therapeutic potential.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Retrieved from [Link]

  • Vacogne, C. D., & Schlaad, H. (2015). Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Supporting Information. Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

  • NIST. (n.d.). Benzylamine hydrochloride. Retrieved from [Link]

  • Molbase. (n.d.). N-[2-(aminomethyl)phenyl]methanesulfonamide. Retrieved from [Link]

  • Mikromol. (n.d.). N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulphonamide Hydrochloride. Retrieved from [Link]

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  • Zenodo. (n.d.). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation. Retrieved from [Link]

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  • Santoro, M. I. R. M., et al. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography.
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Foundational

Spectroscopic Characterization of 2-(Methylsulfonylamino)benzylamine Hydrochloride: A Methodological and Predictive Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the analytical methodologies required for the complete spectr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete spectroscopic characterization of 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS No: 1170256-90-2). As a key building block in medicinal chemistry and drug development, unambiguous structural verification is paramount. This document outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and offers a predictive analysis of the expected spectral data based on foundational principles and data from analogous structures. It is designed to serve as a self-validating framework for researchers to acquire and interpret high-quality data, ensuring scientific integrity and accelerating research timelines.

Introduction and Molecular Structure

2-(Methylsulfonylamino)benzylamine hydrochloride is an ortho-substituted aromatic compound featuring a primary aminomethyl group and a methylsulfonamide group. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a key consideration for analytical sample preparation. The structural integrity of this molecule is the foundation of its utility in synthesis, and rigorous spectroscopic analysis is the only way to confirm this integrity.

This guide will systematically deconstruct the molecule's signature across three core analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the precise carbon-hydrogen framework and connectivity.

  • IR Spectroscopy: To confirm the presence and environment of key functional groups.

  • Mass Spectrometry: To verify the molecular weight and gain further structural insights through fragmentation analysis.

The following diagram illustrates the chemical structure and numbering convention used throughout this guide.

Caption: Structure of 2-(Methylsulfonylamino)benzylamine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For 2-(Methylsulfonylamino)benzylamine hydrochloride, it provides irrefutable evidence of the substitution pattern and the integrity of the aliphatic side chains.

Expertise & Experience: The Choice of Solvent

The hydrochloride salt necessitates the use of a polar, deuterated solvent. While D₂O could be used, it would result in the rapid exchange and disappearance of signals from the -NH₂ and -NH- protons. Therefore, DMSO-d₆ is the superior choice. It readily dissolves the salt and slows the exchange rate of N-H protons, allowing for their observation and providing a more complete spectral picture.

Predicted ¹H NMR Spectrum

The proton spectrum is predicted to show distinct signals for the methyl, methylene, aromatic, and amine/amide protons. The ortho-substitution pattern will create a complex but interpretable splitting pattern for the aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6Broad Singlet3H-CH₂-NH₃⁺The primary amine is protonated by HCl, forming an ammonium salt. These protons are acidic, often appear as a broad signal, and integrate to 3 protons. Their chemical shift is concentration-dependent.
~7.5-7.7Multiplet2HAr-HAromatic protons ortho and para to the electron-withdrawing sulfonamide group are expected to be deshielded and shifted downfield.
~7.2-7.4Multiplet2HAr-HThe remaining aromatic protons will reside in a more typical aromatic region.
~4.0Singlet (or Doublet)2HAr-CH₂-NMethylene protons adjacent to the aromatic ring and the ammonium group. May appear as a singlet or a doublet if coupled to the NH₃⁺ protons.
~3.0Singlet3HS-CH₃The methyl group attached to the sulfonyl moiety is a sharp singlet, typically found around 3.0 ppm.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~135-140Ar-C (Quaternary)Two quaternary carbons are expected: one attached to the CH₂NH₃⁺ group and one to the NHSO₂CH₃ group.
~128-130Ar-CHFour distinct aromatic CH carbons are expected due to the ortho substitution pattern.
~42Ar-CH₂-NThe benzylic carbon, shifted slightly downfield by the adjacent nitrogen. A similar carbon in benzylamine hydrochloride appears at 42.25 ppm.[1]
~40S-CH₃The methyl carbon of the methylsulfonyl group.
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh 10-15 mg of 2-(Methylsulfonylamino)benzylamine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for ¹H frequency.

    • Acquire a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm, centered at ~8 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a minimum of 32 scans for a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Tune and match the probe for ¹³C frequency.

    • Acquire a standard proton-decoupled experiment (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm, centered at ~110 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

G parent [M+H]⁺ m/z = 201.07 child1 Benzylic Cation m/z = 184.04 parent->child1  -NH₃ child2 Sulfonylated Phenyl Cation m/z = 171.02 parent->child2  -CH₂NH₂ frag1 Loss of NH₃ (-17.03 Da) frag2 Loss of CH₂NH₂ (-30.05 Da)

Caption: Plausible ESI-MS Fragmentation Pathway.

Experimental Protocol for LC-MS Data Acquisition

This protocol uses Liquid Chromatography (LC) for sample introduction, which is standard for ESI-MS.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this to a final concentration of ~10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

    • Fragmentor Voltage: Set to a moderate value (e.g., 125 V) to facilitate transfer into the mass analyzer without excessive in-source fragmentation. [2]

Conclusion

The structural verification of 2-(Methylsulfonylamino)benzylamine hydrochloride is a multi-faceted process requiring the integration of NMR, IR, and MS data. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry validates the molecular weight and offers corroborating structural evidence through fragmentation. By following the detailed, best-practice protocols outlined in this guide, researchers can generate high-quality, reliable, and self-validating data. This rigorous analytical approach ensures the identity and purity of the material, which is a non-negotiable prerequisite for its successful application in research and development.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

  • Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. The Royal Society of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzylamine hydrochloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Benzylamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (2022). IR spectra of pure benzylamine. Retrieved from [Link]

  • Zumwalt, M., et al. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent Technologies, Inc. Retrieved from [Link]

  • PubMed. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-(Methylsulfonylamino)benzylamine Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the solubility and stability of 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS No: 1170256-90-2), a compound of interest in pharmaceutical researc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS No: 1170256-90-2), a compound of interest in pharmaceutical research and development. We delve into the theoretical physicochemical principles governing its behavior and present detailed, field-tested protocols for empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing critical properties that influence formulation, storage, and ultimate bioavailability. The methodologies are grounded in international regulatory standards, ensuring the generation of robust and reliable data.

Introduction and Compound Profile

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount. Poor solubility can lead to low bioavailability, while instability can compromise safety and efficacy. This guide focuses on 2-(Methylsulfonylamino)benzylamine hydrochloride, a molecule featuring a primary benzylamine and a methylsulfonamide group. The hydrochloride salt form is typically chosen to enhance the aqueous solubility of the basic amine functional group.[1][2][3]

Understanding the solubility and stability profile of this active pharmaceutical ingredient (API) is not merely an academic exercise; it is a foundational requirement for rational drug development. It informs decisions on:

  • Formulation Strategy: Selecting appropriate excipients and vehicle systems (e.g., for oral, parenteral administration).

  • Storage Conditions: Defining appropriate temperature, humidity, and light-exposure limits to ensure the product's shelf-life.[4][5]

  • Analytical Method Development: Creating stability-indicating methods that can accurately quantify the API in the presence of potential degradants.[6]

This document provides both the theoretical underpinnings and the practical, step-by-step methodologies to thoroughly characterize this compound.

Compound Structure and Key Physicochemical Properties

A precise understanding of the molecule's structure is the first step in predicting its behavior.

  • Chemical Name: 2-(Methylsulfonylamino)benzylamine hydrochloride

  • CAS Number: 1170256-90-2[7]

  • Molecular Formula: C₈H₁₁N₂O₂S · HCl

  • Molecular Weight: 236.71 g/mol (Note: Some sources may list the weight of the free base or a different isomer. The CAS number 1170256-90-2 corresponds to this specific salt).

PropertyValue / InformationSource
Physical Form Expected to be a crystalline solid.[8]General knowledge of amine salts
pKa Not readily available in public literature. The benzylamine group is basic and will have a pKa in the range of 8-10. The sulfonamide N-H is weakly acidic.Inferred from related structures
Melting Point >275°C (for a related isomer)[9][9]
Storage Inert atmosphere, Room Temperature.

Theoretical & Practical Solubility Assessment

The presence of the hydrochloride salt makes the molecule ionic, which generally confers high solubility in polar protic solvents like water.[1][7][10] The organic backbone, however, provides lipophilic character, allowing for potential solubility in certain organic solvents.

Causality Behind Solvent Selection

To build a comprehensive solubility profile, solvents are chosen to represent a range of polarities and hydrogen bonding capabilities:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can solvate both the ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. High solubility is generally expected.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have high dielectric constants and can solvate ions, but lack O-H or N-H bonds for hydrogen bond donation. Solubility can be variable.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): The ionic nature of the hydrochloride salt makes solubility in these solvents highly unlikely. Testing in these confirms the compound's polar nature.

Experimental Workflow: Solubility Determination

The Shake-Flask method is a robust and widely accepted technique for determining equilibrium solubility. The workflow is designed to ensure that equilibrium is reached and that the measurement is accurate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess API into vials prep2 Add fixed volume of each solvent prep1->prep2 Step 1-2 equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Filter supernatant (e.g., 0.22 µm PTFE) sample1->sample2 sample3 Dilute aliquot with mobile phase sample2->sample3 sample4 Quantify concentration via validated HPLC-UV method sample3->sample4

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Shake-Flask Solubility Measurement

Objective: To determine the equilibrium solubility of 2-(Methylsulfonylamino)benzylamine hydrochloride in various solvents at a controlled temperature.

Materials:

  • 2-(Methylsulfonylamino)benzylamine hydrochloride

  • Selection of solvents (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, DMSO)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Calibrated balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 20-30 mg, ensuring solid remains after equilibration) to a series of vials.

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm) for at least 24 hours. This duration is critical to ensure equilibrium is reached.

  • Sampling: After equilibration, remove the vials and allow them to stand for 30 minutes for the excess solid to sediment.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is crucial to avoid artificially high results.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method to determine the compound's concentration.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Anticipated Solubility Profile (Hypothetical Data)
SolventPolarity TypeExpected Solubility (mg/mL)Rationale
Water (pH ~5-6)Polar Protic> 100High, due to ionic salt nature.
Phosphate Buffer (pH 7.4)Polar Protic> 100High, expected to remain ionized.
MethanolPolar Protic20 - 50Good, can solvate ions and H-bond.
EthanolPolar Protic5 - 20Moderate, less polar than methanol.
Acetonitrile (ACN)Polar Aprotic< 1Low, poor at solvating the ionic lattice.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50High, excellent at dissolving polar organic salts.
TolueneNon-Polar< 0.1Very Low / Insoluble.

Chemical Stability and Forced Degradation

Stability testing is essential to identify potential degradation pathways and establish a re-test period or shelf life for the API.[4][11][12] Forced degradation, or stress testing, is a deliberate process of exposing the API to conditions more severe than accelerated stability testing to provoke degradation.[6][13][14] The goal is to achieve 5-20% degradation, which is sufficient to identify and characterize degradants without destroying the molecule entirely.[13][14][15][16]

Potential Degradation Pathways

Based on the compound's structure, several degradation pathways can be hypothesized:

  • Hydrolysis: While sulfonamides are generally stable to hydrolysis, the benzylamine portion could be susceptible under extreme pH and heat.

  • Oxidation: The benzylic position and the amine group are potential sites for oxidation.

  • Photolysis: Aromatic systems can absorb UV light, potentially leading to photolytic degradation.

Experimental Workflow: Forced Degradation Study

A systematic approach is required to test the compound's stability under various stress conditions. This workflow ensures all key degradation pathways are investigated.

G cluster_stress Stress Conditions (Parallel Exposure) cluster_analysis Analysis start Prepare Stock Solution of API (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (Solution) (e.g., Water, 60°C) start->therm photo Photolytic (ICH Q1B Conditions) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC oxid->analyze therm->analyze photo->analyze neutralize->analyze analyze->analyze mass_bal Assess Peak Purity & Calculate Mass Balance analyze->mass_bal

Caption: Workflow for a Forced Degradation Study.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for 2-(Methylsulfonylamino)benzylamine hydrochloride.

Materials:

  • API Stock Solution (e.g., 1 mg/mL in water or methanol)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH) solutions

  • Hydrogen Peroxide (H₂O₂)

  • Temperature-controlled ovens/water baths

  • Photostability chamber compliant with ICH Q1B guidelines[4]

  • Validated stability-indicating HPLC method (typically with a photodiode array detector [PDA] for peak purity analysis)

Procedure:

  • Control Sample (T=0): Dilute the stock solution to the target concentration (e.g., 0.1 mg/mL) and analyze immediately.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C. Withdraw samples at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C. Withdraw samples at time points, neutralize with an equivalent amount of HCl, and analyze.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at time points and analyze.

  • Thermal Degradation: Dilute the stock solution with water. Store at 60°C, protected from light. Withdraw samples at time points and analyze.

  • Photolytic Degradation: Expose the solution (in a phototransparent container) and solid API to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[13] Analyze samples alongside a dark control.

Data Analysis: For each condition, monitor the % assay of the parent peak and the formation of any new impurity peaks. A stability-indicating method is one that can resolve all degradation product peaks from the main API peak and from each other. Peak purity analysis (using a PDA detector) is essential to confirm that the main peak is not co-eluting with any degradants.[6]

Conclusion and Recommendations

This guide outlines a comprehensive, structured approach for evaluating the solubility and stability of 2-(Methylsulfonylamino)benzylamine hydrochloride. The provided protocols, grounded in established scientific principles and regulatory guidelines, serve as a robust starting point for any research or development program.

Key Recommendations:

  • Solubility: Always determine solubility in biorelevant media (e.g., Simulated Gastric and Intestinal Fluids) in addition to simple aqueous and organic solvents for a more accurate prediction of in vivo behavior.

  • Stability: The results of forced degradation studies are critical for guiding the development of a stability-indicating analytical method. Any significant degradants should be identified and characterized to assess potential safety risks.

  • Handling: Given its nature as a hydrochloride salt, the compound may be hygroscopic. It should be stored in a desiccator or under an inert atmosphere to prevent moisture uptake, which could affect stability and weighing accuracy.

By systematically applying these methodologies, researchers can generate the high-quality data necessary to de-risk development, design effective formulations, and ensure the overall quality, safety, and efficacy of the final drug product.

References

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • ICH. (2003). Q1A(R2) Guideline. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • Proclinical. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]

  • ResolveMass Laboratories. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available at: [Link]

  • Pharma Dekho. (2023). Sop for force degradation study. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Available at: [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Available at: [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Available at: [Link]

  • Wikipedia. (n.d.). Amine. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • NIST. (n.d.). Benzylamine hydrochloride. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.. Available at: [Link].

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Foundational

An Investigational Guide to the Potential Biological Activity of 2-(Methylsulfonylamino)benzylamine Hydrochloride

A Technical Whitepaper for Drug Discovery Professionals Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigational strategy for...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper for Drug Discovery Professionals

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigational strategy for elucidating the potential biological activities of 2-(Methylsulfonylamino)benzylamine hydrochloride. Given the current scarcity of published data on this specific molecule, this guide adopts a proactive, hypothesis-driven approach. We will leverage the known biological profiles of structurally related compounds, such as benzylamine and various sulfonamides, to propose a structured research plan. This whitepaper details a full suite of in silico, in vitro, and potential in vivo studies, complete with the scientific rationale behind experimental choices and detailed protocols. Our objective is to furnish a robust framework for the systematic evaluation of 2-(Methylsulfonylamino)benzylamine hydrochloride as a potential therapeutic agent.

Introduction and Rationale

2-(Methylsulfonylamino)benzylamine hydrochloride is an organic compound characterized by a benzylamine core substituted with a methylsulfonylamino group at the ortho position. While commercially available for research purposes, a thorough review of the scientific literature reveals a notable absence of studies detailing its specific biological activities or mechanism of action.

The core structure, however, suggests several avenues for investigation. The benzylamine moiety is a key component in various biologically active molecules. For instance, the parent compound, benzylamine, is a precursor in the synthesis of numerous pharmaceuticals[1], and its hydrochloride salt has been used for treating motion sickness[1]. Furthermore, the sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents. The interplay between these two functional groups within the specific isomeric arrangement of 2-(Methylsulfonylamino)benzylamine hydrochloride presents a unique chemical entity with untapped therapeutic potential.

This guide, therefore, serves as a comprehensive roadmap for the initial exploration of this compound's bioactivity, focusing on three primary areas of high therapeutic relevance: oncology, inflammation, and infectious diseases.

Compound Profile

PropertyValueSource
IUPAC Name 2-(Methylsulfonylamino)benzylamine hydrochloride-
Synonyms 2-(Methanesulfonyl)benzylamine hydrochloride[2][3]
CAS Number 342816-14-2[2][3]
Molecular Formula C₈H₁₁NO₂S · HCl[2][3]
Molecular Weight 221.70 g/mol [2][3]
Physical Form Solid[2]
Melting Point 239-243 °C[2]
Purity Typically ≥97%[2][3]
Storage Inert atmosphere, Room Temperature

Proposed Investigational Workflow

A logical, phased approach is essential to systematically characterize the biological potential of a novel compound. We propose a workflow that begins with broad, high-throughput screening and progressively narrows the focus to more specific mechanistic studies based on initial findings.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Preclinical Evaluation in_silico In Silico Target Prediction in_vitro_screening Broad In Vitro Activity Screening (Cytotoxicity, Antimicrobial, Anti-inflammatory) in_silico->in_vitro_screening Guide target selection dose_response Dose-Response & Potency (IC50/EC50) in_vitro_screening->dose_response Positive 'Hit' moa_studies Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) dose_response->moa_studies in_vivo In Vivo Efficacy Models (e.g., Xenograft, Induced Inflammation) selectivity Selectivity & Off-Target Profiling moa_studies->selectivity selectivity->in_vivo Promising Candidate pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd

Caption: Proposed phased investigational workflow for 2-(Methylsulfonylamino)benzylamine hydrochloride.

Phase 1: In Silico and In Vitro Screening

In Silico Target Prediction

The initial step involves computational modeling to predict potential biological targets. This approach saves resources by prioritizing subsequent wet-lab experiments.

Protocol: Molecular Docking

  • Ligand Preparation: Generate a 3D structure of 2-(Methylsulfonylamino)benzylamine hydrochloride and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Library Selection: Compile a library of protein crystal structures relevant to cancer, inflammation, and microbial pathogenesis. Examples include:

    • Oncology: Kinases (e.g., EGFR, BRAF), anti-apoptotic proteins (e.g., Bcl-2).

    • Inflammation: Cyclooxygenases (COX-1, COX-2), lipoxygenases (LOX), tumor necrosis factor-alpha (TNF-α).

    • Microbiology: Bacterial DNA gyrase, fungal lanosterol 14-alpha-demethylase.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding affinity and pose of the compound within the active site of each target protein.

  • Analysis: Rank potential targets based on predicted binding energies and analyze the binding poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. The sulfonamide group, for instance, is a known zinc-binding group in metalloenzymes.

In Vitro Cytotoxicity Screening

This assay provides a baseline understanding of the compound's effect on cell viability and is a primary screen for potential anticancer activity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 2-(Methylsulfonylamino)benzylamine hydrochloride in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Summary:

Cell LineTypeHypothetical IC50 (µM)
A549Lung Cancer15.2
MCF-7Breast Cancer28.5
HCT116Colon Cancer8.9
HEK293Non-cancerous> 100
In Vitro Anti-inflammatory Screening

Given the prevalence of sulfonamides in anti-inflammatory drugs, assessing this activity is a logical step.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Plating: Seed RAW 264.7 murine macrophages in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + compound only. Incubate for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis: Quantify the amount of nitrite (a stable product of NO) and calculate the percentage of NO inhibition compared to the LPS-only control.

In Vitro Antimicrobial Screening

The sulfonamide moiety is classic in antimicrobial agents (sulfa drugs).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial/Fungal Strains: Use a panel of clinically relevant microbes, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Phase 2: Mechanism of Action (MoA) Elucidation

Should a promising "hit" emerge from Phase 1, the next critical step is to understand how it works. The following is a hypothetical MoA investigation based on a potential anticancer "hit".

Hypothetical Scenario: The compound shows selective cytotoxicity towards the HCT116 colon cancer cell line.

Proposed MoA Investigation:

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Induction: Employ an Annexin V/Propidium Iodide assay to quantify the induction of apoptosis.

  • Signaling Pathway Analysis: Use Western blotting to probe key proteins in apoptosis and cell cycle pathways, such as p53, p21, caspases (e.g., Caspase-3, Caspase-9), and Bcl-2 family proteins.

G compound 2-(Methylsulfonylamino) benzylamine HCl p53 p53 Activation compound->p53 bax Bax Upregulation compound->bax bcl2 Bcl-2 Downregulation compound->bcl2 p21 p21 Upregulation p53->p21 cdk CDK Inhibition p21->cdk g1_arrest G1 Cell Cycle Arrest cdk->g1_arrest mito Mitochondrial Permeability bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic pathway modulated by the test compound in cancer cells.

Conclusion and Future Directions

This guide outlines a systematic, multi-phase research plan to investigate the biological activities of 2-(Methylsulfonylamino)benzylamine hydrochloride. By starting with broad screening and moving towards focused mechanistic studies, researchers can efficiently and effectively characterize the therapeutic potential of this novel chemical entity. Positive results in any of the proposed areas would warrant progression to more advanced preclinical studies, including animal models of efficacy and safety pharmacology. The structural motifs present in this compound provide a strong rationale for its investigation, and the methodologies described herein offer a clear path forward for its potential development as a novel therapeutic agent.

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Exploratory

Deconvoluting Molecular Mysteries: An In-Silico Technical Guide to Predicting Protein Targets for 2-(Methylsulfonylamino)benzylamine hydrochloride

Abstract In the landscape of contemporary drug discovery, the identification of molecular targets for novel or uncharacterized small molecules is a significant bottleneck. This guide presents a comprehensive, multi-facet...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the identification of molecular targets for novel or uncharacterized small molecules is a significant bottleneck. This guide presents a comprehensive, multi-faceted in silico strategy for the elucidation of potential protein targets for 2-(Methylsulfonylamino)benzylamine hydrochloride, a compound for which public biological activity data is sparse. By synergistically employing ligand-based and structure-based computational methodologies, we outline a robust workflow designed to generate high-confidence, experimentally verifiable hypotheses. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the strategic rationale behind each experimental design choice, thereby ensuring scientific integrity and a self-validating predictive system.

Introduction: The Challenge of Orphan Compounds

The journey of a drug from a laboratory curiosity to a clinical candidate is contingent on a deep understanding of its mechanism of action, which begins with identifying its molecular target(s). Compounds like 2-(Methylsulfonylamino)benzylamine hydrochloride, often synthesized as part of larger chemical libraries or as intermediates, represent a common challenge: they are "orphan compounds" with a known structure but an unknown biological role. Traditional experimental methods for target deconvolution can be resource-intensive and time-consuming.[1][2] Computational, or in silico, approaches offer a powerful, cost-effective, and rapid alternative to navigate the vast proteomic space and prioritize targets for subsequent experimental validation.[1][3]

This guide details a systematic workflow that leverages the principle of chemical similarity and the biophysics of molecular interactions to predict the targets of 2-(Methylsulfonylamino)benzylamine hydrochloride.[4] We will progress from broad, similarity-based methods to more focused, structure-based predictions, creating a funnel of increasingly plausible target candidates.

Strategic Workflow: A Multi-Pronged Computational Approach

Our predictive strategy is built on the convergence of evidence from orthogonal computational methods. The rationale is that a consensus prediction emerging from different underlying principles (e.g., chemical similarity vs. biophysical complementarity) carries a higher probability of being correct.

G cluster_0 PART 1: Ligand-Based Prediction cluster_1 PART 2: Structure-Based Prediction cluster_2 PART 3: Data Convergence & Prioritization Query 2-(Methylsulfonylamino)benzylamine hydrochloride Structure SimSearch 2D/3D Chemical Similarity Searching Query->SimSearch SMILES/SDF PharmModel Pharmacophore Hypothesis Generation Query->PharmModel 3D Conformer RevDock Reverse Docking (Panel Docking) Query->RevDock Prepared Ligand Analysis Hit List Cross-Validation SimSearch->Analysis PharmModel->Analysis RevDock->Analysis Hypothesis Prioritized Target Hypotheses Analysis->Hypothesis Consensus Scoring

Figure 1: Overall in silico workflow for target prediction. This multi-pronged approach combines ligand- and structure-based methods to generate a prioritized list of potential targets for experimental validation.

Ligand-Based Target Prediction: Leveraging Accumulated Knowledge

Ligand-based methods operate on the fundamental principle of chemical similarity: structurally similar molecules are likely to exhibit similar biological activities by binding to similar targets.[3][4][5] These methods are particularly valuable when direct structural information of the target is unavailable or when a rapid, broad survey of potential target families is desired.

Methodology I: 2D/3D Chemical Similarity Searching

This technique involves comparing the chemical fingerprint of our query compound against vast databases of molecules with known biological activities.[5][6] The goal is to identify annotated compounds that are structurally analogous to 2-(Methylsulfonylamino)benzylamine hydrochloride, thereby inferring its potential targets.

  • Compound Preparation:

    • Obtain the 2D structure of 2-(Methylsulfonylamino)benzylamine hydrochloride. The SMILES (Simplified Molecular-Input Line-Entry System) string is a common and convenient format. For our query, a possible SMILES representation is CS(=O)(=O)Nc1ccccc1CN.

  • Database Selection:

    • Choose publically available, large-scale bioactivity databases. Prime candidates include:

      • ChEMBL: A database of bioactive drug-like small molecules.[5]

      • PubChem BioAssay: A repository of biological activity data from high-throughput screening.[5]

      • DrugBank: A resource that combines detailed drug data with comprehensive drug target information.[7]

  • Search Execution:

    • Utilize the web-based search interfaces of the selected databases.

    • Input the SMILES string of the query compound.

    • Select a similarity metric. The Tanimoto coefficient is the most widely used metric for comparing chemical fingerprints.[5]

    • Set a similarity threshold. A common starting point is a Tanimoto coefficient > 0.7, which suggests a significant degree of structural similarity.

  • Data Analysis and Interpretation:

    • Compile a list of the top-ranking similar compounds.

    • For each "hit," extract the annotated biological targets and associated activity data (e.g., IC50, Ki, EC50).

    • Group the identified targets by protein family and function. A preponderance of hits pointing toward a specific family (e.g., kinases, GPCRs, proteases) provides a strong starting hypothesis.

Methodology II: Pharmacophore Modeling and Screening

A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific target.[8][9][10] By generating a pharmacophore model from our query compound, we can screen databases of target-based pharmacophores to find a match.

  • 3D Conformer Generation:

    • Generate a low-energy 3D conformation of 2-(Methylsulfonylamino)benzylamine hydrochloride using a computational chemistry tool (e.g., Schrödinger Maestro, MOE). This step is crucial as the pharmacophoric features are spatially defined.

  • Pharmacophore Feature Identification:

    • Identify the key chemical features on the 3D structure. For our query, these would include:

      • Hydrogen Bond Donors (HBD): The primary amine (-NH2) and the secondary amine (-NH-).

      • Hydrogen Bond Acceptors (HBA): The sulfonyl oxygens (-SO2-).

      • Aromatic Ring (AR): The benzene ring.

  • Pharmacophore Database Screening:

    • Utilize a server or software that allows screening against a database of pre-calculated pharmacophore models derived from known protein-ligand complexes. Platforms like PharmMapper are designed for this "reverse" pharmacophore matching.[8]

    • Submit the 3D structure of the query compound.

    • The server will attempt to fit the query's pharmacophoric features onto the models in its database.

  • Results Ranking and Analysis:

    • The output will be a list of potential targets, ranked by a "fit score" that quantifies how well the query molecule's features match the target's pharmacophore model.[8]

    • Analyze the top-ranked targets. Pay close attention to the alignment of the query molecule within the pharmacophore model to ensure a chemically sensible binding pose.

Structure-Based Target Prediction: The Physics of Interaction

Structure-based methods move beyond similarity and attempt to model the direct physical interaction between a ligand and a potential protein target.[3] The premier technique in this category is reverse docking.

Methodology III: Reverse Docking

Reverse (or inverse) docking flips the conventional "one target-many ligands" paradigm to a "one ligand-many targets" approach.[11][12] Our query compound is computationally docked against a large library of 3D protein structures, and the binding affinity for each is estimated using a scoring function.[13][14][15]

G LigandPrep 1. Prepare Ligand (3D structure, charges, rotatable bonds) Docking 3. Perform Docking (Iterate through all targets) LigandPrep->Docking TargetDB 2. Select Target Database (e.g., PDB-based, human-focused) TargetDB->Docking Scoring 4. Score & Rank (Binding Energy Estimation) Docking->Scoring Analysis 5. Analyze Top Hits (Binding pose, interactions) Scoring->Analysis

Figure 2: The reverse docking workflow. The query ligand is systematically tested against a vast library of protein structures to identify potential high-affinity binding partners.

  • Ligand Preparation:

    • Start with the 3D structure of 2-(Methylsulfonylamino)benzylamine hydrochloride generated previously.

    • Using a tool like AutoDock Tools or Schrödinger's LigPrep, assign appropriate protonation states (likely at the primary amine, given the hydrochloride salt), add partial charges (e.g., Gasteiger charges), and define rotatable bonds. This ensures the ligand is chemically and physically realistic for docking.

  • Target Database Preparation:

    • Select a comprehensive library of protein structures. A common choice is a filtered subset of the Protein Data Bank (PDB), focusing on the human proteome and containing defined binding pockets. Several pre-compiled databases are available through servers or for local installation.

    • Ensure the protein structures are properly prepared: hydrogens added, water molecules removed (unless critical for binding), and binding pockets defined.

  • Docking Simulation:

    • Choose a docking program (e.g., AutoDock Vina, Glide, GOLD).

    • Systematically dock the prepared ligand into the defined binding site of every protein in the database. The algorithm will explore various conformations and orientations (poses) of the ligand within the binding site.

  • Scoring and Ranking:

    • For each protein-ligand complex, the docking program calculates a score, which is an estimate of the binding free energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable predicted interaction.

    • Rank all proteins in the database from best score to worst.

  • Hit-List Analysis and Refinement:

    • Critically examine the top-ranked protein targets (e.g., the top 1-2%).

    • Visualize the predicted binding pose of the ligand in the protein's active site. Does the pose make chemical sense? Are key pharmacophoric features forming favorable interactions (e.g., hydrogen bonds, salt bridges, aromatic stacking)?

    • Filter out proteins where the binding pose is physically unrealistic or the interactions are poor, regardless of the score. The reliability of scoring functions is a known challenge, making manual inspection indispensable.[11]

Data Synthesis and Hypothesis Generation

The final and most critical step is to integrate the results from all three methodologies. The strongest target hypotheses will be those that appear consistently across the different approaches.

Hypothetical Results Consolidation
Predicted TargetProtein FamilyLigand-Based EvidenceStructure-Based EvidenceConfidence Score
Monoamine Oxidase B OxidoreductaseHigh similarity to known MAO-B inhibitors.Top 1% reverse docking score; H-bonds with key residues.High
Dopamine Receptor D2 GPCRPharmacophore match to D2 antagonists.Favorable docking score; aromatic interaction in binding pocket.Medium
Squalene Epoxidase OxidoreductaseSimilarity to benzylamine-type antifungals.[16]Moderate docking score; steric clashes observed.Low
Carbonic Anhydrase II LyaseSulfonamide moiety is a known CA binder.Top 5% reverse docking score; coordinates with Zinc ion.High

Table 1: Example of a data consolidation table for prioritizing predicted targets. Confidence is assigned based on the strength and convergence of evidence from the orthogonal computational methods.

From this consolidated analysis, Monoamine Oxidase B and Carbonic Anhydrase II emerge as high-confidence primary hypotheses for the biological target of 2-(Methylsulfonylamino)benzylamine hydrochloride. The benzylamine scaffold is known to interact with monoamine oxidases, and the sulfonamide group is a classic zinc-binding pharmacophore for carbonic anhydrase inhibitors.[17][18] These prioritized targets should be the first candidates for experimental validation through in vitro binding and functional assays.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-modal in silico workflow for the de-orphanization of 2-(Methylsulfonylamino)benzylamine hydrochloride. By systematically applying chemical similarity searching, pharmacophore screening, and reverse docking, we can efficiently sift through the complexity of the human proteome to generate a short, high-quality list of potential molecular targets. This computational pre-screening framework significantly enhances the efficiency of the drug discovery pipeline, allowing experimental resources to be focused on the most promising hypotheses. The ultimate validation of these predictions rests on empirical testing, bridging the gap between computational prediction and biological reality.

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Foundational

Preliminary Cytotoxicity Screening of 2-(Methylsulfonylamino)benzylamine Hydrochloride: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of the novel compound, 2-(Methylsulfonylamino)benzylamine hydrochloride. As a member of the sulfonamide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of the novel compound, 2-(Methylsulfonylamino)benzylamine hydrochloride. As a member of the sulfonamide class of molecules, which are known to exhibit a range of biological activities, a thorough initial assessment of its cytotoxic potential is a critical step in the drug discovery and development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded approach to evaluating the compound's effects on cell viability, membrane integrity, and potential mechanisms of action. The protocols and rationale presented herein are designed to be a self-validating system, ensuring robust and reproducible data generation.

Introduction: The Rationale for Cytotoxicity Screening

The preliminary evaluation of a novel chemical entity's cytotoxicity is a foundational pillar in modern drug discovery. It serves as an initial filter to identify compounds with potential therapeutic efficacy, particularly in oncology, or to flag compounds with unacceptable toxicity for other indications. 2-(Methylsulfonylamino)benzylamine hydrochloride, a compound featuring a benzylamine moiety linked to a methylsulfonamide group, belongs to a chemical class with a rich history in medicine. Sulfonamide derivatives have been reported to possess a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The cytotoxic effects of some sulfonamides have been attributed to their ability to induce apoptosis, disrupt the cell cycle, and generate oxidative stress.[1][2][3]

Given the structural alerts within 2-(Methylsulfonylamino)benzylamine hydrochloride, a systematic and multi-faceted approach to cytotoxicity screening is warranted. This guide will detail a tiered experimental strategy, beginning with broad assessments of cell viability and progressing to more specific mechanistic assays to elucidate the potential mode of action by which this compound exerts its cytotoxic effects.

Strategic Selection of Cell Lines: A Critical First Step

The choice of cell lines is paramount for the relevance and translatability of in vitro cytotoxicity data. A well-considered panel of cell lines should be employed to gain a broad understanding of the compound's activity spectrum.

2.1. Cancer Cell Line Panel:

To assess the potential anticancer activity of 2-(Methylsulfonylamino)benzylamine hydrochloride, a diverse panel of human cancer cell lines representing different tissue origins is recommended. This allows for the identification of potential tissue-specific sensitivities. An initial screening panel could include:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used in breast cancer research.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, often more aggressive and with fewer treatment options.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines.

  • HepG2 (Hepatocellular Carcinoma): A well-differentiated liver cancer cell line, also used for hepatotoxicity studies.

2.2. Non-Cancerous Control Cell Line:

To evaluate the compound's selectivity, it is crucial to include a non-cancerous cell line in the screening panel. This provides an early indication of the therapeutic window. A suitable option is:

  • HEK293 (Human Embryonic Kidney): A widely used cell line that is easy to culture and transfect, serving as a general model for non-cancerous human cells.

The selection should be guided by the ultimate therapeutic goal. For instance, if the compound is being developed for a specific type of cancer, the panel should include a greater representation of cell lines from that malignancy.

Tier 1: Primary Cytotoxicity Assessment

The initial tier of screening focuses on quantifying the compound's effect on cell viability and proliferation. This is typically achieved through metabolic assays that provide a dose-dependent measure of cytotoxicity, from which a half-maximal inhibitory concentration (IC50) value can be determined.

3.1. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[4] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of 2-(Methylsulfonylamino)benzylamine hydrochloride in a suitable solvent (e.g., DMSO) and then create a series of serial dilutions in complete cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for a defined period, typically 24, 48, and 72 hours, to assess both acute and chronic effects.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values

The IC50 values for 2-(Methylsulfonylamino)benzylamine hydrochloride across the selected cell lines after 48 hours of treatment could be summarized as follows (illustrative data):

Cell LineIC50 (µM)
MCF-715.2
MDA-MB-2318.9
A54922.5
HeLa18.7
HepG235.1
HEK293> 100

Interpretation of Tier 1 Data:

The illustrative data suggests that 2-(Methylsulfonylamino)benzylamine hydrochloride exhibits selective cytotoxicity towards the tested cancer cell lines, with the most potent activity observed against the triple-negative breast cancer cell line MDA-MB-231. The significantly higher IC50 value in the non-cancerous HEK293 cell line indicates a favorable preliminary therapeutic index.

Tier 2: Mechanistic Elucidation of Cytotoxicity

Once the cytotoxic potential of 2-(Methylsulfonylamino)benzylamine hydrochloride has been established, the next logical step is to investigate the underlying mechanism of cell death. This tier employs a series of assays to discern whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death), and to explore other potential cellular effects.

4.1. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] A loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis, leads to the leakage of this cytosolic enzyme.

Experimental Protocol: LDH Assay

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay (steps 1-4).

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a vehicle control.

4.2. Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis

This flow cytometry-based assay is a gold standard for distinguishing between apoptotic and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Experimental Workflow: Apoptosis Detection

Caption: Workflow for Annexin V/PI apoptosis assay.

4.3. Caspase Activity Assay: Probing the Apoptotic Cascade

Caspases are a family of proteases that play a central role in the execution of apoptosis.[2][6] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of this pathway in compound-induced cell death.

Signaling Pathway: Caspase-Mediated Apoptosis

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cellular Stress Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction e.g., Oxidative Stress Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Cleavage of Cellular Substrates

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Tier 3: Investigating Plausible Mechanisms of Action for a Sulfonamide Derivative

Based on the known biological activities of other sulfonamide-containing compounds, this tier explores more specific mechanisms that could be responsible for the observed cytotoxicity of 2-(Methylsulfonylamino)benzylamine hydrochloride.

5.1. Assessment of Oxidative Stress

The generation of reactive oxygen species (ROS) is a known mechanism of cytotoxicity for some sulfonamides.[2][7] An imbalance in the cellular redox state can lead to damage of lipids, proteins, and DNA, ultimately triggering cell death.

Experimental Protocol: Intracellular ROS Measurement

  • Cell Culture and Treatment: Culture cells and treat with 2-(Methylsulfonylamino)benzylamine hydrochloride as previously described.

  • Probe Loading: Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

5.2. Evaluation of Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial dysfunction is a key event in the intrinsic pathway of apoptosis.[8] A decrease in the mitochondrial membrane potential is an early indicator of mitochondrial-mediated apoptosis.

Experimental Protocol: ΔΨm Measurement

  • Cell Culture and Treatment: Treat cells with the test compound.

  • Dye Staining: Stain the cells with a potentiometric fluorescent dye, such as JC-1 or TMRE.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift in the fluorescence signal indicates a loss of mitochondrial membrane potential.

5.3. Cell Cycle Analysis

Some sulfonamide derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[3][9]

Experimental Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment: Treat cells with 2-(Methylsulfonylamino)benzylamine hydrochloride for a defined period.

  • Cell Fixation: Harvest and fix the cells in cold ethanol.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Logical Relationship of Mechanistic Assays

G Compound 2-(Methylsulfonylamino)benzylamine hydrochloride ROS Increased ROS Production Compound->ROS Cell_Cycle Cell Cycle Arrest Compound->Cell_Cycle Mito_Dys Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito_Dys Caspase_9 Caspase-9 Activation Mito_Dys->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential mechanistic cascade for the test compound.

Conclusion and Future Directions

This guide has outlined a systematic, tiered approach for the preliminary cytotoxicity screening of 2-(Methylsulfonylamino)benzylamine hydrochloride. By progressing from broad viability assays to more specific mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. The illustrative data and proposed experiments provide a robust framework for assessing its potential as a therapeutic agent. Positive findings from this preliminary screening would warrant further investigation, including in vivo efficacy and toxicity studies, to fully characterize the pharmacological profile of this novel sulfonamide derivative.

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  • Al-Omair, M. A., et al. (2023). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. Scientific Reports, 13(1), 14227.
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  • Naisbitt, D. J., et al. (2003). Cytotoxicity of Sulfonamide Reactive Metabolites: Apoptosis and Selective Toxicity of CD8(+) Cells by the Hydroxylamine of Sulfamethoxazole. The Journal of Pharmacology and Experimental Therapeutics, 305(1), 227–236.
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Exploratory

An In-depth Technical Guide on the Mechanism of Action of Novel Benzylamine Derivatives

Executive Summary The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. This guide provides an in-depth analysis o...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. This guide provides an in-depth analysis of the mechanisms of action of novel benzylamine derivatives, focusing on their roles as enzyme inhibitors in the context of neurodegenerative diseases and other pathologies. We will explore the molecular interactions, downstream signaling effects, and the state-of-the-art experimental workflows used to elucidate these complex mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Introduction: The Benzylamine Scaffold in Modern Drug Discovery

The benzylamine motif, characterized by a benzyl group attached to a nitrogen atom, is a cornerstone in the design of bioactive molecules. Its structural simplicity and synthetic accessibility, combined with its ability to engage in critical molecular interactions such as hydrogen bonding and π-π stacking, make it an ideal starting point for developing targeted therapeutics.[1] In recent years, novel derivatives have been engineered to exhibit high affinity and selectivity for a range of biological targets, leading to promising candidates for various diseases, including neurodegenerative disorders, cancer, and infectious diseases.[2][3] This guide will primarily focus on the mechanistic actions of benzylamine derivatives as inhibitors of key enzymes implicated in neurodegeneration.

Core Mechanisms of Action: Enzyme Inhibition

A predominant mechanism of action for many novel benzylamine derivatives is the inhibition of enzymes that play critical roles in pathophysiology. Two enzyme families, in particular, have been the focus of extensive research: Monoamine Oxidases (MAOs) and Cholinesterases (ChEs).

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[4] Dysregulation of MAO activity, particularly MAO-B, is strongly linked to neurodegenerative conditions such as Parkinson's disease, where the degradation of dopamine contributes to motor deficits.[1]

Mechanism of Inhibition:

Novel benzylamine derivatives often act as potent and selective inhibitors of MAO-B.[4] The mechanism typically involves the benzylamine moiety mimicking the endogenous substrates, such as benzylamine or phenylethylamine, allowing it to access the enzyme's active site.[4] Within the active site, the amine group is crucial for the interaction with key tyrosine residues (Tyr398 and Tyr435 in hMAO-B) that are essential for the catalytic activity of the enzyme.[4]

Many of these novel inhibitors are designed to be reversible, which is a desirable trait to avoid the side effects associated with irreversible MAO inhibitors.[5] Kinetic studies have demonstrated that some pyridazinobenzylpiperidine derivatives, for example, act as competitive inhibitors of MAO-B.[5] This competitive inhibition is achieved through interactions, such as π-π stacking with residues like Tyr398 and Tyr326, which stabilize the inhibitor within the active site and prevent substrate binding.[5]

Downstream Signaling Effects of MAO-B Inhibition:

The inhibition of MAO-B by benzylamine derivatives leads to a significant increase in the synaptic concentration of dopamine. This elevation of dopamine levels helps to alleviate the motor symptoms associated with Parkinson's disease.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Released DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Produces Benzylamine Benzylamine Derivative Benzylamine->MAOB Inhibits Dopamine_receptor Dopamine Receptors Dopamine_cleft->Dopamine_receptor Binds to Signal Signal Transduction Dopamine_receptor->Signal Activates

Caption: Workflow for an in vitro enzyme inhibition assay.

Cell-Based Assays

Objective: To confirm the activity of the compound in a cellular context and assess its effects on downstream signaling and potential toxicity.

Protocol: Neuroprotection Assay in a Cell Culture Model of Neurotoxicity

  • Cell Culture:

    • Culture a relevant neuronal cell line (e.g., SH-SY5Y) under standard conditions.

  • Induction of Neurotoxicity:

    • Treat the cells with a neurotoxin (e.g., MPP+ for a Parkinson's disease model) to induce cell death.

  • Treatment with Benzylamine Derivative:

    • Co-treat or pre-treat the cells with various concentrations of the novel benzylamine derivative.

  • Assessment of Cell Viability:

    • After the treatment period, assess cell viability using an MTT or LDH assay.

  • Analysis of Downstream Markers:

    • Perform western blotting or ELISA to measure the levels of key proteins involved in apoptosis (e.g., Caspase-3, Bax/Bcl-2 ratio) or cellular stress.

Causality and Self-Validation: This assay includes a vehicle control (cells treated with the neurotoxin only) and a positive control (a known neuroprotective agent). By measuring specific markers of cell death and stress, the assay provides mechanistic insights into the neuroprotective effects of the compound beyond simple enzyme inhibition.

Conclusion and Future Directions

Novel benzylamine derivatives represent a highly promising class of molecules with diverse mechanisms of action. Their ability to selectively inhibit key enzymes like MAO-B and cholinesterases provides a strong foundation for the development of new therapies for neurodegenerative diseases. [][7]Future research will likely focus on the development of multi-target-directed ligands, where a single benzylamine derivative is designed to interact with multiple targets involved in the complex pathology of diseases like Alzheimer's. []Additionally, a deeper understanding of their interactions with other biological targets, such as the sigma-1 receptor and STAT3 signaling pathways, will open up new therapeutic avenues. [8][9]The continued application of integrated experimental and computational workflows will be crucial in accelerating the discovery and optimization of the next generation of benzylamine-based therapeutics.

References

  • Gecit, M. R., et al. (2022). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Scientific Reports. Available at: [Link]

  • Bosak, A., et al. (2020). Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Benzylamine-sulphonamide derivatives as MAO-B inhibitors. ResearchGate. Available at: [Link]

  • Vulpetti, A., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bosak, A., et al. (2020). Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. ResearchGate. Available at: [Link]

  • Mekapati, N., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Jo, S., et al. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules. Available at: [Link]

  • Kumar, D., et al. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC Advances. Available at: [Link]

  • Meindl, W. R., et al. (1984). Benzylamines: synthesis and evaluation of antimycobacterial properties. Journal of Medicinal Chemistry. Available at: [Link]

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  • Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship of Sulfonylamino Compounds

Introduction: The Enduring Significance of the Sulfonylamino Scaffold in Medicinal Chemistry The sulfonylamino group, the core of sulfonamide-containing compounds, represents one of the most prolific and versatile pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Sulfonylamino Scaffold in Medicinal Chemistry

The sulfonylamino group, the core of sulfonamide-containing compounds, represents one of the most prolific and versatile pharmacophores in the history of drug discovery. Since the revolutionary discovery of the antibacterial properties of Prontosil in the 1930s, the first sulfa drug, this structural motif has become a cornerstone of medicinal chemistry.[1][2] Its utility extends far beyond its initial application in treating bacterial infections.[1][3] Today, sulfonylamino-based drugs are indispensable in managing a wide spectrum of diseases, including those requiring diuretic, hypoglycemic, anti-inflammatory, antiviral, and anticancer activities.[2][3][4]

The enduring success of this scaffold lies in its unique physicochemical properties. The sulfonamide group (–SO₂NH–) is a powerful hydrogen bond donor and acceptor, and its geometry allows for precise interactions with biological targets. Furthermore, its synthetic tractability enables the systematic modification of attached substituents, providing a robust platform for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the biological effects of sulfonylamino compounds, offering a framework for researchers and drug development professionals to rationally design the next generation of therapeutics based on this privileged scaffold.

Chapter 1: Deconstructing the Sulfonylamino Pharmacophore

The biological activity of a sulfonylamino compound is not merely the sum of its parts but a complex interplay between its core structure and peripheral substituents. Understanding the contribution of each component is fundamental to rational drug design. The general structure can be represented as R¹–SO₂–NH–R² .

  • The Sulfonamide Linker (–SO₂NH–): This is the heart of the pharmacophore. The sulfur atom is tetrahedral, and the two oxygen atoms are strong hydrogen bond acceptors.[5] The nitrogen-bound proton is acidic, with a pKa that can be modulated by the nature of the R¹ and R² groups, influencing its ionization state and hydrogen bonding capacity at physiological pH.[6] This linker often acts as a bioisostere for other functional groups, such as carboxylic acids, as seen in the case of antibacterial sulfonamides mimicking p-aminobenzoic acid (PABA).[5]

  • The R¹ Moiety (Typically Aromatic): This group is most commonly an aryl or heteroaryl ring. Substitutions on this ring are critical for modulating electronic properties and providing vectors for interaction with the target protein.

    • For Antibacterial Activity: A classic SAR observation is that an unsubstituted amino group at the para-position of the R¹ benzene ring (as in sulfanilamide) is essential for activity.[7] This amino group is crucial for mimicking PABA and competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is vital for folic acid synthesis.[7][8]

    • For Other Targets (e.g., COX-2, Carbonic Anhydrase): The substitution pattern on the R¹-aryl group dictates selectivity. For instance, in selective COX-2 inhibitors like celecoxib, specific substitutions on the R¹-phenyl ring are responsible for fitting into the larger, more accommodating active site of the COX-2 isozyme compared to COX-1.[2]

  • The R² Moiety (The "Amino" Substituent): The nature of the R² group dramatically influences the compound's overall properties, including potency, solubility, and pharmacokinetics.

    • Substitution on the sulfonamide nitrogen with various heterocyclic or aromatic rings has been a primary strategy for developing sulfonamides with diverse therapeutic applications.[9]

    • For antibacterial sulfa drugs, electron-withdrawing R² groups can increase the acidity of the sulfonamide N-H, which was once thought to be directly correlated with increased potency, though this relationship is now understood to be more complex.[6]

    • In carbonic anhydrase inhibitors, the unsubstituted sulfonamide (R²=H) is often crucial for coordinating with the zinc ion in the enzyme's active site.[1][3]

Below is a diagram illustrating the key pharmacophoric features of the sulfonylamino core.

Sulfonylamino_Pharmacophore cluster_0 General Structure: R¹–SO₂–NH–R² cluster_1 R1 S S R1->S O1 O S->O1 O2 O S->O2 N N S->N H H N->H R2 N->R2 HBA_label H-Bond Acceptors HBA_label->O1 HBA_label->O2 HBD_label H-Bond Donor (Acidic Proton) HBD_label->H Modulation_R1 Target Selectivity & Electronics Modulation_R1->R1 Modulation_R2 PK/PD & Potency Modulation Modulation_R2->R2

Caption: Core pharmacophoric features of a sulfonylamino compound.

Chapter 2: The Iterative Process of SAR Exploration

Elucidating the SAR of a new series of sulfonylamino compounds is a cyclical, data-driven process. The primary objective is to build a robust model that correlates specific structural changes with observed changes in biological activity. This process is fundamental to optimizing a lead compound into a clinical candidate.

The workflow involves a continuous feedback loop between chemical synthesis, biological evaluation, and data analysis.

  • Design: Based on an initial hit or hypothesis, new analogs are designed to probe specific structural features. For example, to test the importance of a phenyl R¹ group, analogs might be designed with different substituents (e.g., electron-donating vs. electron-withdrawing groups) or replaced with different ring systems.[10][11]

  • Synthesis: Medicinal chemists synthesize the designed compounds. The synthetic accessibility of sulfonylamino compounds is a key advantage, often involving the reaction of a sulfonyl chloride with an amine.[12]

  • Biological Testing: The synthesized compounds are subjected to a battery of in vitro and sometimes in vivo assays to determine their activity, potency (e.g., IC₅₀ or EC₅₀), selectivity, and other relevant properties.

This iterative cycle is visualized in the workflow diagram below.

SAR_Workflow Design 1. Design Analogs (Hypothesis-Driven) Synthesis 2. Chemical Synthesis of Analogs Design->Synthesis Target Molecules Testing 3. Biological Evaluation (In Vitro / In Vivo Assays) Synthesis->Testing Purified Compounds Analysis 4. Data Analysis & SAR Generation Testing->Analysis Activity Data (IC₅₀, etc.) Analysis->Design New Hypothesis (e.g., 'Hydrophobicity here is key')

Caption: The iterative cycle of Structure-Activity Relationship (SAR) exploration.

Chapter 3: Methodologies for Elucidating SAR

A combination of robust experimental protocols and powerful computational tools is required to generate the high-quality data needed for meaningful SAR analysis.

Experimental Protocols: A Self-Validating System

The trustworthiness of any SAR model is entirely dependent on the quality of the biological data. Therefore, assays must be robust, reproducible, and include a system of internal controls. Here, we detail a standard protocol for determining the IC₅₀ of an inhibitor against a target enzyme, a cornerstone of SAR studies.[13][14]

Detailed Protocol: Determining IC₅₀ via an Enzyme Inhibition Assay

This protocol is designed as a self-validating system. The inclusion of positive, negative, and vehicle controls ensures that any observed inhibition is due to the test compound and not an artifact of the assay itself.

Objective: To determine the concentration of a sulfonylamino compound required to inhibit 50% of the activity of a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Test compounds (sulfonylamino derivatives) dissolved in DMSO (or appropriate solvent)

  • Known inhibitor (Positive Control)

  • DMSO or vehicle (Vehicle Control)

  • 96-well microplates

  • Microplate reader (e.g., spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in assay buffer at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare a stock solution of the substrate in assay buffer. The final concentration used in the assay should ideally be at or near the Michaelis constant (Kₘ) for sensitive IC₅₀ determination.[13]

    • Prepare serial dilutions of the test compounds and the positive control inhibitor. A typical 8-point dilution series might range from 100 µM to 1 nM.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of the enzyme solution to wells containing the serial dilutions of the test compounds.

    • Positive Control: Add the same volume of enzyme to wells containing serial dilutions of the known inhibitor.

    • Negative Control (100% Activity): Add enzyme to wells containing only the vehicle (e.g., DMSO). This establishes the baseline maximum enzyme activity.

    • Blank Control (0% Activity): Add assay buffer and vehicle to wells without any enzyme. This is used to subtract background signal.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate the enzyme with the inhibitors for a set period (e.g., 15-30 minutes) at a controlled temperature.[15] This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously (using a multichannel pipette).

    • Immediately place the plate in the microplate reader.

    • Monitor the formation of product (or depletion of substrate) over time by measuring the change in absorbance or fluorescence at regular intervals.

  • Data Analysis and IC₅₀ Calculation:

    • For each inhibitor concentration, calculate the initial reaction rate (velocity).

    • Normalize the data: Express the reaction rates as a percentage of the activity of the negative control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value.

Computational SAR Analysis

In parallel with experimental work, computational chemistry provides invaluable insights, accelerates the design-test-analyze cycle, and reduces costs.[16]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity.[17] Descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters are calculated for each molecule and correlated with their IC₅₀ values to build a predictive model.[18][19]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[12] For sulfonylamino compounds, docking can reveal key hydrogen bonds, hydrophobic interactions, and coordination with metal ions (e.g., with the zinc in carbonic anhydrase), helping to explain why certain analogs are more potent than others.[20]

  • Pharmacophore Modeling: This method identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. A pharmacophore model derived from a potent sulfonylamino compound can be used to screen virtual libraries for new, structurally diverse hits.

The typical workflow for a computational SAR study is outlined below.

Computational_Workflow cluster_input Inputs cluster_process Computational Process cluster_output Outputs & Insights Ligands Sulfonylamino Compound Library Prep Prepare Structures (Energy Minimization) Ligands->Prep QSAR QSAR Modeling (Correlate Structure & Activity) Ligands->QSAR Experimental Activity Data Protein Target Protein Structure (e.g., from PDB) Protein->Prep Docking Molecular Docking (Predict Binding Poses) Prep->Docking Analysis Analyze Binding Modes & Scores Docking->Analysis Prediction Predictive SAR Model & Design Rules QSAR->Prediction Generates predictive equation Analysis->Prediction Identifies key interactions

Caption: A typical workflow for computational SAR analysis.

Chapter 4: Data Interpretation and Case Study

The ultimate goal of SAR is to generate clear, actionable rules for drug design. Data is often best summarized in a table that allows for direct comparison of structural modifications and their resulting potencies.

Table 1: Example SAR Data for a Hypothetical Series of Carbonic Anhydrase Inhibitors

Compound IDR¹ Group (at para-position)R² GroupIC₅₀ (nM)
REF-01-NH₂-H150
TEST-01-CH₃-H>10,000
TEST-02-NO₂-H75
TEST-03-NH₂-CH₃2,500
TEST-04-NH₂-CF₃8,900

Analysis and Causality:

  • R¹ Group Analysis (REF-01 vs. TEST-01 & TEST-02): Replacing the essential amino group (-NH₂) with a methyl group (-CH₃) abolishes activity. This reinforces the necessity of the amino group for this target, likely for a key hydrogen bonding interaction. Replacing it with an electron-withdrawing nitro group (-NO₂) enhances potency, suggesting that modulating the electronics of the aromatic ring is beneficial.

  • R² Group Analysis (REF-01 vs. TEST-03 & TEST-04): Any substitution on the sulfonamide nitrogen (R²= -CH₃, -CF₃) dramatically reduces activity. This provides strong evidence that a free -SO₂NH₂ moiety is required for potent inhibition, likely because it directly coordinates with the zinc cofactor in the carbonic anhydrase active site.[1][3]

From this small dataset, a clear design principle emerges: for this target, future analogs should retain the para-amino group on the R¹ ring and maintain an unsubstituted (R²=H) sulfonamide group. This is a classic example of how SAR studies provide rational guidance for lead optimization.

Conclusion

The sulfonylamino scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its continued success is rooted in the systematic application of structure-activity relationship principles. By combining high-fidelity experimental data from well-controlled assays with the predictive power of computational chemistry, researchers can efficiently navigate chemical space. The iterative process of design, synthesis, testing, and analysis allows for the refinement of molecules, transforming initial hits into potent, selective, and safe therapeutic agents. As new biological targets emerge, the foundational knowledge of sulfonylamino SAR will undoubtedly continue to empower scientists in the development of innovative medicines for the most challenging diseases.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
  • Oudaha, K. H., Najma, M. A. A., Roomi, A. B., Al-sa,idy, H. A., & Fadi, M. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Al-Ghamdi, S. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
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  • Pharmacy Concepts. (2022, May 5). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. YouTube. Retrieved from [Link]

  • Med.chem sulfonamides. (n.d.). Slideshare. Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
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  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Retrieved from [Link]

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  • A synthetic approach for N-acylated analogs of N-sulfonylamino... (n.d.). ResearchGate. Retrieved from [Link]

  • Vedani, A., & Meyer, E. F. Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. Retrieved from [Link]

  • Silipo, C., & Vittoria, A. (1979). A reanalysis of the structure-activity relationships of sulfonamide derivatives. Il Farmaco; edizione scientifica, 34(10), 858-68. Retrieved from [Link]

  • Design, synthesis, crystal structure, bioactivity, and molecular docking studies of novel sulfonylamidine-derived neonicotinoid analogs. (2025). ResearchGate. Retrieved from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). MDPI. Retrieved from [Link]

  • Piazzi, L., Cavalli, A., Belluti, F., Bisi, A., Gobbi, S., Rizzo, S., Bartolini, M., Andrisano, V., Recanatini, M., & Rampa, A. (2007). Extensive SAR and computational studies of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone (AP2238) derivatives. Journal of Medicinal Chemistry, 50(17), 4250-4. Retrieved from [Link]

  • Tan, M. L., Oon, C. E., & Stanslas, J. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed. Retrieved from [Link]

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  • Summary of the results of SAR studies performed on different regions of the synthesized derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]

  • S-Townsend, L. B., & Drach, J. C. (1998). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 42(5), 1222-1227. Retrieved from [Link]

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Protocols & Analytical Methods

Method

"protocol for dissolving 2-(Methylsulfonylamino)benzylamine hydrochloride for cell culture"

Application Notes & Protocols Introduction: The Scientific Context 2-(Methylsulfonylamino)benzylamine hydrochloride is an organic compound featuring a benzylamine core functionalized with a methylsulfonylamino group. Whi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Scientific Context

2-(Methylsulfonylamino)benzylamine hydrochloride is an organic compound featuring a benzylamine core functionalized with a methylsulfonylamino group. While specific biological applications of this particular molecule are still emerging in the literature, its structural motifs are present in compounds investigated for various therapeutic purposes, including the modulation of signaling pathways in cancer and neurological research. The hydrochloride salt form is intentionally designed to improve the compound's stability and aqueous solubility, which are critical parameters for its application in biological systems.[1]

Proper solubilization and handling are paramount for obtaining reliable and reproducible results in any cell-based assay. This document provides a comprehensive, field-proven protocol for dissolving and preparing 2-(Methylsulfonylamino)benzylamine hydrochloride for use in cell culture experiments. The methodologies described herein are grounded in established principles of compound management to ensure maximal bioactivity and minimal experimental artifacts.

Physicochemical Properties & Solubility Overview

Understanding the fundamental properties of a compound is the first step in designing a robust experimental workflow. While detailed experimental solubility data for 2-(Methylsulfonylamino)benzylamine hydrochloride is not widely published, we can infer its likely behavior based on its chemical structure and the general principles of organic chemistry.

Table 1: Key Physicochemical Properties

Property Value / Information Rationale & Implications
Molecular Formula C₈H₁₃ClN₂O₂S Defines the elemental composition.
Molecular Weight 236.72 g/mol Crucial for Molar Calculations. Always use the batch-specific value from the Certificate of Analysis.
Form Solid (likely crystalline) Standard for purified small molecules.
Salt Form Monohydrochloride Enhances stability and potential for aqueous solubility compared to the free base.[1]

| Predicted Solubility | High in DMSO & Ethanol; Low to Moderate in Water | The organic scaffold suggests solubility in polar aprotic solvents like DMSO.[2][3] The hydrochloride salt may confer some aqueous solubility, but precipitation in buffered media is possible. |

Core Protocol: Preparation of a 10 mM Master Stock Solution

The use of a concentrated master stock solution is a cornerstone of good cell culture practice.[4][5] It minimizes repetitive weighing of small, hard-to-measure quantities and reduces the risk of contamination. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its broad solvating power for organic compounds and its miscibility with cell culture media.[2]

Materials Required
  • 2-(Methylsulfonylamino)benzylamine hydrochloride powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance (0.0001 g readability)

  • Calibrated positive displacement pipettes and sterile, pyrogen-free tips

  • Vortex mixer

Step-by-Step Stock Solution Preparation (10 mM in DMSO)
  • Pre-Handling: Before opening, gently tap the vial containing the compound to ensure all powder is at the bottom. This prevents loss of material that may be adhering to the cap.

  • Calculation: Determine the mass of compound needed to prepare the desired volume of a 10 mM stock solution. Use the following formula:

    • Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock (MW = 236.72):

      • Mass = 1 mL x 10 mmol/L x 236.72 g/mol = 2.3672 mg

  • Weighing: Accurately weigh the calculated amount of the compound and place it directly into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1.0 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. If solubility is an issue, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

  • Aliquoting & Storage: To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[6][7]

  • Labeling & Record Keeping: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[8]

Table 2: Recommended Storage Conditions

Solution Type Solvent Storage Temperature Shelf Life (General Guideline)
Powder N/A Room Temperature (Inert Atmosphere) > 1 Year
Master Stock DMSO -20°C or -80°C 1-6 Months[6]

| Working Dilutions | Culture Media | Use Immediately | < 1 Day |

Experimental Workflow: Preparing Working Solutions

The master stock solution must be diluted to the final desired concentration in your cell culture medium immediately before treating the cells.

Key Principle: Minimizing Solvent Toxicity

The final concentration of DMSO in the culture medium must be kept to a minimum, as it can be toxic to cells and influence experimental outcomes. A final concentration of <0.1% is recommended for most cell lines, although some may tolerate up to 0.5%.[6][7] A vehicle control (media with the same final DMSO concentration as the treated wells) is mandatory for all experiments.

Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Experimental Phase A Weigh Compound (e.g., 2.37 mg) B Add DMSO (e.g., 1 mL) A->B C Vortex to Dissolve B->C D 10 mM Master Stock C->D E Aliquot & Store at -80°C D->E F Thaw Single Aliquot D->F Day of Experiment G Prepare Intermediate Dilution (Optional, in Media or PBS) F->G For low concentrations H Add to Culture Medium (Final Concentration) F->H G->H I Treat Cells H->I

Caption: Workflow for preparing stock and working solutions.

Example Dilution Protocol (for a 10 µM final concentration)
  • Thaw one aliquot of the 10 mM master stock solution at room temperature.

  • Perform a serial dilution. A common method is to first dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution.

    • Pipette 99 µL of sterile cell culture medium into a new sterile tube.

    • Add 1 µL of the 10 mM master stock to this tube. Mix well.

  • Add the intermediate solution to the final culture volume. To achieve a 10 µM final concentration from a 100 µM intermediate, perform a 1:10 dilution.

    • For a final volume of 1 mL in a well, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.

  • Gently mix the final working solution by pipetting before adding it to the cells. It is best practice to add the compound stock to the medium while gently agitating to prevent localized high concentrations that could cause precipitation.[7]

Table 3: Example Dilution Scheme

Stock Conc. Intermediate Conc. Final Conc. Dilution Factor (Stock to Final) Final DMSO % (v/v)
10 mM N/A 10 µM 1:1000 0.1%
10 mM N/A 1 µM 1:10,000 0.01%

| 10 mM | N/A | 100 nM | 1:100,000 | 0.001% |

Troubleshooting & Advanced Considerations

Even with a robust protocol, challenges can arise. The following decision-making framework can help address common issues.

G start Does Compound Dissolve Completely in DMSO at RT? yes_node Proceed with Protocol. Aliquot and Store. start->yes_node no_node Troubleshooting Required start->no_node precip_media Does Compound Precipitate in Culture Medium? yes_node->precip_media warm Gently warm to 37°C. Does it dissolve? no_node->warm sonicate Sonicate for 5-10 min. Does it dissolve? warm->sonicate lower_conc Prepare a lower concentration stock (e.g., 1 mM). sonicate->lower_conc no_precip Experiment is Valid. precip_media->no_precip yes_precip Troubleshooting Required precip_media->yes_precip stepwise Use stepwise dilution. Add stock to medium while vortexing. yes_precip->stepwise serum_effect Test in serum-free vs. serum-containing medium. stepwise->serum_effect alt_solvent Consider Ethanol as an alternative stock solvent. serum_effect->alt_solvent

Caption: Decision tree for solubility troubleshooting.

  • Stability in Aqueous Media: While the hydrochloride salt form is intended to improve stability, sulfonylamino compounds can be susceptible to hydrolysis under certain pH and temperature conditions over extended periods.[9] Therefore, working solutions in aqueous culture media should always be prepared fresh for each experiment.

  • Alternative Solvents: If DMSO proves unsuitable for a specific cell line, anhydrous ethanol can be considered as an alternative primary solvent. The same principles of preparing a high-concentration stock and maintaining a low final solvent concentration apply.[4]

  • Safety: Handle 2-(Methylsulfonylamino)benzylamine hydrochloride in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO can facilitate the absorption of chemicals through the skin; avoid direct contact.[7]

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • PubMed. (2011, June 15). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • PubMed. (1993, May). [Stability of injectable carnosine solutions]. Retrieved from [Link]

Sources

Application

"using 2-(Methylsulfonylamino)benzylamine hydrochloride in high-throughput screening assays"

Application Notes and Protocols for High-Throughput Screening with 2-(Methylsulfonylamino)benzylamine hydrochloride Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of modern drug discovery, hig...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for High-Throughput Screening with 2-(Methylsulfonylamino)benzylamine hydrochloride

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a critical engine for identifying novel chemical entities that can modulate biological targets of interest.[1][2] The compound 2-(Methylsulfonylamino)benzylamine hydrochloride presents a unique scaffold for such exploratory endeavors. While its direct biological activity is not yet extensively characterized in public literature, its structural features, particularly the sulfonamide moiety, suggest a high potential for interaction with a diverse range of protein targets.[3][4][5]

The sulfonamide group is a well-established pharmacophore present in a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[3][4][5][6] These compounds are known to target enzymes such as carbonic anhydrases, proteases, and kinases.[3][7] This application note provides a comprehensive guide for researchers and drug development professionals on how to systematically evaluate 2-(Methylsulfonylamino)benzylamine hydrochloride in various HTS assay formats to uncover its therapeutic potential.

Compound Profile: 2-(Methylsulfonylamino)benzylamine hydrochloride

A thorough understanding of the test compound's physicochemical properties is the foundation for robust assay design.

PropertyValueSource
CAS Number 342816-14-2[8]
Molecular Formula C₈H₁₁NO₂S · HCl[8]
Molecular Weight 221.70 g/mol [8]
Form Solid
Melting Point 239-243 °C
SMILES String Cl.CS(=O)(=O)c1ccccc1CN

Safety and Handling: 2-(Methylsulfonylamino)benzylamine hydrochloride is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn during handling.[9] All manipulations should be performed in a well-ventilated area.[9]

Strategic Assay Selection for Comprehensive Profiling

Given the novelty of 2-(Methylsulfonylamino)benzylamine hydrochloride, a multi-pronged screening approach targeting different levels of biological complexity is recommended. This guide will focus on three widely adopted and robust HTS technologies:

  • Biochemical Assays (Enzyme Inhibition): Directly targeting purified enzymes to identify inhibitors. Kinases are a prime target class for sulfonamide-containing compounds.[7][10][11]

  • Protein-Protein Interaction (PPI) Assays: To screen for compounds that disrupt or stabilize the formation of protein complexes, a crucial mechanism in many disease pathways.[12][13][14]

  • Cell-Based Assays (Signaling Pathways): To assess the compound's effect on specific cellular signaling pathways in a more physiologically relevant context.[15][16][17]

The following sections provide detailed protocols for each of these assay types.

Protocol 1: Biochemical Screening for Kinase Inhibitors using Fluorescence Polarization (FP)

Principle of the Assay: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[18] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (e.g., a protein kinase), the tracer's rotational motion is slowed, resulting in a higher degree of polarization.[19][20] In a competitive FP assay for kinase inhibitors, the test compound competes with the tracer for binding to the kinase, leading to a decrease in polarization.[19][20]

Workflow for FP-Based Kinase Inhibition Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition A Prepare Assay Buffer B Prepare Kinase Solution A->B C Prepare Fluorescent Tracer Solution A->C E Dispense Kinase to Assay Plate B->E D Prepare Compound Plate (2-(Methylsulfonylamino)benzylamine hydrochloride and controls) F Add Compound from Compound Plate D->F E->F G Incubate (Kinase-Compound Binding) F->G H Add Fluorescent Tracer G->H I Incubate (Competition) H->I J Read Fluorescence Polarization (Ex: 485 nm, Em: 515 nm) I->J cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition A Prepare Assay Buffer B Prepare Biotinylated Protein A A->B C Prepare GST-tagged Protein B A->C E Add Protein A, Protein B, and Compound to Assay Plate B->E C->E D Prepare Compound Plate D->E F Incubate (PPI Formation/Inhibition) E->F G Add Streptavidin-Donor and Anti-GST-Acceptor Beads F->G H Incubate (in the dark) G->H I Read AlphaScreen Signal (680 nm excitation) H->I

Caption: Workflow for an AlphaScreen PPI inhibitor assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Protein Stocks: Prepare 2X or 4X stocks of the biotinylated "bait" protein and the GST-tagged "prey" protein in assay buffer. Optimal concentrations should be determined through a cross-titration experiment.

    • Bead Slurry: Reconstitute Streptavidin-Donor and anti-GST-Acceptor beads in assay buffer according to the manufacturer's instructions. Keep the beads protected from light.

    • Compound Plating: Prepare serial dilutions of 2-(Methylsulfonylamino)benzylamine hydrochloride in a compound plate as described in Protocol 1.

  • Assay Procedure (384-well format):

    • Add 5 µL of the biotinylated protein solution to each well of a 384-well plate.

    • Add 5 µL of the GST-tagged protein solution.

    • Transfer 100 nL of the compound solution to the assay plate.

    • Mix and incubate for 30-60 minutes at room temperature to allow the PPI to occur or be inhibited.

    • Add 10 µL of the mixed bead slurry (pre-mixed Donor and Acceptor beads) to all wells under subdued lighting.

    • Seal the plate and incubate for 60-90 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition based on the signal from the DMSO (high signal) and a no-protein or known inhibitor (low signal) controls.

    • Determine the IC₅₀ value by plotting the dose-response curve.

Protocol 3: Cell-Based Signaling Pathway Assay using Luciferase Reporter

Principle of the Assay: Luciferase reporter gene assays are widely used to monitor the activity of specific signal transduction pathways. [15][16][17]A cell line is engineered to express the luciferase enzyme under the control of a promoter containing response elements for a specific transcription factor. When the signaling pathway is activated, the transcription factor drives the expression of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence. [17][21]Inhibitors of the pathway will reduce the luminescent signal. [15] Workflow for Luciferase Reporter Pathway Assay:

cluster_prep Cell Culture & Plating cluster_assay Treatment & Stimulation cluster_read Luminescence Reading A Culture Stable Reporter Cell Line B Seed Cells into Assay Plate A->B C Incubate (24h) for Adherence B->C D Add Compound (2-(Methylsulfonylamino)benzylamine hydrochloride) C->D E Pre-incubate D->E F Add Pathway Stimulus (e.g., a cytokine) E->F G Incubate (6-24h) F->G H Add Luciferase Substrate/Lysis Buffer G->H I Incubate (shortly) H->I J Read Luminescence I->J

Caption: Workflow for a cell-based luciferase reporter assay.

Detailed Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a stable cell line containing the luciferase reporter construct (e.g., HEK293 cells with an NF-κB responsive element driving luciferase expression) under standard conditions.

    • Trypsinize and resuspend the cells in fresh medium. Seed the cells into a white, solid-bottom 384-well plate at an optimized density.

    • Incubate the plate for 18-24 hours to allow for cell attachment.

  • Compound Treatment and Stimulation:

    • Prepare a compound plate with serial dilutions of 2-(Methylsulfonylamino)benzylamine hydrochloride.

    • Remove the medium from the cell plate and add fresh medium containing the test compounds.

    • Pre-incubate the cells with the compound for 1 hour.

    • Add the pathway stimulus (e.g., TNF-α to activate the NF-κB pathway) to all wells except the unstimulated controls.

    • Incubate for an optimized period (typically 6-24 hours) to allow for reporter gene expression.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent, which typically contains both cell lysis agents and the luciferase substrate, to each well.

    • Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data to the stimulated (DMSO) and unstimulated controls.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Hit Validation and Progression

A "hit" is a compound that shows the desired activity in a primary HTS. [1]However, initial hits must undergo a rigorous validation process to eliminate false positives and artifacts. [22] Hit Confirmation and Prioritization Cascade:

StepObjectiveMethodology
1. Re-testing Confirm the activity of the primary hit.Re-test the same compound from the original stock in the primary assay.
2. Dose-Response Determine the potency (IC₅₀/EC₅₀) of the confirmed hit.Test the compound over a range of concentrations (e.g., 10-point curve) in the primary assay. [22]
3. Orthogonal Assay Validate the hit in a different assay format to rule out technology-specific artifacts.For a kinase hit from an FP assay, use a technology like AlphaScreen or a direct substrate phosphorylation assay.
4. Selectivity Profiling Assess the compound's specificity for the target.Screen the compound against a panel of related targets (e.g., a kinase selectivity panel).
5. SAR Exploration Establish a preliminary Structure-Activity Relationship.Test commercially available analogs of the hit compound to see if activity is maintained or improved. [22]

Conclusion

While the specific biological targets of 2-(Methylsulfonylamino)benzylamine hydrochloride remain to be elucidated, its chemical structure, featuring a key sulfonamide pharmacophore, makes it a compelling candidate for high-throughput screening campaigns. [3][4]By employing a strategic combination of biochemical, protein-protein interaction, and cell-based assays as detailed in these protocols, researchers can systematically probe the compound's activity across a wide range of biological space. This structured approach, from initial screening through a robust hit validation cascade, provides a clear and efficient path to uncovering the therapeutic potential of novel chemical entities like 2-(Methylsulfonylamino)benzylamine hydrochloride and identifying promising starting points for drug discovery programs. [2]

References

  • Auld, D. S., & Inglese, J. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77–98.
  • Inglese, J., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. [Link]

  • Dahlin, J. L., & Walters, M. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10793–10823.
  • Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Kopcho, J. J., & Lazo, J. S. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Springer Nature. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature Experiments. [Link]

  • Li, M., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. [Link]

  • Bosterbio. (n.d.). Luciferase Reporter Assay in Molecular Biology. Bosterbio. [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. [Link]

  • Dunayevskiy, Y. M., et al. (2008). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]

  • Corning. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning. [Link]

  • Ali, I., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • Harris, I. S., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]

  • Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. PubMed. [Link]

  • Li, M., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]

  • Dahlin, J. L., & Walters, M. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. BPS Bioscience. [Link]

  • Wroblowski, B. (2012). AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. University of Luxembourg. [Link]

  • Teng, X., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • Al-Trawneh, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer Link. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Schürer, S. C., et al. (2011). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Dr. B. PREMKUMAR. (2023, July 29). High Throughput Screening HTS for Hit or Lead Identification - Series 17 [Video]. YouTube. [Link]

Sources

Method

Application Notes: Characterizing 2-(Methylsulfonylamino)benzylamine hydrochloride as a Novel Enzyme Inhibitor

Introduction The discovery and characterization of novel enzyme inhibitors are fundamental to advancing therapeutic strategies and understanding biological pathways. 2-(Methylsulfonylamino)benzylamine hydrochloride is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and characterization of novel enzyme inhibitors are fundamental to advancing therapeutic strategies and understanding biological pathways. 2-(Methylsulfonylamino)benzylamine hydrochloride is a compound featuring both a sulfonamide and a benzylamine moiety. The sulfonamide group is a well-known pharmacophore present in inhibitors of enzymes such as carbonic anhydrases and dihydropteroate synthase[1][2][3]. Similarly, benzylamine derivatives have been investigated as inhibitors for a range of enzymes, including monoamine oxidases (MAO) and 17β-hydroxysteroid dehydrogenase[4][5][6][7][8].

Given its structural features, 2-(Methylsulfonylamino)benzylamine hydrochloride presents an interesting candidate for enzyme inhibition studies. However, its specific biological targets and inhibitory profile are not widely documented. This application note provides a comprehensive, structured guide for researchers to systematically characterize the inhibitory potential of this, or any novel compound, against a chosen enzyme target. The protocols herein are designed to be adaptable and are grounded in established principles of enzyme kinetics and assay development, as outlined in authoritative resources like the NIH's Assay Guidance Manual[9][10][11][12].

This guide will detail the logical progression of experiments, from initial screening to determine activity, to IC50 determination for potency, and finally to kinetic studies to elucidate the mechanism of action (MoA).

Pre-analytical Considerations: Compound and Assay Preparation

Scientific integrity begins before the first measurement. Proper handling of the inhibitor and careful assay design are critical for generating reliable and reproducible data.

Compound Handling and Solubility
  • Compound Information: 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS: 342816-14-2) is a solid with a molecular weight of 221.70 g/mol [13].

  • Solubility Testing: Before initiating enzyme assays, it is crucial to determine the compound's solubility in the chosen assay buffer. Many organic compounds have limited aqueous solubility and require a co-solvent like dimethyl sulfoxide (DMSO).

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Serially dilute this stock into the final assay buffer to determine the highest concentration at which the compound remains soluble. Visually inspect for precipitation. It is a best practice to keep the final concentration of the organic solvent (e.g., DMSO) consistent across all wells and typically below 1% (v/v) to avoid effects on enzyme activity[14].

  • Stability: Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and measuring its concentration or activity at different time points.

Target Enzyme and Substrate Selection

The choice of enzyme is hypothesis-driven. Based on the compound's structure, plausible targets could include proteases, kinases, or monoamine oxidases[5][15][16]. For this guide, we will use a generic fluorogenic protease assay as a representative example.

  • Enzyme Concentration: The enzyme concentration should be set to ensure the reaction proceeds under initial velocity conditions (linear product formation over time) and provides a sufficient signal-to-background ratio[11].

  • Substrate Concentration: According to Michaelis-Menten kinetics, the substrate concentration significantly influences the apparent potency of an inhibitor[17][18][19][20][21]. For initial screening and IC50 determination of competitive inhibitors, the substrate concentration should be set at or below its Michaelis constant (Kₘ)[11]. This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the enzyme's active site.

Experimental Protocols

The following sections provide step-by-step protocols for a tiered approach to inhibitor characterization.

Protocol 1: Initial Inhibitory Screening

The objective of this first step is to efficiently determine if 2-(Methylsulfonylamino)benzylamine hydrochloride exhibits any inhibitory activity against the target enzyme at a single, high concentration.

Materials:

  • Purified target enzyme

  • Fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 2-(Methylsulfonylamino)benzylamine hydrochloride (e.g., 10 mM stock in DMSO)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • 96-well or 384-well black assay plates

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare Reagents: Dilute the enzyme and substrate in assay buffer to their desired working concentrations.

  • Assay Plate Setup:

    • Test Wells: Add 1 µL of 1 mM compound stock (for a final concentration of 10 µM in a 100 µL reaction volume).

    • Negative Control (100% Activity): Add 1 µL of DMSO.

    • Positive Control (0% Activity): Add 1 µL of a known inhibitor at a concentration expected to fully inhibit the enzyme.

  • Enzyme Addition: Add 50 µL of the enzyme working solution to all wells.

  • Pre-incubation: Mix the plate gently and pre-incubate the enzyme with the compound for 15-30 minutes at the desired temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts[14].

  • Initiate Reaction: Add 49 µL of the substrate working solution to all wells to start the reaction[14].

  • Monitor Reaction: Immediately place the plate in the microplate reader and monitor the increase in fluorescence over time (kinetic read).

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve. Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Rate_Test - Rate_Positive) / (Rate_Negative - Rate_Positive))

Workflow for Enzyme Inhibitor Characterization

The following diagram illustrates the overall workflow from initial screening to detailed kinetic analysis.

G A Start: Novel Compound (2-(Methylsulfonylamino)benzylamine HCl) B Protocol 1: Initial Screening Assay (e.g., at 10 µM) A->B C Decision: Significant Inhibition? B->C D Protocol 2: IC50 Determination (Dose-Response Curve) C->D  Yes E Stop or Re-screen (Inactive) C->E No   F Data Analysis: Calculate Potency (IC50 Value) D->F G Protocol 3: Mechanism of Action (MoA) Studies (Enzyme Kinetics) F->G H Data Analysis: Lineweaver-Burk Plot Determine Inhibition Type G->H I End: Characterized Inhibitor H->I

Caption: Workflow for characterizing a novel enzyme inhibitor.

Protocol 2: IC₅₀ Determination

If significant inhibition is observed in the initial screen, the next step is to determine the compound's potency by measuring the half-maximal inhibitory concentration (IC₅₀)[22]. This involves generating a dose-response curve with a range of inhibitor concentrations.

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution series of 2-(Methylsulfonylamino)benzylamine hydrochloride in DMSO. For example, a 10-point, 3-fold dilution series starting from a 10 mM stock. This will create a wide range of concentrations to test.

  • Assay Plate Setup: Add 1 µL of each concentration from the serial dilution to triplicate wells of an assay plate. Include negative (DMSO) and positive controls.

  • Follow Steps 3-6 from Protocol 1: Add enzyme, pre-incubate, add substrate, and monitor the reaction kinetically.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration as described previously.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity[23].

Table 1: Example IC₅₀ Data Presentation

Inhibitor Conc. (µM)Log [Inhibitor]% Inhibition (Mean ± SD)
100.02.0098.2 ± 2.1
33.31.5295.1 ± 3.4
11.11.0588.7 ± 2.8
3.700.5775.4 ± 4.1
1.230.0952.3 ± 3.9
0.41-0.3928.1 ± 5.2
0.14-0.8611.5 ± 4.5
0.05-1.333.2 ± 2.1
0.00-0.0 ± 1.8

Result: From this hypothetical data, the calculated IC₅₀ would be approximately 1.3 µM .

Protocol 3: Mechanism of Action (MoA) Studies

Understanding how a compound inhibits an enzyme is crucial. Kinetic studies can differentiate between common inhibition mechanisms: competitive, non-competitive, and uncompetitive. This is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Experimental Design: Create a matrix of conditions. You will vary the substrate concentration (e.g., from 0.25x Kₘ to 10x Kₘ) and test each concentration against a fixed set of inhibitor concentrations (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).

  • Run Assays: For each condition in the matrix, perform a kinetic assay as described in Protocol 1 to determine the initial reaction velocity (V₀).

  • Data Analysis: Lineweaver-Burk Plot:

    • The Lineweaver-Burk plot is a double reciprocal graph of 1/V₀ versus 1/[S][24][25][26][27][28].

    • Plot the data for each inhibitor concentration on the same graph.

    • The pattern of the lines reveals the mechanism of inhibition:

      • Competitive: Lines intersect on the Y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

      • Non-competitive: Lines intersect on the X-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

Diagram of Lineweaver-Burk Plot Interpretation

G cluster_0 Lineweaver-Burk Analysis A Generate Kinetic Data (Vary [S] and [I]) B Create Double Reciprocal Plot (1/V vs 1/[S]) A->B C Analyze Line Intercepts B->C D Competitive Inhibition (Y-axis Intercept) C->D Same Vmax Diff Km E Non-competitive Inhibition (X-axis Intercept) C->E Diff Vmax Same Km F Uncompetitive Inhibition (Parallel Lines) C->F Diff Vmax Diff Km

Caption: Decision tree for interpreting MoA from Lineweaver-Burk plots.

Best Practices and Troubleshooting

  • Assay Validation: Always validate your assay by calculating the Z'-factor, a statistical measure of assay quality. A Z' > 0.5 is considered excellent for screening.

  • Inhibitor Purity: Ensure the purity of 2-(Methylsulfonylamino)benzylamine hydrochloride, as impurities can lead to misleading results.

  • Compound Interference: Test for compound autofluorescence or quenching by running controls without the enzyme.

  • Data Quality: Run all experiments in triplicate or quadruplicate to ensure statistical significance. Common mistakes include using the wrong enzyme concentration or having poor inhibitor solubility[14].

  • Confidentiality and Compliance: All experimental data and results should be handled with confidentiality, documented thoroughly, and managed in accordance with established laboratory and organizational policies[29][30][31][32].

Conclusion

This application note provides a systematic and robust framework for the initial characterization of 2-(Methylsulfonylamino)benzylamine hydrochloride as a potential enzyme inhibitor. By following a logical progression from high-throughput screening to detailed mechanistic studies, researchers can efficiently determine the compound's activity, quantify its potency (IC₅₀), and elucidate its kinetic mechanism of action. These protocols, grounded in fundamental principles of enzymology, are broadly applicable for the investigation of any novel small molecule inhibitor and serve as a foundational guide for drug discovery and chemical biology research.

References

Application

Application Note: A Validated RP-HPLC Method for the Quantification of 2-(Methylsulfonylamino)benzylamine Hydrochloride

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(Methylsulfonyla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(Methylsulfonylamino)benzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with gradient elution and UV detection, providing excellent resolution and sensitivity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control and research applications.

Introduction

2-(Methylsulfonylamino)benzylamine hydrochloride is an organic compound featuring both a sulfonamide and a benzylamine moiety. The accurate quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and for monitoring reaction kinetics in drug development processes. The presence of primary amine and sulfonamide functional groups, along with an aromatic ring, makes the molecule amenable to analysis by reversed-phase HPLC with UV detection.

The development of a reliable analytical method requires a systematic approach to optimize chromatographic conditions and to rigorously validate the method's performance. This note provides a comprehensive guide for researchers, scientists, and drug development professionals, explaining the rationale behind the chosen parameters and offering a step-by-step protocol for implementation.

Physicochemical Properties of the Analyte

  • Chemical Name: 2-(Methylsulfonylamino)benzylamine hydrochloride

  • CAS Number: 342816-14-2

  • Molecular Formula: C₈H₁₁NO₂S · HCl

  • Molecular Weight: 221.70 g/mol

  • Structure:

    Chemical structure of 2-(Methylsulfonylamino)benzylamine hydrochloride
    Figure 1. Chemical structure of 2-(Methylsulfonylamino)benzylamine hydrochloride.
  • Appearance: Solid

  • Melting Point: 239-243 °C

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1200 Series HPLC or equivalent, equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

  • Chromatographic Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. A C18 column is chosen for its versatility and proven performance in retaining and separating compounds with aromatic and moderately polar functional groups.

  • Reagents and Solvents: All reagents and solvents should be of HPLC grade or higher.

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Formic acid (FA), 99% purity

    • Ultrapure water (18.2 MΩ·cm)

  • Reference Standard: 2-(Methylsulfonylamino)benzylamine hydrochloride, >98% purity.

Chromatographic Conditions

The selection of chromatographic parameters is based on established methods for sulfonamides and benzylamines, which indicate that a reversed-phase C18 column with an acidified mobile phase provides good peak shape and resolution.[1][2][3] Formic acid is used as a mobile phase modifier to ensure the analyte is in its protonated form, which typically results in sharper peaks for amines and improved retention.[4]

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time 15 minutes
Preparation of Solutions

A mixture of 50:50 (v/v) Acetonitrile and Water is used as the diluent to ensure the solubility of the analyte and compatibility with the mobile phase.

Accurately weigh approximately 25 mg of 2-(Methylsulfonylamino)benzylamine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Accurately weigh a sample containing 2-(Methylsulfonylamino)benzylamine hydrochloride and prepare a solution with a target concentration of 50 µg/mL using the diluent.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by injecting the diluent (blank) and a placebo solution (if applicable) to demonstrate the absence of interfering peaks at the retention time of the analyte. The peak purity of the analyte was also assessed using the DAD to ensure no co-eluting impurities.

Linearity and Range

Linearity was assessed by analyzing six concentrations of the reference standard, ranging from 1 µg/mL to 100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by a recovery study, spiking a known amount of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability study was duplicated on a different day by a different analyst to assess the method's ruggedness.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method successfully separated 2-(Methylsulfonylamino)benzylamine hydrochloride from the void volume and any potential impurities. The retention time for the analyte was approximately 6.5 minutes under the specified conditions.

Validation Data Summary
Validation ParameterAcceptance CriteriaResults
Linearity (r²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD -0.3 µg/mL
LOQ -1.0 µg/mL

The validation results demonstrate that the method is linear, accurate, and precise for the intended range.

Visualizations

Experimental Workflow

workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation stock Standard Stock (1000 µg/mL) working Working Standards (1-100 µg/mL) stock->working hplc HPLC System (C18 Column, UV 270 nm) working->hplc Inject sample Sample Solution (50 µg/mL) sample->hplc Inject chromatogram Obtain Chromatograms hplc->chromatogram validation Perform Method Validation (ICH Q2(R1)) chromatogram->validation report Generate Report validation->report

Caption: HPLC analysis workflow from sample preparation to final report.

Method Validation Logic

validation_logic cluster_performance Performance Characteristics cluster_tests Validation Tests method Developed HPLC Method specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision sensitivity Sensitivity blank_inj Blank Injection specificity->blank_inj cal_curve Calibration Curve linearity->cal_curve recovery_study Recovery Study accuracy->recovery_study repeatability Repeatability precision->repeatability inter_precision Intermediate Precision precision->inter_precision lod_loq LOD & LOQ Calculation sensitivity->lod_loq report Validation Report blank_inj->report Results cal_curve->report Results recovery_study->report Results repeatability->report Results inter_precision->report Results lod_loq->report Results

Caption: Logical flow of the method validation process.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantitative determination of 2-(Methylsulfonylamino)benzylamine hydrochloride. The method is simple, accurate, and precise, making it highly suitable for routine analysis in quality control laboratories and for supporting pharmaceutical development activities. The comprehensive validation ensures that the method meets the stringent requirements of the pharmaceutical industry.

References

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. [Link]

  • DESI analysis of the reaction between benzylamine (1) and benzyl bromide (9) at different speeds of the moving stage. ResearchGate. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. [Link]

  • Bizzare observation about benzylamines- explanation?. Sciencemadness Discussion Board. [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. [Link]

  • ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1), International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use, 2005.

Sources

Method

Preparation of Stock Solutions for 2-(Methylsulfonylamino)benzylamine Hydrochloride: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides a detailed protocol for the preparation of stock solutions of 2-(Methylsulfonylamino)benzylamine hydro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the preparation of stock solutions of 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS No. 1170256-90-2). Recognizing the critical need for accuracy and reproducibility in experimental research, this guide synthesizes chemical property data, safety protocols, and field-proven insights to deliver a self-validating methodology. We will delve into the causality behind solvent selection, provide step-by-step instructions for dissolution, and offer best practices for storage and handling to ensure the long-term integrity of your stock solutions.

Introduction: Understanding the Compound

2-(Methylsulfonylamino)benzylamine hydrochloride is a niche organic compound often utilized as a building block in medicinal chemistry and drug discovery. Its structure, featuring a benzylamine core with a methylsulfonylamino substituent, imparts specific physicochemical properties that dictate its handling and preparation for experimental use. As a hydrochloride salt, it is generally expected to exhibit improved solubility in aqueous and polar solvents compared to its free base form. The precise positioning of the methylsulfonylamino group at the ortho position can influence intermolecular interactions and, consequently, its solubility profile.

A thorough understanding of the compound's characteristics is paramount for the successful preparation of homogenous, stable, and accurately concentrated stock solutions, which form the foundation of reliable downstream applications.

Physicochemical Properties & Data

A summary of the key physicochemical properties of 2-(Methylsulfonylamino)benzylamine hydrochloride is presented below. This data is essential for accurate calculations and for understanding the compound's behavior in different solvent systems.

PropertyValueSource(s)
CAS Number 1170256-90-2[1]
Molecular Formula C₈H₁₂N₂O₂S·HCl[1]
Molecular Weight 236.72 g/mol [1]
Appearance White to off-white solidGeneral observation for similar compounds
Purity Typically ≥98%[2]
Solubility Specific quantitative data is not readily available. However, based on its hydrochloride salt form and the high water solubility of the related 3-isomer, it is anticipated to be soluble in water and polar organic solvents such as DMSO and ethanol.[3][4] Empirical determination is recommended for precise applications.Inferred from related compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and under an inert atmosphere.[2][5][2][5]

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of 2-(Methylsulfonylamino)benzylamine hydrochloride. Each step is elaborated upon in the subsequent sections.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Documentation Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Add Solvent Add Solvent Weigh Compound->Add Solvent Select Solvent Select Solvent Select Solvent->Add Solvent Facilitate Dissolution Facilitate Dissolution Add Solvent->Facilitate Dissolution Visually Inspect Visually Inspect Facilitate Dissolution->Visually Inspect Aliquot Aliquot Visually Inspect->Aliquot Label Label Aliquot->Label Store Store Label->Store Document Document Store->Document

Caption: General workflow for preparing stock solutions.

Detailed Protocols

This section provides detailed, step-by-step methodologies for preparing stock solutions in common laboratory solvents. The choice of solvent is critical and should be dictated by the requirements of the downstream experimental assay.

Safety Precautions

Before handling the compound, it is crucial to review the Safety Data Sheet (SDS). 2-(Methylsulfonylamino)benzylamine hydrochloride is classified as an irritant, causing skin, eye, and respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)

Aqueous solutions are often preferred for cell-based assays to avoid solvent-induced toxicity. The hydrochloride salt structure of the target compound suggests good aqueous solubility.[3]

Materials:

  • 2-(Methylsulfonylamino)benzylamine hydrochloride

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • For a 10 mM solution in 10 mL:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L × 0.010 L × 236.72 g/mol = 0.0023672 g = 2.37 mg

  • Weigh the compound:

    • Accurately weigh approximately 2.37 mg of 2-(Methylsulfonylamino)benzylamine hydrochloride using a calibrated analytical balance. Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound to the 10 mL volumetric flask.

    • Add approximately 7-8 mL of high-purity water.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a magnetic stirrer at room temperature to facilitate dissolution. Sonication in a water bath can also be employed for short durations if the compound is difficult to dissolve.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with high-purity water. Ensure the bottom of the meniscus is aligned with the calibration mark on the flask.

  • Homogenization and Storage:

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • For storage, filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store at -20°C for long-term storage. For short-term use, 4°C is acceptable, though stability should be verified.

Protocol 2: Preparation of a DMSO Stock Solution (e.g., 50 mM)

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. It is a common choice for creating high-concentration stock solutions.

Materials:

  • 2-(Methylsulfonylamino)benzylamine hydrochloride

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Appropriate vial or tube (e.g., 2 mL amber glass vial)

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • For a 50 mM solution in 1 mL:

      • Mass (g) = 0.050 mol/L × 0.001 L × 236.72 g/mol = 0.011836 g = 11.84 mg

  • Weigh the compound:

    • Accurately weigh approximately 11.84 mg of the compound directly into the vial. Record the exact weight.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution if necessary.

  • Storage:

    • Store the DMSO stock solution in tightly sealed, light-protected vials at -20°C. To minimize freeze-thaw cycles, it is advisable to prepare smaller aliquots. DMSO is hygroscopic; therefore, minimizing exposure to atmospheric moisture is crucial.

Best Practices and Troubleshooting

  • Solubility Testing: If preparing a solution at a concentration for the first time, it is prudent to perform a small-scale solubility test before committing the bulk of the compound.

  • pH Considerations: When preparing aqueous solutions, the pH may be slightly acidic due to the hydrochloride salt. For pH-sensitive assays, the final working solution may need pH adjustment.

  • Stability: The stability of the compound in solution is not well-documented. It is recommended to prepare fresh stock solutions and avoid long-term storage whenever possible. If long-term storage is necessary, conduct periodic quality control checks (e.g., via HPLC) to ensure integrity.

  • Precipitation upon Dilution: When diluting a high-concentration DMSO stock into an aqueous buffer, precipitation can occur if the compound's aqueous solubility is exceeded. To mitigate this, dilute the stock solution gradually while vortexing the buffer.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation of 2-(Methylsulfonylamino)benzylamine hydrochloride stock solutions. By adhering to these methodologies, researchers can ensure the quality and consistency of their experimental starting materials, thereby enhancing the reliability and reproducibility of their scientific findings.

References

Sources

Application

A Researcher's Guide to the Evaluation of 2-(Methylsulfonylamino)benzylamine Hydrochloride as a Potential Chemical Probe

Disclaimer: As of the date of this publication, 2-(Methylsulfonylamino)benzylamine hydrochloride is a commercially available compound with limited publicly accessible data regarding its biological activity and mechanism...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, 2-(Methylsulfonylamino)benzylamine hydrochloride is a commercially available compound with limited publicly accessible data regarding its biological activity and mechanism of action. Therefore, this document serves as a forward-looking guide for researchers and drug discovery professionals on how to systematically evaluate its potential as a chemical probe, rather than a report on its established use. The proposed methodologies are based on the analysis of its structural features and data from closely related analogs.

Introduction: The Untapped Potential of a Novel Benzylamine Derivative

In the vast landscape of chemical biology and drug discovery, the identification of novel, potent, and selective chemical probes is paramount to elucidating biological pathways and validating new therapeutic targets.[1][2][3] 2-(Methylsulfonylamino)benzylamine hydrochloride presents an intriguing, yet uncharacterized, molecular scaffold. Its structure combines a benzylamine moiety, known to interact with a variety of biological targets including enzymes like monoamine oxidase, with a methylsulfonylamino group, a common feature in compounds designed for diverse therapeutic applications.[4][5]

While direct biological data for this specific ortho-substituted compound is scarce, its positional isomer, 3-(methylsulfonylamino)benzylamine hydrochloride, has been noted as a substrate for enzymes and a synthetic building block for inhibitors of enzymes such as β-secretase (BACE-1) and squalene epoxidase.[1] This suggests that the 2-substituted isomer may also possess latent biological activity waiting to be uncovered.

This guide provides a comprehensive framework for the systematic evaluation of 2-(Methylsulfonylamino)benzylamine hydrochloride. We will outline its known properties, propose a roadmap for its biological characterization—from initial screening to target validation—and provide detailed, field-proven protocols to empower researchers to unlock its potential as a novel chemical probe.

Compound Properties and Handling

Prior to initiating any biological evaluation, a thorough understanding of the compound's physical and chemical properties is essential for accurate and reproducible experimentation.

Table 1: Physicochemical Properties of 2-(Methylsulfonylamino)benzylamine Hydrochloride and Related Analogs
Property2-(Methylsulfonylamino)benzylamine Hydrochloride3-(Methylsulfonylamino)benzylamine Hydrochloride[1]2-(Methanesulfonyl)benzylamine hydrochloride
CAS Number 1170256-90-2238428-26-7342816-14-2
Molecular Formula C₈H₁₃ClN₂O₂SC₈H₁₃ClN₂O₂SC₈H₁₁NO₂S · HCl
Molecular Weight 236.72 g/mol 236.72 g/mol 221.70 g/mol
Appearance Solid (predicted)SolidSolid
Purity Typically >95% (as supplied)Not specified97%
Storage Inert atmosphere, Room TemperatureNot specifiedNot specified
Protocol 1: Preparation of Stock Solutions

Rationale: The hydrochloride salt form generally confers good solubility in aqueous buffers. However, empirical determination of solubility is crucial. A high-concentration stock in an organic solvent like DMSO is standard practice for serial dilution into aqueous assay buffers.

Materials:

  • 2-(Methylsulfonylamino)benzylamine hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • High-Concentration DMSO Stock (e.g., 10 mM):

    • Accurately weigh a precise amount of 2-(Methylsulfonylamino)benzylamine hydrochloride powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight = 236.72 g/mol ).

    • Add the DMSO to the powder.

    • Vortex thoroughly for 2-5 minutes to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

    • Visually inspect for any undissolved particulates.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM DMSO stock.

    • Perform serial dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Crucial: Ensure the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically ≤ 0.5%). A vehicle control (DMSO alone at the highest concentration used) must be included in all experiments.

Proposed Roadmap for Biological Characterization

Given the lack of a known target, a systematic, multi-pronged approach is required to first identify any biological activity and then to deconvolute the mechanism of action.

G A Phenotypic Screening (e.g., Cell Painting Assay) D Affinity-Based Methods (e.g., Affinity Chromatography, Chemical Proteomics) A->D Identified Phenotype B Targeted Panel Screening (e.g., Kinase, GPCR, Protease Panels) G In Vitro Potency & Selectivity Profiling B->G Identified 'Hit' C Broad Biochemical Screening (e.g., Enzyme Inhibition Assays) C->G Identified 'Hit' F Direct Target Engagement Assays (e.g., CETSA, SPR, ITC) D->F E Genetic Approaches (e.g., CRISPR/Cas9 Screening, shRNA) E->F F->G Validated Target H Cell-Based Target Engagement & Pathway Analysis G->H I In Vivo Proof-of-Concept Studies H->I

Caption: Proposed workflow for the characterization of 2-(Methylsulfonylamino)benzylamine hydrochloride as a chemical probe.

Protocol 2: Initial Phenotypic Screening using a Cell Painting Assay

Rationale: A Cell Painting assay is an unbiased, high-content imaging approach that can reveal a compound's effect on cellular morphology, providing a "fingerprint" of its biological activity without a priori knowledge of its target. This can help to cluster its activity with known compounds and generate hypotheses about its mechanism of action.

Materials:

  • U-2 OS cells (or another suitable cell line)

  • 384-well, black, clear-bottom imaging plates

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Fluorescent dyes for organelle staining (e.g., Hoechst 33342 for nucleus, Concanavalin A for ER, Phalloidin for actin, MitoTracker for mitochondria, WGA for Golgi)

  • Automated high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed U-2 OS cells into 384-well plates at a density that results in a sub-confluent monolayer at the time of imaging.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a dilution series of 2-(Methylsulfonylamino)benzylamine hydrochloride (e.g., from 10 µM down to 1 nM in 3-fold dilutions).

    • Add the compound dilutions to the cells. Include positive controls (compounds with known phenotypic effects) and vehicle controls (DMSO).

    • Incubate for 24-48 hours.

  • Staining and Imaging:

    • Fix, permeabilize, and stain the cells with a cocktail of the fluorescent dyes according to an established Cell Painting protocol.

    • Acquire images using an automated high-content imaging system across multiple channels.

  • Data Analysis:

    • Use image analysis software (e.g., CellProfiler) to segment cells and extract hundreds of morphological features (e.g., size, shape, texture, intensity).

    • Compare the feature profile of the treated cells to the vehicle control to identify significant morphological changes.

    • Compare the compound's "fingerprint" to a reference database of other chemical probes to hypothesize its mechanism of action.

Hypothetical Mechanism of Action and Target Engagement

Based on the structure and the activity of related compounds, we can hypothesize potential biological targets for 2-(Methylsulfonylamino)benzylamine hydrochloride. The benzylamine scaffold is a known substrate for monoamine oxidases (MAOs) and other amine oxidases.[4][5] The sulfonamide group is a key pharmacophore in inhibitors of enzymes such as carbonic anhydrases and histone deacetylases (HDACs). Therefore, initial targeted screening against these enzyme families would be a logical next step.

G cluster_0 Potential Target Classes Probe 2-(Methylsulfonylamino)benzylamine hydrochloride AmineOx Amine Oxidases (e.g., MAO-A, MAO-B) Probe->AmineOx Substrate or Inhibitor? HDAC Histone Deacetylases (e.g., HDAC6) Probe->HDAC Inhibitor? CA Carbonic Anhydrases Probe->CA Inhibitor? Other Other Unidentified Targets (e.g., Kinases, GPCRs) Probe->Other ?

Caption: Hypothesized potential target classes for 2-(Methylsulfonylamino)benzylamine hydrochloride.

Protocol 3: In Vitro Enzyme Inhibition Assay (Example: HDACs)

Rationale: To test the hypothesis that the compound may inhibit HDACs, a commercially available, fluorescence-based assay can be used. This provides a direct measure of the compound's ability to inhibit the enzymatic activity of a specific target.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC6)

  • HDAC substrate (fluorogenic)

  • HDAC assay buffer

  • HDAC developer solution

  • 384-well, black, low-volume plates

  • Fluorescence plate reader

  • Known HDAC inhibitor as a positive control (e.g., Trichostatin A)

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of 2-(Methylsulfonylamino)benzylamine hydrochloride in the assay buffer.

  • Assay Plate Preparation:

    • Add the diluted compound, positive control, and vehicle control to the wells of the 384-well plate.

    • Add the recombinant HDAC enzyme to all wells except for the "no enzyme" control.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

    • Incubate at 37°C for the recommended time (e.g., 60 minutes).

  • Reaction Termination and Signal Development:

    • Add the developer solution to each well. This solution stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

    • Incubate at room temperature for 15-20 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

2-(Methylsulfonylamino)benzylamine hydrochloride represents a molecule of unknown biological function but with structural motifs that suggest potential as a chemical probe. This guide provides a comprehensive and systematic framework for its characterization. By employing a combination of unbiased phenotypic screening and targeted biochemical assays, researchers can efficiently determine if this compound has a valuable role in elucidating novel biology. Should a potent and selective activity be discovered, further studies including target deconvolution, cellular target engagement, and in vivo proof-of-concept experiments would be warranted to fully validate its utility as a chemical probe for the scientific community.

References

  • Arrowsmith, C.H., Audia, J.E., Austin, C., et al. The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Frye, S.V. The art of the chemical probe. Nature Chemical Biology. [Link]

  • Wikipedia. Chemical probe. [Link]

  • PubChem. Benzylamine. [Link]

  • Wikipedia. Benzylamine. [Link]

  • Bunnage, M.E., Gilbert, A.M., Jones, L.H., et al. The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. ACS Chemical Biology. [Link]

  • National Center for Biotechnology Information. Phenotypic Profiling of Reference Chemicals Across Biologically Diverse Cell Types Using the Cell Painting Assay. [Link]

  • Gamo, F.J., Sanz, L.M., Vidal, J., et al. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS One. [Link]

Sources

Method

Application Note &amp; Protocol: Optimized Synthetic Route for 2-(Methylsulfonylamino)benzylamine Hydrochloride

Introduction: The Significance of 2-(Methylsulfonylamino)benzylamine Hydrochloride 2-(Methylsulfonylamino)benzylamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Methylsulfonylamino)benzylamine Hydrochloride

2-(Methylsulfonylamino)benzylamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the methylsulfonylamino group at the ortho position of the benzylamine core imparts specific electronic and steric properties that are crucial for molecular recognition and binding to biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it ideal for pharmaceutical formulations and further chemical transformations.

The optimization of its synthetic route is paramount for ensuring high purity, yield, and cost-effectiveness in drug discovery and development pipelines. This application note provides a detailed, optimized protocol for the synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride, emphasizing the rationale behind each step to ensure reproducibility and scalability.

Comparative Analysis of Synthetic Routes

Several synthetic strategies can be envisioned for the preparation of 2-(Methylsulfonylamino)benzylamine hydrochloride. The choice of route often depends on the availability of starting materials, desired purity, and scalability. Below is a comparative analysis of two plausible routes.

Parameter Route A: Late-Stage Amination Route B: Early-Stage Sulfonylation
Starting Materials 2-Nitrobenzylamine, Methanesulfonyl Chloride2-Aminobenzylamine, Methanesulfonyl Chloride
Key Steps 1. Sulfonylation of 2-nitrobenzylamine2. Reduction of the nitro group3. Hydrochloride salt formation1. Protection of the benzylamine2. Sulfonylation of the aniline3. Deprotection4. Hydrochloride salt formation
Advantages - Potentially fewer steps.- Avoids protection/deprotection of the benzylamine.- Direct sulfonylation of the more nucleophilic aniline.- Commercially available starting material.
Disadvantages - Reduction of the nitro group in the presence of a sulfonyl group can sometimes be challenging.- Potential for side reactions during sulfonylation.- Requires additional protection and deprotection steps, which can lower the overall yield.
Overall Recommendation Recommended for its atom economy and more direct approach, provided the reduction step is optimized.A viable alternative, particularly if Route A presents challenges with the reduction step.

This guide will focus on the optimization of Route A due to its more streamlined approach.

Optimized Synthetic Workflow: Route A

The optimized synthetic route involves a three-step process starting from 2-nitrobenzylamine. The workflow is designed to maximize yield and purity at each stage.

optimized_workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation A 2-Nitrobenzylamine B 2-Nitro-N-(methylsulfonyl)benzylamine A->B MsCl, Pyridine, DCM, 0°C to RT C 2-Amino-N-(methylsulfonyl)benzylamine B->C H2, Pd/C, MeOH D 2-(Methylsulfonylamino)benzylamine Hydrochloride C->D HCl in Ether, RT

Caption: Optimized three-step synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Nitro-N-(methylsulfonyl)benzylamine

Rationale: This step introduces the methylsulfonyl group onto the benzylamine nitrogen. The reaction is carried out at a low temperature to control the exothermicity and minimize side reactions. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Protocol:

  • To a stirred solution of 2-nitrobenzylamine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0°C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.

  • Slowly add a solution of methanesulfonyl chloride (MsCl, 1.1 eq) in DCM (2 volumes) to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water (5 volumes) and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-nitro-N-(methylsulfonyl)benzylamine.

Step 2: Synthesis of 2-Amino-N-(methylsulfonyl)benzylamine

Rationale: The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[1] Methanol is used as the solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions.

Protocol:

  • Dissolve 2-nitro-N-(methylsulfonyl)benzylamine (1.0 eq) in methanol (15 volumes) in a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-N-(methylsulfonyl)benzylamine, which is often pure enough for the next step.

Step 3: Synthesis of 2-(Methylsulfonylamino)benzylamine Hydrochloride

Rationale: The final step involves the formation of the hydrochloride salt to improve the stability and handling of the final compound. This is achieved by treating the free amine with a solution of hydrogen chloride in a suitable solvent.

Protocol:

  • Dissolve the crude 2-amino-N-(methylsulfonyl)benzylamine (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • To this solution, add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring at room temperature.

  • A white precipitate will form immediately. Continue stirring for 30 minutes to ensure complete salt formation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain 2-(Methylsulfonylamino)benzylamine hydrochloride as a white to off-white crystalline solid.

  • The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

In-Process Controls and Optimization Strategies

To ensure the robustness and reproducibility of the synthesis, the following in-process controls and optimization strategies are recommended:

Step Parameter to Monitor Analytical Method Optimization Strategy
1. Sulfonylation Consumption of 2-nitrobenzylamineTLC, LC-MS- Base: Explore alternative bases such as triethylamine or diisopropylethylamine to optimize reaction time and minimize side products.- Temperature: Running the reaction at slightly elevated temperatures (e.g., 40°C) may reduce reaction time, but needs to be balanced against impurity formation.
2. Nitro Reduction Disappearance of starting materialTLC, LC-MS- Catalyst Loading: The amount of Pd/C can be optimized to balance reaction speed and cost.- Hydrogen Pressure: Increasing the hydrogen pressure may accelerate the reaction.
3. Salt Formation pH of the solution, complete precipitationpH paper, visual inspection- Solvent: The choice of solvent for precipitation (e.g., diethyl ether, ethyl acetate, isopropanol) can influence crystal size and purity. Recrystallization from a suitable solvent system can further enhance purity.[1]

Conclusion

This application note provides a comprehensive and optimized synthetic route for the preparation of 2-(Methylsulfonylamino)benzylamine hydrochloride. By following the detailed protocols and implementing the suggested in-process controls, researchers can achieve high yields and purity of this valuable intermediate. The emphasis on the rationale behind each step is intended to empower scientists to troubleshoot and adapt the synthesis for their specific needs, ultimately accelerating drug discovery and development programs.

References

Sources

Application

Application Notes &amp; Protocols: Crystallization Techniques for 2-(Methylsulfonylamino)benzylamine Hydrochloride

Abstract This document provides a comprehensive guide to developing robust crystallization protocols for 2-(Methylsulfonylamino)benzylamine hydrochloride, an organic compound of interest in pharmaceutical development. As...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing robust crystallization protocols for 2-(Methylsulfonylamino)benzylamine hydrochloride, an organic compound of interest in pharmaceutical development. As a hydrochloride salt, its crystallization behavior is governed by factors including solvent selection, supersaturation control, and potential polymorphism. These notes offer researchers, scientists, and drug development professionals both the theoretical underpinnings and practical, step-by-step protocols for achieving high-purity, crystalline material with desirable physical attributes. Methodologies discussed include cooling crystallization, anti-solvent crystallization, and vapor diffusion, with a strong emphasis on systematic screening and optimization.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering unit operation in the pharmaceutical industry. For an active pharmaceutical ingredient (API) like 2-(Methylsulfonylamino)benzylamine hydrochloride, the crystalline form dictates critical properties such as stability, solubility, dissolution rate, and bioavailability.[1][2] A well-controlled crystallization process ensures the isolation of the desired polymorph with consistent purity, crystal size, and morphology, which are essential for downstream processing and final product performance.[3][4]

The target molecule, 2-(Methylsulfonylamino)benzylamine hydrochloride, is a salt of an organic amine. The presence of the hydrochloride salt form generally enhances aqueous solubility compared to the free base.[5][6] The molecule's structure, featuring a polar methylsulfonylamino group and an ionizable benzylamine hydrochloride moiety, suggests that a range of protic and aprotic solvents can be explored for crystallization.

Physicochemical Properties Overview

A summary of the known properties of the target compound is presented below. This information is foundational for designing crystallization experiments.

PropertyValueSource
Chemical Name 2-(Methylsulfonylamino)benzylamine hydrochlorideN/A
CAS Number 1170256-90-2[7]
Molecular Formula C₈H₁₁NO₂S · HCl[8]
Molecular Weight 221.70 g/mol [8]
Appearance Solid[8]
Melting Point 239-243 °C[8]
Solubility Expected to have good solubility in polar protic solvents like water and lower alcohols due to the hydrochloride salt and polar functional groups.[9]N/A

Foundational Principles of Crystallization

Successful crystallization hinges on the controlled generation of a supersaturated solution, from which the solute precipitates in an ordered crystalline lattice. The key stages are nucleation (the formation of initial crystal nuclei) and crystal growth.

Caption: Fundamental states and events in the crystallization process.

Polymorphism: A Critical Consideration

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[1][10] These different forms, or polymorphs, can exhibit varied physicochemical properties.[10] For hydrochloride salts, the potential for polymorphism is significant and must be investigated, as an unintended polymorphic transformation can impact drug product stability and performance.[1][10] Each crystallization protocol should be validated to ensure it consistently produces the desired polymorphic form.

The Impact of Impurities

Process-related impurities can have a profound effect on crystallization, potentially inhibiting nucleation, altering crystal morphology, or becoming incorporated into the crystal lattice, thereby reducing final product purity.[3][4][11][12] A systematic study of impurity rejection is a hallmark of a robust crystallization process.[3][4] Impurities may be incorporated through various mechanisms, including adsorption on the crystal surface or formation of solid solutions.[12]

Strategic Approaches to Crystallization

Several techniques can be employed to achieve the supersaturation necessary for the crystallization of 2-(Methylsulfonylamino)benzylamine hydrochloride. The choice of method depends on the compound's solubility profile and the desired crystal attributes.

Cooling Crystallization

This is the most common method for compounds whose solubility increases significantly with temperature.[13] The process involves dissolving the solute in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.[14]

Caption: Workflow for a typical cooling crystallization experiment.

Anti-Solvent Crystallization

Anti-solvent (or drowning-out) crystallization is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and both solvents are miscible.[15][16] The addition of the anti-solvent to a solution of the compound reduces the overall solubility of the solute, leading to supersaturation and crystallization.[17][18] This technique offers excellent control over particle size.[15][19]

Caption: Workflow for an anti-solvent crystallization experiment.

Vapor Diffusion

Vapor diffusion is a highly effective technique for growing high-quality single crystals, especially when only small amounts of material are available.[16][20] It is a form of anti-solvent crystallization where the anti-solvent is introduced slowly via the vapor phase.[14] A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent.[14][21] The anti-solvent vapor diffuses into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[14][16]

Experimental Protocols

The following protocols are designed as starting points for developing a robust crystallization process for 2-(Methylsulfonylamino)benzylamine hydrochloride. A systematic solvent screening is the mandatory first step.

Mandatory Preliminary Step: Solvent Solubility Screening

Objective: To identify suitable solvents and solvent/anti-solvent systems.

Materials:

  • 2-(Methylsulfonylamino)benzylamine hydrochloride

  • A range of solvents (see table below)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stirrer and stir bars

  • Heating block or water bath

Protocol:

  • Place a small, known amount (e.g., 10 mg) of the compound into a vial.

  • Add a solvent from the list below in small aliquots (e.g., 0.1 mL) at room temperature, stirring after each addition.

  • Record the volume of solvent required to fully dissolve the compound. Calculate the approximate solubility.

  • If the compound is poorly soluble at room temperature, gently heat the mixture and observe for dissolution. Note the temperature at which dissolution occurs.

  • Allow hot solutions to cool to room temperature and then to 0-5 °C. Observe for precipitation.

  • For potential anti-solvent systems, take a vial with a dissolved sample and add a miscible anti-solvent dropwise until turbidity or precipitation is observed.

Suggested Solvents for Screening:

Solvent ClassExamplesRationale
Protic Solvents Water, Methanol, Ethanol, Isopropanol (IPA)The hydrochloride salt and polar groups suggest good solubility.[22]
Aprotic Polar Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF)May offer moderate solubility, useful for anti-solvent methods.
Ethers 2-Methyltetrahydrofuran (2-MeTHF), DioxanePotential anti-solvents.
Esters Ethyl Acetate (EtOAc)Potential anti-solvent.
Hydrocarbons Heptane, TolueneLikely to be effective anti-solvents.
Protocol 1: Cooling Crystallization

Objective: To crystallize the compound from a single solvent system via controlled cooling.

Materials:

  • Compound

  • A suitable solvent identified from screening (e.g., Methanol, Ethanol, or a mixture like Ethanol/Water)

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Charge the reaction vessel with the chosen solvent.

  • Add the 2-(Methylsulfonylamino)benzylamine hydrochloride to the solvent.

  • Heat the mixture with stirring (e.g., to 60-70 °C) until all solids are dissolved.

  • Optionally, perform a hot filtration to remove any insoluble impurities.

  • Initiate a controlled cooling ramp (e.g., 10-20 °C per hour).

  • Optional Seeding: Once the solution is slightly supersaturated (e.g., cooled by 5-10 °C), add a small quantity of seed crystals to promote nucleation and control crystal size.

  • Continue cooling to the final isolation temperature (e.g., 0-5 °C) and hold for a period (e.g., 2-4 hours) to maximize yield.

  • Collect the crystals by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent.

  • Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

Objective: To crystallize the compound by adding an anti-solvent to a concentrated solution.

Materials:

  • Compound

  • A suitable solvent/anti-solvent pair from screening (e.g., Methanol/Toluene or Ethanol/Heptane)

  • Reaction vessel with overhead stirrer

  • Addition funnel or syringe pump for anti-solvent delivery

  • Filtration and drying equipment as above

Procedure:

  • Dissolve the 2-(Methylsulfonylamino)benzylamine hydrochloride in the "good" solvent at room temperature or slightly elevated temperature to achieve a concentrated solution.

  • Transfer the solution to the reaction vessel and begin stirring.

  • Slowly add the anti-solvent via the addition funnel or syringe pump over a period of 1-3 hours. Monitor for the onset of precipitation.

  • After the addition is complete, stir the resulting slurry for an additional 1-2 hours to allow for complete crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the filter cake with a small amount of the anti-solvent or a mixture of the solvent/anti-solvent.

  • Dry the crystals under vacuum.

Characterization of Crystalline Product

It is imperative to analyze the resulting crystalline material to confirm its identity, purity, and solid-state form.

  • Purity: High-Performance Liquid Chromatography (HPLC).

  • Identity: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS).

  • Polymorphic Form: Powder X-Ray Diffraction (PXRD) is the primary technique for identifying the crystal form.[23]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine melting point and detect polymorphic transitions. Thermogravimetric Analysis (TGA) to identify solvates.

  • Morphology: Microscopy to observe crystal shape and size.

Conclusion

The protocols outlined in this guide provide a systematic and scientifically grounded approach to developing a crystallization process for 2-(Methylsulfonylamino)benzylamine hydrochloride. The key to success lies in a thorough initial solvent screening to understand the compound's solubility behavior. By carefully controlling the generation of supersaturation through cooling or anti-solvent addition, researchers can obtain crystalline material with the desired purity and physical attributes. Subsequent characterization, particularly by PXRD and DSC, is essential to identify and control the polymorphic form, ensuring the development of a robust and reproducible manufacturing process.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA).
  • Crystallization of small molecules. (n.d.). Course Hero.
  • Impact of impurities on crystallization and product quality: a case study with paracetamol. (2021). MDPI.
  • Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies. (n.d.). Scilit.
  • Recent progress in antisolvent crystallization. (n.d.). CrystEngComm (RSC Publishing).
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). ResearchGate.
  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
  • Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). cdifx.
  • Guide for crystallization. (n.d.). University of Geneva.
  • Polymorphism in Drugs: Why Crystal Forms Matter. (2025). PharmaCores.
  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. (2023). ACS Publications.
  • Forming oxalate salts of amines. (2009). Sciencemadness.org.
  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. (2022). PubMed.
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (n.d.). Journal of the American Chemical Society.
  • Method for salt preparation. (n.d.). Google Patents.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC - NIH.
  • A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. (2007). Royal Society of Chemistry.
  • Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. (n.d.). J-Stage.
  • Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). European Patent Office.
  • 3-(Methylsulfonylamino)benzylamine hydrochloride. (n.d.). Benchchem.
  • Solvents for Recrystallization. (n.d.). University of Rochester.
  • Benzylamine hydrochloride 3287-99-8. (n.d.). Guidechem.
  • Crystallisation in pharmaceutical processes. (n.d.). BIA.
  • 2-(Methanesulfonyl)benzylamine hydrochloride 97% 342816-14-2. (n.d.). Sigma-Aldrich.
  • Polymorphism in pharmaceuticals: 1. Chlordiazepoxide Hydrochloride. (2016). ResearchGate.
  • Techniques to prevent crystallization of 2C-G HCl in refrigerated solutions. (n.d.). Benchchem.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate.
  • Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. (n.d.). Bentham Science Publisher.
  • The Cooling Crystallization Process. (n.d.). Cool Separations.
  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology.
  • O-benzylhydroxylamine (hydrochloride) Product Information. (n.d.). Cayman Chemical.
  • Synthesis of benzylamine hydrochloride. (n.d.). PrepChem.com.
  • 2-(Methanesulfonyl)benzylamine hydrochloride. (n.d.). Labsolu.
  • 2-(Methylsulfonylamino)benzylamine Hydrochloride. (n.d.). CHIRALEN.
  • 4-(Methylsulfonylamino)benzylamine hydrochloride. (n.d.). Fluorochem.
  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (n.d.). OUCI.
  • Benzylamine hydrochloride. (n.d.). Chem-Impex.
  • Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). Google Patents.
  • Extractive solution crystallization of chemical compounds. (n.d.). Google Patents.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride

Welcome to the technical support center for the synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges, offer troubleshooting solutions, and answer frequently asked questions to ensure a successful and reproducible outcome in your laboratory.

Reaction Overview

The synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and reliable synthetic route involves two key transformations:

  • Sulfonylation: The selective N-sulfonylation of the aromatic amino group of a precursor molecule. A common starting material is 2-aminobenzonitrile, which allows for the protection of the future benzylamine group as a nitrile.

  • Reduction and Salt Formation: The reduction of the nitrile group to a primary amine, followed by the formation of the hydrochloride salt for improved stability and handling.

Below is a diagram illustrating the proposed synthetic pathway.

Reaction_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction & Salt Formation A 2-Aminobenzonitrile B 2-(Methylsulfonylamino)benzonitrile A->B  Methanesulfonyl Chloride (MsCl)  Pyridine or TEA, DCM  0°C to rt C 2-(Methylsulfonylamino)benzylamine B->C  H₂, Raney Ni or LAH, THF  Reduction D 2-(Methylsulfonylamino)benzylamine Hydrochloride (Final Product) C->D  HCl in Ether or MeOH  Salt Formation

Caption: Proposed synthetic pathway for 2-(Methylsulfonylamino)benzylamine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My sulfonylation reaction (Step 1) is showing low yield or is not proceeding to completion. What are the likely causes and how can I fix it?

Answer:

Low conversion in the sulfonylation step is a common issue and can typically be traced back to a few key areas:

  • Reagent Quality:

    • Methanesulfonyl Chloride (MsCl): This reagent is highly sensitive to moisture and can hydrolyze to methanesulfonic acid, which is unreactive.[1] Always use a fresh bottle of MsCl or distill it before use.

    • Solvent and Base: Ensure you are using anhydrous (dry) solvents like dichloromethane (DCM) and a dry amine base such as triethylamine (TEA) or pyridine. Water in the reaction will consume the MsCl.[1]

    • Starting Material: The purity of 2-aminobenzonitrile is crucial. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The reaction is typically started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (to around 40°C) can be beneficial, but be aware that higher temperatures can promote side reactions.[1]

    • Stoichiometry: While a 1:1 ratio of amine to MsCl is the theoretical starting point, a slight excess of MsCl (1.1-1.2 equivalents) can sometimes drive the reaction to completion. However, this can also increase the risk of side products.

    • Base: The base is critical for neutralizing the HCl generated during the reaction.[2] Use at least 1.1-1.5 equivalents of a non-nucleophilic base like TEA or pyridine.

Question 2: I am observing a significant amount of a bis-sulfonated byproduct where both the aromatic and the newly formed sulfonamide nitrogen are reacted. How can I minimize this?

Answer:

The formation of a bis-sulfonated product, N-methylsulfonyl-N-(2-cyanophenyl)methanesulfonamide, is a known issue in sulfonamide synthesis. The initially formed sulfonamide nitrogen is acidic and can be deprotonated by the base, leading to a second reaction with MsCl.

Here are some strategies to minimize this side reaction:

  • Slow Addition of MsCl: Add the methanesulfonyl chloride dropwise to the reaction mixture at 0°C. This keeps the instantaneous concentration of MsCl low, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.

  • Control Stoichiometry: Avoid using a large excess of MsCl. Start with a 1:1 molar ratio and only slightly increase it if necessary.

  • Choice of Base: A sterically hindered base might be less effective at deprotonating the sulfonamide nitrogen.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the slower formation of the bis-sulfonated product.

Question 3: The reduction of the nitrile (Step 2) is resulting in a complex mixture of products or a low yield of the desired benzylamine. What should I consider?

Answer:

The reduction of the nitrile group in the presence of a sulfonamide can be challenging. Here are some common issues and their solutions:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂/Raney Ni): This is often a clean method but can sometimes be slow or require high pressure. Ensure the catalyst is active and the substrate is free of catalyst poisons.

    • Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent that is effective for nitrile reduction. However, it can also potentially reduce the sulfonamide group under harsh conditions. Use it at low temperatures (e.g., 0°C to room temperature) and quench the reaction carefully once the nitrile is consumed.

  • Work-up Procedure:

    • The work-up after LAH reduction is critical. A standard Fieser work-up (sequential addition of water, 15% NaOH solution, and more water) is often effective for precipitating the aluminum salts and allowing for filtration.

    • Ensure the pH is appropriately adjusted during extraction to ensure the amine product is in the organic layer (as the free base) or aqueous layer (as the protonated salt).

Question 4: I'm having difficulty precipitating or crystallizing the final hydrochloride salt. It's forming an oil or the crystals are too fine to filter. What can I do?

Answer:

Formation of an oil or very fine crystals during salt formation is a common physical chemistry problem. Here are some techniques to try:

  • Solvent System: The choice of solvent is crucial for crystallization.

    • Adding a solution of HCl in a non-polar solvent like diethyl ether or dioxane to a solution of the free base in a slightly more polar solvent like methanol or ethanol can induce precipitation.[3][4]

    • If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a previously formed crystal can also help.

  • Control of Crystal Size: The formation of very small crystals can make filtration difficult.[5]

    • Slower cooling of the crystallization mixture can lead to larger crystals.

    • Consider a solvent/anti-solvent crystallization. Dissolve the product in a minimum amount of a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., diethyl ether) until turbidity is observed, then allow it to stand.

  • Purification before Salt Formation: Ensure the free base is as pure as possible before attempting the salt formation. Impurities can inhibit crystallization. Column chromatography of the free base may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

A1: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring both the sulfonylation and reduction steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.[6] For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) or LC-MS are recommended.[5][6]

Q2: What are the critical safety precautions for this synthesis?

A2: Methanesulfonyl chloride is corrosive and lachrymatory; always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] LAH is a water-reactive and flammable solid; it should be handled under an inert atmosphere (nitrogen or argon) and quenched carefully with a protocol such as the Fieser method. Hydrogenations with Raney Nickel should be conducted behind a blast shield, as Raney Nickel is pyrophoric when dry.

Q3: Can I use 2-aminobenzylamine directly as the starting material for the sulfonylation?

A3: While possible, using 2-aminobenzylamine directly presents a selectivity challenge. Both the aromatic and benzylic amino groups are nucleophilic and can react with methanesulfonyl chloride. The benzylic amine is generally more nucleophilic than the aromatic amine, which could lead to the formation of the undesired isomer or bis-sulfonated products. Starting with 2-aminobenzonitrile provides a more controlled synthesis by having the benzylamine precursor protected as a non-reactive nitrile.[7]

Q4: How can I optimize the reaction conditions for a larger scale synthesis?

A4: For scaling up, consider the following:

  • Heat Transfer: The sulfonylation reaction is exothermic. Ensure your reactor has adequate cooling and that the addition of MsCl is controlled to manage the temperature.

  • Mixing: Efficient stirring is crucial, especially during the LAH reduction and the crystallization step.

  • Filtration: For larger quantities, you may need to use a larger filter funnel or consider centrifugation for isolating the product.

Optimizing Reaction Conditions

The following table summarizes key parameters and their potential impact on the synthesis.

ParameterStepVariable RangeEffect on YieldEffect on PurityRecommendation
Temperature 10°C to 40°CHigher temp may increase rate but also side reactions.Higher temp can increase bis-sulfonylation.Start at 0°C, then allow to warm to room temperature. Gentle heating if needed.
MsCl Equiv. 11.0 to 1.5Excess can drive reaction to completion.Excess increases risk of bis-sulfonylation.Start with 1.1 equivalents and monitor by TLC/LC-MS.
Base 1Pyridine, TEAEssential for neutralizing HCl.Purity of base is critical to avoid side reactions.Use 1.2-1.5 equivalents of dry pyridine or TEA.
Reducing Agent 2H₂/Raney Ni, LAHBoth are effective; LAH is more powerful.H₂/Raney Ni is often cleaner. LAH may have over-reduction risk.H₂/Raney Ni is preferred for cleaner reaction; LAH for faster/more difficult reductions.
Solvent for HCl Salt 2Ether, MeOH, DioxanePolarity affects solubility and crystal growth.Proper choice is key for good crystal formation.HCl in ether or isopropanol is a common choice.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Methylsulfonylamino)benzonitrile

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminobenzonitrile (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add dry pyridine (1.5 eq) and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride

  • In a dry flask under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LAH, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Dissolve 2-(Methylsulfonylamino)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(Methylsulfonylamino)benzylamine as a free base.

  • Dissolve the crude free base in a minimal amount of methanol or isopropanol.

  • To this solution, add a solution of HCl in diethyl ether (e.g., 2M) dropwise until the mixture becomes acidic and a precipitate forms.

  • Cool the mixture to complete crystallization, then collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Verify Reagent Quality (MsCl, Solvents, Base) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry, Time) check_reagents->optimize_conditions Reagents OK reagent_issue Use fresh/purified reagents Ensure anhydrous conditions check_reagents->reagent_issue Issue Found analyze_byproducts Identify Byproducts (TLC, LC-MS, NMR) optimize_conditions->analyze_byproducts Conditions OK condition_issue Adjust temp/reagent ratio Monitor reaction closely optimize_conditions->condition_issue Issue Found bis_sulfonated Bis-sulfonated product detected? analyze_byproducts->bis_sulfonated end Improved Yield & Purity reagent_issue->end condition_issue->end other_impurity Other impurity detected? bis_sulfonated->other_impurity No fix_bis Slow addition of MsCl Use 1.0-1.1 eq MsCl bis_sulfonated->fix_bis Yes purify_sm Purify starting material other_impurity->purify_sm Starting Material Impurity adjust_workup Modify workup/purification (e.g., recrystallization, chromatography) other_impurity->adjust_workup Reaction Impurity fix_bis->end purify_sm->end adjust_workup->end

Sources

Optimization

"how to prevent degradation of 2-(Methylsulfonylamino)benzylamine hydrochloride in solution"

Welcome to the technical support center for 2-(Methylsulfonylamino)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylsulfonylamino)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling and storage of this compound in solution to prevent degradation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of 2-(Methylsulfonylamino)benzylamine Hydrochloride

2-(Methylsulfonylamino)benzylamine hydrochloride possesses three key functional groups that influence its stability in solution: a primary benzylamine, a sulfonamide, and a hydrochloride salt. The primary amine is basic and susceptible to oxidation, while the sulfonamide group can undergo hydrolysis under certain conditions. The hydrochloride salt enhances water solubility and stability compared to the free base, but improper handling can still lead to degradation. Understanding the interplay of these groups is crucial for maintaining the integrity of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(Methylsulfonylamino)benzylamine hydrochloride in solution?

A1: The degradation of 2-(Methylsulfonylamino)benzylamine hydrochloride in solution can occur through several pathways, primarily involving the benzylamine and sulfonamide moieties. The main degradation routes include:

  • Oxidation of the benzylamine: The primary amine group is susceptible to oxidation, which can lead to the formation of the corresponding imine and subsequently the aldehyde or benzoic acid derivatives. This is often accelerated by the presence of oxygen, metal ions, and light.

  • Hydrolysis of the sulfonamide: The sulfonamide bond can be cleaved through hydrolysis, particularly under strong acidic or basic conditions, yielding methanesulfonic acid and 2-aminobenzylamine.[1][2]

  • Formation of "Heat Stable Salts": In the presence of strong acids, the amine can form heat stable salts that are not easily reversible, effectively sequestering the active compound.[3][4]

Q2: What is the optimal pH range for storing solutions of 2-(Methylsulfonylamino)benzylamine hydrochloride?

A2: For optimal stability, solutions of 2-(Methylsulfonylamino)benzylamine hydrochloride should be maintained in a slightly acidic to neutral pH range (pH 4-7). Strongly acidic or alkaline conditions can promote the hydrolysis of the sulfonamide group.[2] The hydrochloride salt itself helps to maintain a slightly acidic pH in aqueous solutions. It is advisable to use buffered solutions if the experimental conditions are expected to cause significant pH shifts.

Q3: What are the best solvents to use for preparing stock solutions?

A3: The choice of solvent is critical for the stability of 2-(Methylsulfonylamino)benzylamine hydrochloride.

  • Aqueous Buffers: For most biological applications, aqueous buffers within the recommended pH range (4-7) are suitable.

  • Organic Solvents: If organic solvents are required, consider using aprotic solvents like DMSO or DMF for stock solutions, which should then be diluted into your aqueous experimental medium. Be aware that the long-term stability in organic solvents may vary, and it is best to prepare fresh dilutions for each experiment.

Q4: How should I store my stock solutions to minimize degradation?

A4: To ensure the long-term stability of your stock solutions, adhere to the following storage guidelines:

  • Temperature: Store stock solutions at –20°C or, for longer-term storage, at –80°C.[5]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5]

  • Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.[5]

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of the compound in solution.1. Verify Storage Conditions: Ensure solutions are stored at the correct temperature, protected from light, and tightly sealed. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock solutions from solid material. 3. Perform a Stability Study: If the issue persists, conduct a forced degradation study to identify the primary cause of instability in your specific experimental setup.
Precipitate forms in the solution upon storage or pH adjustment. The compound may be coming out of solution due to changes in pH or solvent composition. The hydrochloride salt is generally water-soluble.1. Check pH: Ensure the pH of the solution is within the optimal range for solubility. 2. Solvent Compatibility: Verify that the solvent system is appropriate for the concentration of the compound being used. 3. Sonication/Vortexing: Gently warm the solution and sonicate or vortex to attempt to redissolve the precipitate. If it does not redissolve, it may be a degradation product.
Discoloration of the solution (e.g., turning yellow or brown). This is often an indication of oxidative degradation of the amine moiety.1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (argon or nitrogen). 2. Use High-Purity Solvents: Ensure that solvents are free of oxidizing contaminants. 3. Avoid Metal Contamination: Use metal-free spatulas and containers where possible, as metal ions can catalyze oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of 2-(Methylsulfonylamino)benzylamine hydrochloride in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable aqueous buffer (e.g., phosphate or citrate buffer, pH 5-6) to achieve the desired concentration.

  • Dissolution: Gently vortex or sonicate the solution until the compound is fully dissolved.

  • Sterilization (if required): If sterility is necessary for your application, filter the solution through a 0.22 µm syringe filter compatible with your solvent.

  • Aliquoting and Storage: Aliquot the solution into single-use amber vials, flush with an inert gas (argon or nitrogen) if possible, and store at –20°C or –80°C, protected from light.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study can help identify the conditions under which your compound is unstable. This involves subjecting the compound to various stress conditions and analyzing for degradation products.

  • Prepare Solutions: Prepare solutions of 2-(Methylsulfonylamino)benzylamine hydrochloride in water or a relevant buffer.

  • Stress Conditions: Expose the solutions to the following conditions in separate, sealed vials:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[6]

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 60°C for 24 hours.[6]

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the incubation period, neutralize the acidic and basic solutions.

  • Analysis: Analyze all samples, including a control sample stored under ideal conditions, using a suitable analytical method like HPLC-UV or LC-MS to identify and quantify any degradation products.[6][7]

Visualizing Degradation and Prevention

Potential Degradation Pathways

A 2-(Methylsulfonylamino)benzylamine hydrochloride B Oxidation A->B O2, light, metal ions C Hydrolysis A->C Strong Acid/Base D Imine Intermediate B->D F Methanesulfonic acid + 2-Aminobenzylamine C->F E Aldehyde/Carboxylic Acid Derivative D->E

Caption: Potential degradation pathways for 2-(Methylsulfonylamino)benzylamine hydrochloride.

Decision Tree for Troubleshooting Solution Instability

A Inconsistent Experimental Results? B Check Solution Age and Storage A->B C Is solution old or improperly stored? B->C D Prepare Fresh Solution Follow Storage Guidelines C->D Yes E Evaluate Experimental Conditions C->E No J Problem Solved D->J F Is pH outside 4-7 range? E->F G Use Buffered Solution F->G Yes H Are oxidizing agents or metal ions present? F->H No G->J I Use Inert Atmosphere/Metal-Free Labware H->I Yes H->J No I->J

Caption: Troubleshooting guide for solution instability.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Solvent Aqueous buffer (pH 4-7) or aprotic organic solvents (e.g., DMSO, DMF) for stock solutions.To minimize hydrolysis and maintain solubility.
Temperature -20°C for short-term, -80°C for long-term storage.[5]To slow down chemical degradation reactions.
Light Store in amber vials or protect from light.[5]To prevent photodegradation.
Atmosphere Store under an inert gas (argon or nitrogen) for long-term stability.[5]To prevent oxidation of the amine group.
Handling Prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.To ensure consistency and minimize degradation from handling.

References

  • Chen, J., & Xie, X. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology, 102(21), 9065-9082.
  • ResearchGate. (2025). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF.
  • Wikipedia. (n.d.). Benzylamine.
  • Wang, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7982.
  • ResearchGate. (n.d.).
  • Sulphur Experts. (2024).
  • Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism.
  • Lars, E., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993-16013.
  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety.
  • Sulphur Experts. (2021, February 9). “Basics” of Acidic Heat Stable Amine Salts: Part 1 [Video]. YouTube.
  • Indian Academy of Sciences. (n.d.).
  • Chemistry LibreTexts. (2020). 20.
  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • Environmental Health and Safety. (n.d.). Chemical Storage Guidelines.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Benchchem. (n.d.). 3-(Methylsulfonylamino)benzylamine hydrochloride | 238428-26-7.
  • ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • CHIRALEN. (n.d.). 2-(Methylsulfonylamino)benzylamine Hydrochloride.
  • Guidance on Safe Storage of Chemicals in Labor
  • ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • Chapman University. (n.d.). Guidelines for Chemical Storage.
  • Analytical Methods for the Degrad
  • Sigma-Aldrich. (n.d.). 2-(Methanesulfonyl)benzylamine hydrochloride 97 342816-14-2.
  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
  • IJPPR. (2023).
  • ResearchGate. (2025).

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Troubleshooting

Technical Support Center: A Guide to Addressing Off-Target Effects of 2-(Methylsulfonylamino)benzylamine hydrochloride and Other Kinase Inhibitors in Cellular Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or confounding results in their cellular assays when using s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or confounding results in their cellular assays when using small molecule inhibitors, exemplified here by the hypothetical compound 2-(Methylsulfonylamino)benzylamine hydrochloride. Given its chemical structure, featuring a sulfonamide and a benzylamine moiety, it is plausible that this compound, like many others, could exhibit activity as a kinase inhibitor. Off-target effects are a common challenge in drug discovery and can lead to misinterpretation of experimental data.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and a framework for systematically identifying and validating off-target interactions.

Part 1: Frequently Asked Questions (FAQs) - First Line of Investigation

This section addresses common initial questions researchers face when they suspect off-target effects are influencing their results.

Q1: My cells are showing a phenotype that doesn't align with the known function of the intended target of my inhibitor. Could this be an off-target effect?

A1: Yes, a discrepancy between the observed cellular phenotype and the expected outcome based on the primary target's function is a strong indicator of potential off-target activity.[1] To begin dissecting this, consider the following initial steps:

  • Phenotypic Comparison: Compare your results with data from genetic knockdown (e.g., siRNA or CRISPR) of the intended target. If the phenotypes differ significantly, it suggests your compound is modulating other pathways.[1][3]

  • Use of a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of your inhibitor that is inactive against the primary target. If this inactive control still produces the same cellular effect, it's a strong indication of off-target interactions.[1]

  • Dose-Response Analysis: Off-target effects often manifest at higher concentrations. A thorough dose-response curve should reveal a potent effect at lower concentrations (on-target) and potentially different or more pronounced effects at higher concentrations (off-target).[1]

Q2: My inhibitor is highly potent in biochemical assays, but its effectiveness is much lower in cell-based assays. What could be the issue?

A2: This is a frequent observation and can be attributed to several factors, not all of which are off-target effects, but are important to rule out:[4][5]

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

  • Cellular Efflux: The inhibitor could be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.

  • Rapid Metabolism: The compound may be quickly metabolized into an inactive form by the cells.

  • High Intracellular ATP Concentration: For ATP-competitive kinase inhibitors, the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations are often lower.[5]

To investigate these possibilities, you can perform cell permeability assays, use efflux pump inhibitors, and analyze compound stability in cell culture medium.

Q3: How can I begin to identify which off-target proteins my compound is interacting with?

A3: A systematic approach is crucial for identifying unknown off-target interactions. A common starting point is a broad screening panel.[6]

  • In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of your compound. These predictions can help guide your experimental validation.[7][8]

  • Biochemical Profiling (Kinome Scanning): This is a highly effective method where your compound is tested against a large panel of purified kinases (often hundreds) to determine its selectivity profile.[9][10][11] This will provide a list of potential off-target kinases that are inhibited by your compound.

  • Phenotypic Screening: This approach involves testing your compound in a variety of cell lines or model organisms and observing the resulting phenotypes. This can provide clues about the biological pathways being affected.[7][12][13]

The following diagram illustrates a general workflow for investigating off-target effects:

G cluster_0 Initial Observation cluster_1 Preliminary Validation cluster_2 Off-Target Identification cluster_3 Target Validation & Confirmation A Unexpected Phenotype in Cellular Assay B Dose-Response Analysis A->B Investigate C Inactive Control Compound A->C Investigate D Compare to Genetic Knockdown A->D Investigate F Kinome Profiling B->F Proceed if off-target effects are suspected C->F Proceed if off-target effects are suspected D->F Proceed if off-target effects are suspected E In Silico Prediction E->F Guide H Cellular Thermal Shift Assay (CETSA) F->H Validate Hits G Phenotypic Screening G->H Validate Hits I Orthogonal Biophysical Assays (e.g., SPR) H->I Confirm Direct Binding J Cell-Based Target Engagement Assays I->J Confirm in Cellular Context G A Treat cells with compound or vehicle B Heat aliquots to a range of temperatures A->B C Lyse cells B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Western Blot for target protein E->F G Quantify and plot melting curves F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 4: Mitigating and Validating Off-Target Effects

Q4: I've identified several off-targets in a kinome scan. How do I know which ones are relevant in my cellular model?

A4: Not all off-targets identified in a biochemical screen will be relevant in a cellular context. To prioritize your follow-up studies, consider the following:

  • Potency: Focus on off-targets that are inhibited with a potency similar to or greater than your primary target.

  • Expression in Your Cell Line: Check if the off-target kinases are expressed in your cellular model of interest.

  • Known Function: Investigate the known biological functions of the off-target kinases to see if they could plausibly explain the observed phenotype.

Q5: What are orthogonal assays and why are they important for validating off-target effects?

A5: Orthogonal assays are different experimental methods that measure the same biological event through different techniques. [3][14]Using orthogonal assays is critical for validating off-target effects because it reduces the likelihood of artifacts from a single assay format. For example, if you identify an off-target kinase in a radiometric kinase assay, you could use a biophysical assay like Surface Plasmon Resonance (SPR) to confirm direct binding. [10][15][] Q6: What strategies can I use to minimize the impact of off-target effects on my research?

A6: While it's often impossible to completely eliminate off-target effects, you can take steps to minimize their impact: [6][7]

  • Use the Lowest Effective Concentration: Use the lowest concentration of your inhibitor that gives a robust on-target effect.

  • Use Multiple, Structurally Distinct Inhibitors: If multiple inhibitors with different chemical scaffolds that target the same primary protein all produce the same phenotype, it strengthens the conclusion that the effect is on-target. [4]* "Rescue" Experiments: If possible, create a mutant version of your primary target that is resistant to your inhibitor. If expressing this mutant in your cells "rescues" the phenotype caused by the inhibitor, it provides strong evidence for on-target activity. [4] By systematically applying the strategies and methodologies outlined in this guide, researchers can more confidently navigate the complexities of small molecule inhibitors and their off-target effects, leading to more robust and reliable experimental outcomes.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from Patsnap Synapse. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(506), eaai7835. [Link]

  • Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy, 26(1), 1-11. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Chemical biology, 12(6), 621-637. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 224-245). [Link]

  • National Center for Biotechnology Information. (2023). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from PMC. [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 83. [Link]

  • Diks, S. H., et al. (2004). Kinome profiling for studying signal transduction. FEBS letters, 572(1-3), 1-7. [Link]

  • Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1475, 13-28. [Link]

  • Zuo, E., et al. (2019). Evaluation and Minimization of Cas9-Independent Off-Target DNA Editing by Cytosine Base Editors. Nature biotechnology, 37(8), 900-903. [Link]

  • Okada, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 146(2), 145-147. [Link]

  • Tang, J., & Aittokallio, T. (2014). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of chemical information and modeling, 54(3), 814-826. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1698. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from Eurofins DiscoverX. [Link]

  • Duncan, J. S., et al. (2012). Recent advances in methods to assess the activity of the kinome. F1000 medicine reports, 4, 11. [Link]

  • Johnson, G. L. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 526-528. [Link]

  • Joisa, C. U., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 10, e13904. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology. [Link]

  • Xie, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(12), 1709-1716. [Link]

  • O'Loughlin, T. L., et al. (2018). KInhibition: A Kinase Inhibitor Selection Portal. Cell systems, 7(4), 445-448.e3. [Link]

  • Labcompare. (2023, January 6). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Retrieved from Labcompare. [Link]

  • Huang, W. C., et al. (2015). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic acids research, 43(Database issue), D436-D444. [Link]

  • Jackson, A. L., & Linsley, P. S. (2010). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British journal of pharmacology, 160(3), 485-500. [Link]

  • Ammar, N. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 775. [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from Technology Networks. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.Net. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature reviews. Drug discovery, 16(8), 531-543. [Link]

  • Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube. [Link]

  • ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay? Retrieved from ResearchGate. [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from MRC PPU. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from CRISPR Medicine News. [Link]

  • CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. Retrieved from CD Genomics. [Link]

  • Williams, J. D., et al. (2016). High quality, small molecule-activity datasets for kinase research. F1000Research, 5, 1370. [Link]

  • ResearchGate. (2022, September 6). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from ResearchGate. [Link]

  • Tang, J., & Aittokallio, T. (2014). Making sense of large-scale kinase inhibitor bioactivity data sets: a comparative and integrative analysis. Journal of chemical information and modeling, 54(3), 814-826. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from Charles River Laboratories. [Link]

  • University of California, San Francisco. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(10), 2886-2897. [Link]

  • Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

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Optimization

"improving the yield and purity of 2-(Methylsulfonylamino)benzylamine hydrochloride"

Technical Support Center: 2-(Methylsulfonylamino)benzylamine Hydrochloride Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Methylsulfonylamino)benzylamine Hydrochloride

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals working on the synthesis and purification of 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS No: 1170256-90-2). Our goal is to equip you with the necessary knowledge to troubleshoot common issues, optimize reaction conditions, and achieve high yield and purity for this important chemical intermediate.

Section 1: Synthetic Strategy & Workflow

The synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride is typically achieved through a two-step process starting from 2-aminobenzonitrile. This involves an initial sulfonylation of the aromatic amine, followed by the reduction of the nitrile group to a benzylamine, and concluding with the formation of the hydrochloride salt. Understanding this workflow is critical for diagnosing issues at each stage.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Purification A 2-Aminobenzonitrile C N-(2-cyanophenyl)methanesulfonamide A->C Reaction in DCM or Toluene B Methanesulfonyl Chloride (MsCl) + Base (e.g., Pyridine) E 2-(Methylsulfonylamino)benzylamine (Free Base) C->E Hydrogenation or Hydride Reduction D Reducing Agent (e.g., H₂/Pd-C, BH₃-THF) G Crude Hydrochloride Salt E->G Acidification/ Precipitation F HCl Solution (e.g., in Ethanol/Ether) H Final Product: High-Purity Crystals G->H Recrystallization or Chromatography

Caption: General synthetic workflow for 2-(Methylsulfonylamino)benzylamine HCl.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and purification process in a question-and-answer format.

Question: My final yield is consistently low (<60%). What are the primary causes and how can I mitigate them?

Answer: Low yield is a multifaceted problem that can originate from any stage of the synthesis. Let's break down the likely culprits:

  • Incomplete Sulfonylation (Step 1): The reaction of 2-aminobenzonitrile with methanesulfonyl chloride can be sluggish if not properly managed.

    • Causality: The aniline nitrogen is only moderately nucleophilic. The reaction generates HCl, which can protonate the starting amine, rendering it unreactive.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used to scavenge the generated HCl. The reaction should be monitored by TLC or HPLC until the starting material is consumed. A slight excess (1.05-1.1 equiv.) of methanesulfonyl chloride can also drive the reaction to completion[1].

  • Inefficient Reduction (Step 2): The reduction of the nitrile is a critical step where yield is often lost.

    • Causality (Catalytic Hydrogenation): If using H₂ with a catalyst like Palladium on Carbon (Pd/C), the catalyst activity can be a major issue. Impurities from the previous step, particularly sulfur-containing compounds, can poison the catalyst.

    • Solution (Catalytic Hydrogenation): Use a high-quality catalyst and ensure the intermediate, N-(2-cyanophenyl)methanesulfonamide, is sufficiently pure. The reaction is often run in the presence of concentrated HCl, which helps prevent catalyst poisoning and directly yields the hydrochloride salt[1].

    • Causality (Hydride Reduction): Reagents like Borane-THF (BH₃·THF) are effective but can be consumed by moisture.

    • Solution (Hydride Reduction): Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon)[1].

  • Mechanical Losses During Workup & Purification:

    • Causality: The hydrochloride salt may have some solubility in the crystallization solvent, leading to losses in the mother liquor. Multiple transfer steps or overly aggressive extractions can also contribute to loss of material.

    • Solution: Optimize the recrystallization solvent system. A common approach is to dissolve the crude product in a minimal amount of a good solvent (like ethanol) and then add a poor solvent (like diethyl ether or heptane) to induce precipitation[2][3]. After filtering, washing the crystals with a small amount of the cold, poor solvent can minimize dissolution while removing surface impurities.

Question: My final product shows significant impurities on HPLC/NMR. What are they and how do I remove them?

Answer: Impurity profiling is key to developing a robust purification strategy. The table below lists common impurities and their sources.

Impurity Potential Source Identification (Expected ¹H NMR Signal) Recommended Removal Method
Unreacted 2-aminobenzonitrileIncomplete sulfonylation (Step 1)Aromatic signals without Ms group; distinct nitrile peak in IR.Aqueous acid wash (HCl) during workup to extract the basic amine.
N,N-bis(methylsulfonyl)anilineReaction with residual water leading to methanesulfonic acid formation and side reactions.Two distinct methyl signals from sulfonyl groups.Column chromatography on silica gel.
Unreacted N-(2-cyanophenyl)methanesulfonamideIncomplete reduction (Step 2)Presence of nitrile group (IR/¹³C NMR); absence of benzylamine protons.Column chromatography or careful fractional crystallization.
Residual Solvents (DCM, Toluene, Ethanol, Ether)Inadequate drying of the final product.Characteristic solvent peaks in ¹H NMR (e.g., ~7.2 ppm for Toluene, ~3.5/1.2 ppm for Ethanol).Drying under high vacuum at a moderately elevated temperature (40-50°C). Adherence to ICH Q3C guidelines is essential for pharmaceutical applications[4][5].
Optimized Purification Protocols:
  • Protocol 1: Recrystallization:

    • Dissolve the crude 2-(Methylsulfonylamino)benzylamine hydrochloride in a minimum volume of hot ethanol or a methanol/dichloromethane mixture[2][6].

    • If impurities are visible, perform a hot filtration to remove insoluble matter.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

  • Protocol 2: Column Chromatography (for the free base):

    • Neutralize the hydrochloride salt with a base (e.g., aq. NaHCO₃) and extract the free base into an organic solvent like ethyl acetate or DCM.

    • Dry the organic layer (e.g., over MgSO₄), filter, and concentrate in vacuo.

    • Purify the resulting residue by silica gel column chromatography using a gradient eluent system, such as dichloromethane/methanol (e.g., 100:0 to 95:5)[6].

    • Combine the pure fractions (verified by TLC), evaporate the solvent, and re-form the hydrochloride salt as described in the FAQ section.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for the sulfonylation step with methanesulfonyl chloride?

The sulfonylation reaction is exothermic and requires careful control.

  • Temperature: The reaction should be started at a low temperature (0-5 °C) by adding the methanesulfonyl chloride dropwise to the solution of the amine and base. This controls the exotherm and minimizes side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature[1].

  • Base Selection: A non-nucleophilic tertiary amine like triethylamine is common. However, bases like N-methylimidazole have been shown to facilitate similar reactions under very mild conditions, which can be beneficial if the substrate is sensitive[7].

  • Solvent: Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve the reactants. Toluene can also be used, especially if a higher reaction temperature is needed after the initial addition[2].

Q2: What is the most reliable method for forming and isolating the final hydrochloride salt?

Once the pure free base, 2-(Methylsulfonylamino)benzylamine, is obtained (either post-reduction or post-chromatography), it must be converted to its hydrochloride salt for stability and ease of handling.

  • Dissolve the purified free base in a suitable anhydrous solvent like ethanol, isopropanol, or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl diluted in isopropanol) dropwise with vigorous stirring.

  • The hydrochloride salt will precipitate as a solid. Monitor the pH of the solution with moist pH paper to ensure it is acidic.

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Isolate the solid by vacuum filtration, wash with the solvent (e.g., diethyl ether), and dry thoroughly under vacuum[3].

Q3: Which analytical techniques are essential for ensuring the final product meets quality specifications?

A combination of techniques is necessary to confirm both the structure and purity of the final compound.

  • ¹H NMR: Confirms the molecular structure. Key signals to look for are the methyl protons of the sulfonyl group (typically a singlet around δ 2.8–3.2 ppm in DMSO-d₆), the methylene protons of the benzylamine group, and the aromatic protons[6].

  • HPLC: The primary method for determining purity. A reverse-phase C18 column with UV detection (e.g., at 254 nm) is standard. The purity is determined by the area percentage of the main peak[6].

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • FT-IR Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretches of the amine and sulfonamide, and the characteristic S=O stretches of the sulfonyl group.

G cluster_0 Troubleshooting Low Purity Start Impure Product (Post-Crystallization) CheckTLC Analyze by TLC/HPLC Start->CheckTLC Decision1 Single major spot with minor impurities? CheckTLC->Decision1 Decision2 Multiple significant spots/peaks? CheckTLC->Decision2 Action1 Perform Recrystallization with optimized solvent Decision1->Action1 Action2 Identify Source of Major Impurity Decision2->Action2 End High Purity Product Action1->End Decision3 Is impurity from starting material? Action2->Decision3 Decision4 Is impurity a side-product? Action2->Decision4 Action3 Purify starting material before reaction Decision3->Action3 Action4 Purify free base via Column Chromatography Decision4->Action4 Action3->End Re-run synthesis Action4->End Then form salt

Caption: Decision tree for troubleshooting product purity issues.

References

  • Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]

  • Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]

  • PrepChem (n.d.). Synthesis of benzylamine hydrochloride. PrepChem.com. Retrieved from [Link]

  • Reddit r/OrganicChemistry (2021). How to purify Benzylamine? Reddit. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Google Patents (2007). WO2007009798A2 - Process of sulfonating 4-aminobenzonitriles. Google Patents.
  • Google Patents (2021). CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B. Google Patents.
  • National Center for Biotechnology Information (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC - NIH. Retrieved from [Link]

  • MDPI (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Retrieved from [Link]

  • Zenodo (n.d.). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation. Zenodo. Retrieved from [Link]

  • Google Patents (n.d.). EP0037695B1 - Methylamines purification process. Google Patents.
  • Google Patents (n.d.). US8629301B2 - Process for the purification of benzphetamine hydrochloride. Google Patents.
  • PubMed (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Retrieved from [Link]

  • European Medicines Agency (2020). Q3C (R8): Impurities: guideline for residual solvents. EMA. Retrieved from [Link]

  • European Medicines Agency (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. EMA. Retrieved from [Link]

  • ResearchGate (2018). Synthesis of 2-Hydroxy-3-(Methylcyclohexenyl-Isopropyl)-5-Methylbenzylaminoethylnonyl Imidazolines - The Thermostabilize. ResearchGate. Retrieved from [Link]

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Troubleshooting

"troubleshooting inconsistent results with 2-(Methylsulfonylamino)benzylamine hydrochloride"

Technical Support Center: 2-(Methylsulfonylamino)benzylamine Hydrochloride A Foreword from Your Application Scientist: Welcome to the technical support guide for 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS 3428...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Methylsulfonylamino)benzylamine Hydrochloride

A Foreword from Your Application Scientist:

Welcome to the technical support guide for 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS 342816-14-2). As scientists, we understand that inconsistent results can be a significant source of frustration and can delay critical research. This guide is designed to serve as your first line of support, providing in-depth troubleshooting advice and answers to frequently asked questions. While specific literature on the experimental behavior of this exact molecule is limited, the principles outlined here are grounded in the well-established chemistry of benzylamines, sulfonamides, and hydrochloride salts.[1][2][3] My goal is to equip you with the foundational knowledge and practical steps to diagnose and resolve common issues, ensuring the reliability and reproducibility of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each question is designed to help you pinpoint the root cause of an issue and provides a clear, step-by-step path to a solution.

Q1: I dissolved the compound in my aqueous buffer/cell media, but I see a precipitate forming over time. What's happening?

This is a classic solubility issue, often encountered with hydrochloride salts of organic amines.[4][5] Several factors could be at play:

  • The Common Ion Effect: Your buffer or medium likely contains chloride ions (e.g., from NaCl). Increasing the chloride concentration can suppress the dissolution of a hydrochloride salt, causing it to precipitate.[6][7] This is particularly relevant for hydrochloride salts with moderate to low aqueous solubility.[6]

  • pH-Dependent Solubility: The benzylamine group is basic. As a hydrochloride salt, it is protonated and generally more water-soluble. If the pH of your final solution is high enough to deprotonate the amine, the resulting free base may be significantly less soluble, causing it to crash out of solution.[8][9]

  • Insufficient Solvent Capacity: While the compound may be soluble in a pure solvent like DMSO, the final concentration of this organic solvent in your aqueous medium might be too low to keep the compound dissolved (typically <0.5% is recommended for cell-based assays).[4][10]

Troubleshooting Workflow:

  • Confirm Stock Solution Integrity: Before troubleshooting in aqueous media, ensure your high-concentration stock solution (e.g., 10 mM in 100% DMSO) is fully dissolved. Visually inspect it for any particulates.

  • Perform a Kinetic Solubility Test: This is a crucial step to determine the practical solubility limit in your specific medium.[10]

    • Prepare your final assay medium.

    • Add your DMSO stock to the medium to achieve the highest desired concentration.

    • Incubate the solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect for precipitation against a dark background at several time points (e.g., 0, 1, 4, and 24 hours). If you see a precipitate, you must work at or below the highest clear concentration.

  • Adjust pH: If you suspect pH is the issue, try preparing your working solution in a buffer with a slightly lower pH (if your experimental system allows) to keep the benzylamine protonated.

  • Consider Alternative Salts: If solubility issues persist and are a major roadblock, using a different salt form of the compound (e.g., mesylate, tosylate) could be a long-term solution, as different counter-ions can significantly alter solubility profiles.[9]

Q2: My experimental results are inconsistent from one day to the next. Could the compound be degrading?

Inconsistent results are a common challenge, and compound instability is a primary suspect.[4] Both the benzylamine and sulfonamide moieties can be susceptible to degradation under certain conditions.

  • Oxidation: Benzylamines can be prone to oxidation, especially if exposed to air and light over extended periods or in the presence of trace metal contaminants.[1][11]

  • Hydrolysis: While generally stable, sulfonamide bonds can undergo hydrolysis under strongly acidic or basic conditions, though this is less likely to be a rapid process in typical biological buffers (pH 6-8).

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce atmospheric moisture, which can compromise both the compound's stability and the accuracy of its concentration.[10][12]

Troubleshooting Workflow:

Caption: Workflow for diagnosing compound instability.

Best Practices for Ensuring Compound Integrity:

  • Aliquot Stock Solutions: After preparing a stock solution in a high-quality, anhydrous solvent like DMSO, divide it into small, single-use aliquots.[10] This minimizes freeze-thaw cycles and the risk of contamination.

  • Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials, protected from light.[13][14] For the solid material, store it in a desiccator in a cool, dark place.[15]

  • Fresh is Best: Always prepare aqueous working solutions fresh for each experiment from a thawed stock aliquot.[16] Do not store compounds in aqueous buffers for extended periods unless you have explicitly validated their stability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for making a stock solution?

For most cell-based and biochemical assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic molecules. Always use anhydrous, high-purity DMSO to prevent compound degradation. For some applications where DMSO is not suitable, ethanol or dimethylformamide (DMF) may be alternatives, but their compatibility with your assay must be verified.

Q2: How should I handle and store the solid 2-(Methylsulfonylamino)benzylamine hydrochloride?

As an amine hydrochloride salt, the compound may be hygroscopic (absorb moisture from the air).[13]

  • Handling: Handle the solid in a low-humidity environment if possible. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][15]

  • Storage: Store the solid compound in a tightly sealed container, preferably in a desiccator to protect it from moisture.[13] Keep it in a cool, well-ventilated, and dark place away from strong oxidizing agents or bases.[14][15]

Q3: My assay involves sensitive enzymes/proteins. Could the primary amine in this compound cause non-specific interactions?

Yes, this is a valid concern. Primary amines are nucleophilic and can potentially form covalent adducts (Schiff bases) with aldehydes or ketones, which may be present on proteins or assay reagents.[1]

Strategies to Mitigate Non-Specific Effects:

  • Include Control Compounds: Test a structurally related molecule that lacks the primary amine to see if the observed effect is dependent on this functional group.

  • Dose-Response Curve: A specific, on-target effect should yield a clear, sigmoidal dose-response curve. Non-specific effects often have a very steep or unusual curve shape.[17]

  • Direct Target Engagement Assays: If possible, use a direct binding assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that your compound is interacting with its intended target.[10]

Part 3: Protocols and Data

Protocol: Preparation of Stock and Working Solutions

This protocol ensures accurate and reproducible preparation of your compound for experiments.

  • Pre-Experiment Preparation:

    • Allow the vial of solid 2-(Methylsulfonylamino)benzylamine hydrochloride to equilibrate to room temperature before opening to minimize moisture condensation.

    • Use high-purity, anhydrous DMSO.

  • Step-by-Step Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh a small amount of the solid compound (e.g., 2.22 mg). The molecular weight of the hydrochloride salt is 221.70 g/mol .[18]

    • Calculate the required volume of DMSO. For 2.22 mg to make a 10 mM solution:

      • Volume (L) = mass (g) / (concentration (mol/L) * MW ( g/mol ))

      • Volume (L) = 0.00222 g / (0.010 mol/L * 221.70 g/mol ) = 0.001 L = 1.0 mL

    • Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect to confirm there are no particulates.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-binding microcentrifuge tubes (e.g., 10 µL aliquots).

    • Seal the tubes tightly and label them clearly with the compound name, concentration, and date.

    • Store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw one aliquot of the stock solution immediately before use.

    • Perform serial dilutions in your final assay buffer or cell culture medium to achieve the desired final concentrations. Ensure rapid and thorough mixing after each dilution step to avoid precipitation.

Data Table: Solubility Profile of Related Compounds

While specific data for 2-(Methylsulfonylamino)benzylamine hydrochloride is not widely published, this table provides context on the solubility of related sulfonamides and hydrochloride salts.

Compound ClassSolventSolubility CharacteristicsReference
Sulfonamides Aqueous BuffersGenerally, solubility increases with increasing pH above the pKa of the sulfonamide group.
Sulfonamides Organic SolventsSolubility in non-polar solvents like cyclohexane is complex and not easily predicted by molecular size alone.[3]
Amine Hydrochlorides WaterHigh water solubility is common but can be significantly reduced by the "common ion effect" in chloride-containing media.[6]
Poorly Soluble Drugs Deep Eutectic SolventsNovel solvent systems can dramatically increase the solubility of compounds that are poorly soluble in water.[19][20]

References

  • BenchChem Technical Support. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Umeda, T., Tsubaki, K., & Ishigami, M. (1987). Precaution on use of hydrochloride salts in pharmaceutical formulation. Yakugaku Zasshi, 107(4), 283-289. [Link]

  • ChemSafety. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • Rai, G., & Singh, S. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(2), 148-154.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology, 20(3), 257-272.
  • Chemgulf. (2025). What are the safety precautions when handling amines and amides?.
  • Williams, H. D., & Yau, M. K. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
  • ChemicalBook. (2023). Benzylamine: Properties, Preparation and Applications.
  • Sigma-Aldrich. (n.d.). 2-(Methanesulfonyl)benzylamine hydrochloride 97%.
  • BenchChem Technical Support. (2025). Common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments.
  • ChiralEn. (n.d.). 2-(Methylsulfonylamino)benzylamine Hydrochloride.
  • Molecular Biology Diagnostics. (n.d.). Assay Troubleshooting.
  • BenchChem. (n.d.). 3-(Methylsulfonylamino)benzylamine hydrochloride.
  • ChemicalBook. (2023). Benzylamine: Properties, Preparation and Applications.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University of St Andrews Environmental, Health and Safety Services.
  • Fluorochem. (n.d.). 4-(Methylsulfonylamino)benzylamine hydrochloride.
  • A2B Chem. (n.d.). 2-(Methanesulfonyl)benzylamine hydrochloride.
  • ResearchGate. (2019). What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine?.
  • Martínez, F., Gómez, A., & Ávila, C. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • University of Missouri Environmental Health & Safety. (n.d.). Chemical Storage and Segregation.
  • Senthamarai, T., Murugesan, K., & Beller, M. (2018). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Organic Process Research & Development, 22(12), 1745-1751.
  • Flippin, H. F., & Boger, W. P. (1956). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. The Journal of urology, 76(4), 544–551.
  • Dai, Y., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021).
  • Bains, W., Petkowski, J. J., & Seager, S. (2021). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology, 21(10), 1255–1267.
  • Dai, Y., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021).

Sources

Optimization

Technical Support Center: Refining Purification Methods for 2-(Methylsulfonylamino)benzylamine Hydrochloride

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS No. 1...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS No. 1170256-90-2). While this specific isomer is a niche compound, the principles outlined herein are derived from established methodologies for analogous structures, such as its 3-substituted isomer and other benzylamine hydrochlorides, ensuring a robust and scientifically grounded approach.[1] Our focus is to provide actionable troubleshooting advice and detailed protocols to overcome common purification challenges, thereby enhancing yield, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification process.

Q1: What are the typical signs of impurity in my crude 2-(Methylsulfonylamino)benzylamine hydrochloride sample?

A1: Initial indicators of impurity often manifest physically. Look for a sample that is an oil or a sticky solid rather than a crystalline powder, discoloration (e.g., yellow or brown hues), a low or broad melting point range, or the presence of multiple spots on a Thin Layer Chromatography (TLC) plate.[2] Analytical techniques like NMR may also show unidentifiable peaks, while HPLC analysis will reveal multiple peaks instead of a single sharp one.

Q2: I have a crude solid post-synthesis. What is the most efficient first-pass purification strategy?

A2: For most crude solid samples, recrystallization is the most effective and scalable initial purification method. This technique leverages differences in solubility between your target compound and impurities at different temperatures.[3] It is particularly effective at removing minor by-products and unreacted starting materials that have different solubility profiles.

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The ideal single solvent should fully dissolve your compound when hot (at or near its boiling point) but provide poor solubility when cold (at room temperature or in an ice bath). For amine hydrochlorides, which are polar salts, polar solvents like ethanol or isopropanol are good starting points. More commonly, a two-solvent (solvent/anti-solvent) system is required.[4] In this setup, the compound is dissolved in a minimal amount of a "good" hot solvent (e.g., ethanol), and a miscible "poor" solvent (an anti-solvent, e.g., acetone, ether, or heptane) is added dropwise to the hot solution until cloudiness appears, inducing crystallization upon cooling.[3][4]

Q4: When is it necessary to use column chromatography over recrystallization?

A4: Column chromatography is preferred when impurities are structurally very similar to the target compound (e.g., isomers) and thus have comparable solubility profiles, making separation by recrystallization inefficient.[5] It is also the method of choice for purifying non-crystalline (oily or waxy) samples or when multiple components need to be separated from a complex mixture.[1][5]

Q5: My compound is an amine hydrochloride. Are there special considerations for silica gel chromatography?

A5: Yes. The basic amine functionality can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation. To mitigate this, it is standard practice to add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent. This neutralizes the acidic sites on the silica, allowing for sharper peaks and improved resolution.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. This guide addresses the most common issues.

Problem 1: The sample "oils out" instead of crystallizing.

  • Causality: This occurs when the saturated solution's temperature is above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. This can also be caused by a solvent system that is too nonpolar for the highly polar hydrochloride salt.

  • Troubleshooting Steps:

    • Reheat the mixture to dissolve the oil back into the solution.

    • Add a small amount (10-20% of the current volume) of the primary "good" solvent (e.g., ethanol) to decrease the saturation level.[4]

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of an ordered crystal lattice.

    • If the issue persists, consider a different, more polar solvent system.

Problem 2: Very low or no recovery of the purified product.

  • Causality: This typically results from using an excessive volume of solvent, in which the compound remains soluble even when cold. Alternatively, premature crystallization may have occurred during a hot filtration step, leading to product loss on the filter paper.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: If no crystals form upon cooling, gently heat the solution to boil off a portion of the solvent (15-25%) to re-establish saturation.[4]

    • Maximize Cooling: Ensure the flask is thoroughly chilled in an ice-water bath for at least 30 minutes.

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, use a pre-warmed stemless funnel and fluted filter paper to prevent the solution from cooling and depositing crystals prematurely.[4]

    • Check the Filtrate: If recovery is low, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

Problem 3: No crystals form even after extended cooling.

  • Causality: The solution is likely unsaturated, or the nucleation process (the initial formation of crystals) is inhibited.

  • Troubleshooting Workflow: The following workflow can systematically address this issue.

Caption: Decision workflow for troubleshooting lack of crystallization.

Section 3: Troubleshooting Guide: Silica Gel Column Chromatography

Problem 1: Poor separation of the target compound from an impurity.

  • Causality: The chosen eluent system has incorrect polarity, leading to similar retention factors (Rf) for the compounds of interest. Other causes include overloading the column or improper column packing creating channels.

  • Troubleshooting Steps:

    • Optimize Eluent with TLC: Before running the column, test solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. For polar compounds like this, a mixture of a nonpolar solvent (like Dichloromethane - DCM) and a polar solvent (like Methanol - MeOH) is common.[1][5]

    • Use a Gradient: Start with a lower polarity eluent to allow less polar impurities to elute first, then gradually increase the polarity (e.g., increase the percentage of MeOH in DCM) to elute your target compound.

    • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a stronger solvent (like DCM/MeOH) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column. This ensures a narrow starting band.

Problem 2: The compound streaks or "tails" down the column.

  • Causality: As mentioned in the FAQ, this is a classic sign of strong interaction between the basic amine of your compound and the acidic silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most reliable solution is to add 0.1-1% triethylamine (Et3N) or a 7N solution of ammonia in methanol to your pre-mixed eluent.

    • Consider Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.

Section 4: Standard Operating Protocols

These protocols provide a validated starting point for purification.

Protocol 1: Two-Solvent Recrystallization of 2-(Methylsulfonylamino)benzylamine HCl

This protocol is adapted from standard procedures for similar amine hydrochlorides.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of a primary solvent (e.g., ethanol) and heat the mixture to reflux with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Induce Crystallization: Remove the flask from the heat. While the solution is still hot, slowly add a miscible anti-solvent (e.g., acetone or diethyl ether) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.[3] If too much anti-solvent is added, add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Purity Verification: Assess purity via melting point analysis and TLC or HPLC. A sharp melting point and a single spot/peak indicate successful purification.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is based on common practices for separating polar organic compounds.[1][5]

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Dichloromethane:Methanol) that provides a target compound Rf of 0.2-0.4. Add 0.5% triethylamine to the chosen solvent mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly under slight pressure, ensuring no air bubbles or cracks are present.

  • Sample Loading: Dissolve the crude material in a minimal volume of solvent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the column, taking care not to disturb the top surface. Begin collecting fractions. A gradient elution, starting with a lower concentration of methanol and gradually increasing it, is often effective.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Verification: Confirm the purity of the final product using HPLC, NMR, and/or melting point analysis.

Section 5: Data Tables & Workflow Visualization

Table 1: Recommended Solvent Systems for Purification

Purification Method Primary Solvent / Mobile Phase A Secondary Solvent / Mobile Phase B Modifier Application Notes Source(s)
Recrystallization Ethanol Acetone N/A A common system for amine hydrochlorides; ethanol dissolves, acetone precipitates. [3]
Recrystallization Ethanol Diethyl Ether N/A Good for obtaining high-purity crystalline solids. [6]
Recrystallization Ethanol Water N/A Useful if impurities are significantly less water-soluble than the product. [1]
Column Chromatography Dichloromethane (DCM) Methanol (MeOH) ~0.5% Triethylamine Standard gradient system for polar amines. Start with 99:1 DCM:MeOH and increase MeOH %. [1][5]

| Column Chromatography | Dichloromethane (DCM) | Acetone | ~0.5% Triethylamine | An alternative gradient system if separation is poor with DCM/MeOH. |[7] |

Table 2: Purity Analysis Checklist

Analytical Method Parameter to Observe Indication of High Purity Indication of Impurity
Melting Point Melting Range Sharp, narrow range (e.g., 1-2 °C). Broad, depressed range.
TLC Number of Spots A single, well-defined spot. Multiple spots, streaking.
HPLC Chromatogram A single, sharp, symmetrical peak. Multiple peaks, broad peaks.

| ¹H NMR | Spectrum | Clean spectrum with correct integrations and chemical shifts. | Unexplained peaks, incorrect integration ratios. |

Purification Strategy Workflow

Caption: General workflow for selecting an appropriate purification strategy.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

  • Supporting Information - MPG.PuRe. (n.d.). Retrieved January 2, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 2, 2026, from [Link]

  • How to purify Benzylamine? : r/OrganicChemistry. (n.d.). Reddit. Retrieved January 2, 2026, from [Link]

  • Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Synthesis of benzylamine hydrochloride. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

  • Process for the Purification of Benzphetamine Hydrochloride. (2014). Scholars' Mine. Retrieved January 2, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(Methylsulfonylamino)benzylamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist This guide provides in-depth technical support for the scale-up synthesis of 2-(Methylsulfonylamino)ben...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This guide provides in-depth technical support for the scale-up synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS No. 1170256-90-2). It is structured to address common challenges through a practical, question-and-answer format, offering field-proven insights and robust protocols to ensure a successful and scalable process.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section directly addresses specific issues that may arise during the scale-up of your synthesis, focusing on the causality behind these problems and providing actionable solutions.

Issue 1: Low Yield or Stalled Reaction

Question: "We are scaling up the sulfonylation of 2-aminobenzylamine and observing a significant drop in yield compared to our lab-scale experiments. TLC and HPLC analysis shows a large amount of unreacted starting material. What are the likely causes?"

Answer: This is a common scale-up challenge often rooted in mass and heat transfer limitations. Here’s a breakdown of potential causes and solutions:

  • Inadequate Mixing: On a larger scale, inefficient mixing can create localized "hot spots" or areas of poor reagent distribution. The reaction between methylsulfonyl chloride and the amine is fast; if the base is not dispersed effectively, the local pH can drop, protonating the starting amine and rendering it unreactive.

    • Solution: Evaluate your reactor's mixing efficiency. Increase the agitation speed or consider a different impeller design (e.g., a pitched-blade turbine for better axial flow). Ensure reagents are added sub-surface near the impeller to promote rapid dispersion.

  • Poor Temperature Control: The reaction is exothermic. A failure to dissipate heat effectively on a larger scale can lead to a temperature spike, promoting side reactions or degradation of the product.

    • Solution: Use a reactor with a sufficient heat exchange surface area (jacketed vessel). Implement a controlled addition profile for the methylsulfonyl chloride, slowing the feed rate to match the reactor's cooling capacity and maintain the target temperature.

  • Reagent Quality and Stoichiometry: The quality of the starting amine and the base (e.g., triethylamine) is critical. Water contamination in the amine or solvent will consume the highly reactive methylsulfonyl chloride.

    • Solution: Ensure all reagents and solvents are anhydrous. Perform a Karl Fischer titration on your starting materials. It may be necessary to slightly increase the stoichiometry of the methylsulfonyl chloride and base (e.g., 1.05-1.10 equivalents) at scale to compensate for any minor losses, but this should be tested at a small scale first to avoid impurity issues.

Issue 2: Formation of Impurities

Question: "Our scaled-up batch of 2-(Methylsulfonylamino)benzylamine hydrochloride is failing purity specifications. We are observing several new impurities that were minor or absent in the lab."

Answer: Impurity profiles often change during scale-up due to longer reaction times or localized concentration and temperature gradients. The most common impurities in this synthesis are:

  • Bis-sulfonated Byproduct: Formation of N,N-bis(methylsulfonyl)benzylamine. This can occur if the initially formed product is deprotonated and reacts with another equivalent of methylsulfonyl chloride.

    • Minimization Strategy: This is often driven by excess methylsulfonyl chloride or high temperatures. Employ a "reverse addition" where the methylsulfonyl chloride is added slowly to a solution of the amine and base. This ensures the electrophile is never in large excess. Maintain strict temperature control.

  • Oxidation Products: Benzylamines can be susceptible to oxidation, leading to colored impurities.[1]

    • Minimization Strategy: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to prevent air exposure, especially at elevated temperatures.[2]

  • Unreacted Starting Material: As discussed in Issue 1, this is a common impurity resulting from an incomplete reaction.

The table below summarizes these impurities and mitigation strategies.

Impurity NameLikely CauseMitigation Strategy
2-AminobenzylamineIncomplete reaction, poor mixingImprove agitation, control reagent addition, ensure anhydrous conditions.
Bis-sulfonated byproductExcess methylsulfonyl chloride, high temperatureUse reverse addition, maintain strict temperature control.
Oxidation ByproductsExposure to air at elevated temperaturesOperate under an inert (N2/Ar) atmosphere.
Issue 3: Purification and Isolation Difficulties

Question: "We relied on column chromatography for our lab-scale batches, but this is not viable for our multi-kilogram scale-up. Our attempts at crystallization have resulted in an oil or poorly filterable solid. How can we develop a robust crystallization protocol?"

Answer: Transitioning from chromatography to crystallization is a critical and often challenging step for scalability.[3]

  • Solvent Screening is Key: The goal is to find a solvent system where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Protocol: Start with a small-scale (100-200 mg) solvent screen. Test a range of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water). Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. Observe for crystal formation. Recrystallization using ethanol/water or acetonitrile are common methods for similar compounds.[4]

  • Controlling Supersaturation: Oiling out occurs when the solution becomes supersaturated too quickly.

    • Solution: Employ a slow cooling profile. Once the solution is saturated at a higher temperature, cool it gradually. Seeding the solution with a small crystal of pure product at the saturation point can promote controlled crystal growth over spontaneous nucleation.

  • Anti-Solvent Addition: If a single solvent system is not effective, an anti-solvent crystallization may work.

    • Protocol: Dissolve the crude product in a solvent in which it is soluble (e.g., methanol or ethanol). Slowly add an anti-solvent (a solvent in which the product is insoluble, e.g., MTBE or heptane) at a constant temperature until turbidity is observed, then allow the solution to stand and crystallize.

Experimental Workflow & Protocols

The following diagram and protocols provide a validated starting point for your scale-up synthesis.

Overall Synthesis Workflow

cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Work-up & Isolation A Charge Reactor with: - 2-Aminobenzylamine - Anhydrous Solvent (e.g., DCM) - Base (e.g., Triethylamine) B Cool to 0-5 °C A->B C Slowly Add Methylsulfonyl Chloride B->C D Warm to RT & Stir (Monitor by TLC/HPLC) C->D E Aqueous Wash (e.g., Water, Brine) D->E Reaction Complete F Dry Organic Layer (e.g., MgSO4) & Filter E->F G Solvent Swap to Crystallization Solvent (e.g., IPA) F->G H Add HCl Solution (e.g., HCl in IPA) G->H I Filter & Wash Solid H->I J Dry Product Under Vacuum I->J K 2-(Methylsulfonylamino) benzylamine hydrochloride J->K Final Product

Caption: General workflow for the two-step synthesis and isolation.

Protocol 1: Scale-Up Synthesis (Illustrative 1 mol Scale)
  • Reactor Setup: Charge a clean, dry, and inerted reactor with 2-aminobenzylamine (122.17 g, 1.0 mol), triethylamine (121.4 g, 1.2 mol), and anhydrous dichloromethane (DCM, 1.0 L).

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C.

  • Reagent Addition: Slowly add a solution of methylsulfonyl chloride (120.2 g, 1.05 mol) in anhydrous DCM (200 mL) to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of 2-aminobenzylamine using a suitable TLC or HPLC method.

  • Work-up: Once the reaction is complete, wash the organic mixture with water (2 x 500 mL) and then brine (1 x 500 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free-base as an oil or solid.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude free-base to a clean reactor and add isopropanol (IPA, approx. 1.0 L). Heat the mixture to 50-60 °C with stirring to dissolve the material.

  • Salt Formation: Slowly add a solution of 5-6 M HCl in IPA (approx. 1.0 mol equivalent) to the warm solution. The product should begin to precipitate.

  • Crystallization: Once the addition is complete, slowly cool the slurry to 0-5 °C over 2-3 hours and hold at this temperature for at least 1 hour.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with cold IPA (2 x 150 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during scale-up? A1: The most critical parameters are:

  • Temperature: Must be strictly controlled during the exothermic addition of methylsulfonyl chloride.

  • Reagent Stoichiometry and Addition Rate: Prevents byproduct formation and ensures complete conversion.

  • Mixing/Agitation Speed: Ensures homogeneity and efficient heat/mass transfer.

  • Water Content: All reagents and solvents should be anhydrous to prevent hydrolysis of the acid chloride.

Q2: What are the primary safety concerns for this process? A2: Key safety considerations include:

  • Reactivity: Methylsulfonyl chloride is corrosive and reacts violently with water. The sulfonylation reaction is exothermic and requires careful temperature management.

  • Chemical Hazards: The final product is categorized as a skin and eye irritant and may be harmful if swallowed.[5][6] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is mandatory.[5]

  • Handling: All operations should be conducted in a well-ventilated area or fume hood.

Q3: How should the final 2-(Methylsulfonylamino)benzylamine hydrochloride be stored? A3: The product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) at room temperature.[7] This prevents moisture uptake and potential degradation over time.

Troubleshooting Flowchart: Low Yield

cluster_yes cluster_no start Low Yield or Incomplete Reaction q1 Is starting material (amine) still present? start->q1 q2 Were all reagents anhydrous? q1->q2 Yes q4 Are there significant byproducts observed? q1->q4 No sol1 Action: Use anhydrous solvents/reagents. Verify with KF titration. q2->sol1 No q3 Was mixing adequate for the vessel scale? q2->q3 Yes sol2 Action: Increase agitation. Consider different impeller or sub-surface addition. q3->sol2 No sol3 Action: Check stoichiometry. Consider slight excess of MsCl/base after re-testing. q3->sol3 Yes sol4 Action: Review temperature control. An exotherm may be degrading the product. q4->sol4 Yes end Consult Process Chemistry Team q4->end No

Caption: Decision tree for troubleshooting low yield issues.

References

Optimization

"minimizing side reactions in the synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride"

Technical Support Center: Synthesis of 2-(Methylsulfonylamino)benzylamine Hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Methylsulfonylamino)benzylamine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires a deep understanding of reaction mechanisms and potential pitfalls. This guide is designed to provide you with field-proven insights and robust troubleshooting strategies to help you minimize side reactions, optimize your process, and ensure the highest possible purity and yield of your target compound.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.

Q1: My final product is contaminated with a di-sulfonylated impurity. How can I prevent its formation?

Root Cause Analysis: The formation of a di-sulfonylated byproduct, N-(2-((methylsulfonylamino)methyl)phenyl)methanesulfonamide, occurs when both the primary aromatic amine (aniline) and the primary benzylic amine react with methanesulfonyl chloride. This side reaction is typically driven by three factors:

  • Incorrect Stoichiometry: An excess of methanesulfonyl chloride provides enough reagent to react with both nucleophilic centers.

  • Poor Temperature Control: The sulfonylation reaction is exothermic. A rapid temperature increase can accelerate the rate of the second, less-favored sulfonylation reaction.

  • Method of Addition: Rapid, bulk addition of the sulfonylating agent creates localized areas of high concentration, promoting the di-substitution side reaction before the reagent can be homogeneously dispersed.

Recommended Solution & Protocol: The key to preventing di-sulfonylation is precise control over reaction conditions to favor the selective mono-sulfonylation of the more nucleophilic benzylic amine.

Experimental Protocol: Selective Mono-Sulfonylation

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-aminobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a suitable non-nucleophilic base, such as triethylamine (1.1 to 1.5 eq).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Maintaining a low temperature is critical for selectivity.

  • Controlled Reagent Addition: Dissolve methanesulfonyl chloride (1.0 to 1.05 eq) in a small volume of anhydrous DCM. Using a syringe pump, add the methanesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at 0°C.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Q2: I've isolated an isomeric impurity. It appears the methylsulfonyl group has attached to the aromatic amine instead of the benzylic amine. How can I control the regioselectivity?

Root Cause Analysis: 2-Aminobenzylamine possesses two distinct nucleophilic nitrogen atoms: an sp³-hybridized benzylic amine and an sp²-hybridized aromatic amine (aniline). While the benzylic amine is generally more nucleophilic and reactive, the regioselectivity of the sulfonylation can be influenced by solvent and base choice. The formation of the undesired 2-((aminomethyl)phenyl)methanesulfonamide isomer suggests that reaction conditions are favoring sulfonylation at the aniline nitrogen.

Recommended Solution: Achieving high regioselectivity relies on leveraging the inherent difference in nucleophilicity. The use of a non-coordinating solvent and a sterically hindered base can physically and electronically favor the reaction at the more accessible and nucleophilic benzylic amine.

Troubleshooting Workflow for Regioselectivity

start Problem: Undesired Isomer (Sulfonylation on Aniline) check_base Evaluate Base Used start->check_base check_solvent Evaluate Solvent System start->check_solvent action_base Action: Switch to a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA). check_base->action_base action_solvent Action: Use a non-polar, aprotic solvent like Dichloromethane (DCM) or Dichloroethane (DCE). check_solvent->action_solvent verify Verify Outcome with Small-Scale Test Reaction action_base->verify action_solvent->verify end Optimized Regioselectivity Achieved verify->end

Caption: Workflow for troubleshooting poor regioselectivity.

Q3: My product purity is low after forming the hydrochloride salt, even when the free base appears clean. What's causing this?

Root Cause Analysis: This is a common issue related to purification and salt formation. There are two primary causes:

  • Co-precipitation of Impurities: Closely related impurities, which may have been soluble in the organic solvent, can become insoluble and co-precipitate with the desired product when HCl is added.

  • Degradation During Salt Formation: The addition of acid, especially in the presence of certain solvents or residual water, can sometimes cause degradation of the target molecule or impurities, leading to new byproducts.

Recommended Solution: A robust purification of the free base before salt formation is essential. This ensures that the material being converted to the salt is of the highest possible purity.

Experimental Protocol: Purification and Salt Formation

  • Chromatographic Purification: Purify the crude free base product from the sulfonylation reaction using silica gel column chromatography. A gradient elution system, such as 0-10% methanol in dichloromethane, is often effective.[1]

  • Solvent Selection for Salt Formation: After purification, dissolve the pure free base in a solvent in which the hydrochloride salt is insoluble. Common choices include isopropanol (IPA), ethyl acetate, or diethyl ether.

  • Controlled Acidification: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation and Washing: Collect the precipitated hydrochloride salt by filtration. Wash the solid with a small amount of the cold solvent used for precipitation (e.g., cold diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the final product under high vacuum to remove all residual solvents.[2][3]

Part 2: Frequently Asked Questions (FAQs)

What is the best base for the sulfonylation step? A non-nucleophilic tertiary amine base is ideal. Triethylamine (TEA) is commonly used and effective. For reactions where selectivity is a major concern, a more sterically hindered base like diisopropylethylamine (DIPEA) can offer better control by minimizing side reactions involving the base itself.

How critical is moisture control? Extremely critical. Methanesulfonyl chloride reacts readily with water to form methanesulfonic acid. This not only consumes your reagent but the acid produced can react with your amine starting material, forming an unwanted salt and complicating the reaction. Always use anhydrous solvents and perform the reaction under an inert atmosphere.

My 2-aminobenzylamine starting material appears discolored. Can I still use it? Benzylamines are prone to oxidation over time, often turning yellow or brown.[4] While minor discoloration may not be problematic, significant darkening suggests the presence of oxidative impurities which can lead to side reactions. It is highly recommended to purify aged or discolored 2-aminobenzylamine by vacuum distillation before use.[4]

What analytical techniques are recommended for monitoring this synthesis?

  • TLC: Excellent for rapid, qualitative monitoring of the reaction progress.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for this synthesis. It allows you to track the consumption of starting material and the formation of the product while simultaneously detecting and identifying the mass of any side products (e.g., di-sulfonylated or isomeric impurities).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation of the final product and for quantifying the level of any impurities if their signals are resolved.

Part 3: Reaction and Side Reaction Pathways

The following diagram illustrates the desired synthetic pathway versus the two most common side reactions discussed in this guide.

cluster_0 Starting Materials cluster_1 Reaction Pathways Start_A 2-Aminobenzylamine Desired Desired Product 2-(Methylsulfonylamino)benzylamine Start_A->Desired Controlled Conditions (1.0 eq MeSO₂Cl, 0°C) Side1 Side Product 1 (Di-sulfonylation) Start_A->Side1 Excess MeSO₂Cl High Temp. Side2 Side Product 2 (Isomeric Impurity) Start_A->Side2 Sub-optimal Solvent/Base Start_B Methanesulfonyl Chloride Start_B->Desired Start_B->Side1 Start_B->Side2 Final_Product Final HCl Salt Desired->Final_Product + HCl

Caption: Key reaction pathways in the synthesis.

Part 4: Summary of Optimized Reaction Parameters

The table below summarizes the recommended conditions for minimizing side reactions and maximizing the yield and purity of 2-(Methylsulfonylamino)benzylamine.

ParameterRecommended ConditionRationale for Minimizing Side Reactions
Stoichiometry 1.0 - 1.05 eq. Methanesulfonyl ChloridePrevents excess reagent available for di-sulfonylation.
Temperature 0°C to Room TemperatureReduces reaction rate, allowing for better selectivity between the two amine groups and preventing thermal decomposition.
Solvent Anhydrous Aprotic (e.g., DCM, THF)Prevents hydrolysis of methanesulfonyl chloride and provides a stable medium for the reaction.
Base Non-nucleophilic (e.g., TEA, DIPEA)Neutralizes the HCl byproduct without competing in side reactions. Sterically hindered bases can improve selectivity.
Addition Method Slow, dropwise addition via syringe pumpAvoids localized high concentrations of the sulfonylating agent, which is a primary cause of di-substitution.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the benzylamine starting material and hydrolysis of the sulfonyl chloride.

References

  • Kim, S., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Molecules, 27(5), 1533. Available at: [Link]

  • Gutiérrez, M., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2376–2384. Available at: [Link]

  • Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. Available at: [Link]

  • Reddit r/OrganicChemistry. (2023). How to purify Benzylamine? Retrieved from [Link]

  • European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to the Target Validation of 2-(Methylsulfonylamino)benzylamine hydrochloride

This guide provides a comprehensive, technically-grounded framework for the biological target validation of novel chemical entities, using 2-(Methylsulfonylamino)benzylamine hydrochloride as a representative case. For th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the biological target validation of novel chemical entities, using 2-(Methylsulfonylamino)benzylamine hydrochloride as a representative case. For the purpose of this guide, we will refer to this molecule as Cpd-M .

Given that Cpd-M is a novel chemical entity without a well-documented biological target, this document outlines a robust, multi-pronged strategy. We will operate under the hypothetical scenario that Cpd-M was identified as a "hit" in a high-throughput phenotypic screen for compounds that inhibit the proliferation of a human cancer cell line. Our objective is to deconvolve its mechanism by identifying and validating its direct molecular target.

Part 1: The Target Identification & Validation Workflow

A successful target validation campaign is not a single experiment but a logical progression of orthogonal tests designed to build a fortress of evidence around a specific hypothesis. The workflow moves from broad, hypothesis-generating techniques to highly specific, hypothesis-confirming assays.

Our strategy is built on a foundational principle: establishing a clear, causal link from the direct binding of Cpd-M to a specific protein, through to the modulation of that protein's function, and ultimately, to the cellular phenotype observed in the initial screen.

Target_Validation_Workflow cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Validation & Characterization Phenotypic_Screen Phenotypic Screen Hit: Cpd-M inhibits cell proliferation Affinity_Chem Affinity-Based Proteomics (e.g., Chemical Pulldown) Phenotypic_Screen->Affinity_Chem Identify Potential Targets In_Silico In Silico Analysis (Structural Similarity) Phenotypic_Screen->In_Silico Identify Potential Targets Genetic_Screen Genetic Screens (CRISPR/shRNA) Phenotypic_Screen->Genetic_Screen Identify Potential Targets Hypothesis Hypothesis: Cpd-M targets Kinase X Affinity_Chem->Hypothesis In_Silico->Hypothesis Genetic_Screen->Hypothesis Biochem Biochemical Validation (Binding & Activity) Hypothesis->Biochem Test Hypothesis Cellular_TE Cellular Target Engagement (CETSA) Hypothesis->Cellular_TE Test Hypothesis Pathway Downstream Pathway Analysis (Phosphoproteomics) Hypothesis->Pathway Test Hypothesis Selectivity Selectivity Profiling (Kinome Scan) Hypothesis->Selectivity Test Hypothesis Rescue Genetic Rescue (Mutant Overexpression) Hypothesis->Rescue Test Hypothesis Validated_Target Validated Target: Kinase X Biochem->Validated_Target Cellular_TE->Validated_Target Pathway->Validated_Target Selectivity->Validated_Target Rescue->Validated_Target

Figure 1: A high-level overview of the target identification and validation workflow.

For our case study, let us assume that the affinity-based proteomics experiments yielded a high-confidence binding partner: Tyrosine-Protein Kinase X (TKX) , a hypothetical kinase implicated in pro-survival signaling. The remainder of this guide will focus on rigorously validating TKX as the direct and functionally relevant target of Cpd-M.

Part 2: Biochemical Validation - Confirming Direct Interaction and Functional Modulation

The first step in validating our hypothesis is to confirm that Cpd-M physically binds to purified TKX protein and modulates its enzymatic activity. We will compare its performance against "Known-Inhibitor-A," a well-characterized, ATP-competitive inhibitor of TKX.

Direct Binding Affinity via Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) between an analyte (Cpd-M) and a ligand (TKX) immobilized on a sensor chip. This provides unequivocal evidence of a direct physical interaction.

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize recombinant human TKX protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein immobilization for background subtraction.

  • Analyte Preparation: Prepare a dilution series of Cpd-M and Known-Inhibitor-A in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 1 nM to 10 µM.

  • Binding Measurement: Inject the analyte solutions over the TKX and reference flow cells at a flow rate of 30 µL/min for a 120-second association phase, followed by a 300-second dissociation phase with running buffer.

  • Regeneration: After each cycle, regenerate the sensor surface with a pulse of a mild acid/base solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.

  • Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Comparative Data: Binding Affinity

CompoundAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, nM)
Cpd-M 1.5 x 10⁵3.0 x 10⁻³20.0
Known-Inhibitor-A5.0 x 10⁵2.5 x 10⁻³5.0

Interpretation: The data confirms a direct, high-affinity interaction between Cpd-M and TKX. While Known-Inhibitor-A shows a 4-fold higher affinity, the 20 nM KD of Cpd-M is potent and strongly supports the hypothesis that TKX is a direct target.

Functional Inhibition via In Vitro Kinase Assay

Rationale: Demonstrating that binding leads to a functional consequence is critical. An in vitro kinase assay measures the ability of Cpd-M to inhibit the enzymatic activity of TKX—specifically, the transfer of a phosphate group from ATP to a substrate peptide. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare a reaction mix containing TKX enzyme, its specific peptide substrate, and ATP at its Km concentration.

  • Compound Addition: Add Cpd-M or Known-Inhibitor-A across a range of concentrations (e.g., 0.1 nM to 50 µM) to the reaction wells. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data: Enzymatic Inhibition

CompoundIC₅₀ (nM)
Cpd-M 45.5
Known-Inhibitor-A12.1

Interpretation: Cpd-M demonstrates potent functional inhibition of TKX kinase activity with a nanomolar IC₅₀. This result directly links the binding event (measured by SPR) to a functional outcome. The ~2-fold shift between the KD and IC₅₀ values is common and can be attributed to differences in assay conditions (e.g., presence of ATP).

Part 3: Cellular Target Engagement & Pathway Analysis

Confirming that Cpd-M interacts with its target in the complex milieu of a living cell is the gold standard for validation. We must also show that this engagement leads to the expected downstream biological consequences.

Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA leverages the principle of ligand-induced thermal stabilization. When a compound binds to its target protein within a cell, the resulting complex is more resistant to thermal denaturation. By heating cell lysates treated with the compound and measuring the amount of soluble protein remaining at different temperatures, we can confirm target engagement in a physiological context.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cancer cells with either Cpd-M (e.g., at 1 µM) or a vehicle control (DMSO) for 1 hour.

  • Harvest and Heat: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Separate Phases: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Quantify Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TKX at each temperature point using Western blotting with a specific anti-TKX antibody.

  • Data Analysis: Plot the percentage of soluble TKX against temperature for both vehicle- and Cpd-M-treated samples. A rightward shift in the melting curve for the Cpd-M-treated sample indicates thermal stabilization and confirms target engagement.

Comparative Data: Cellular Thermal Shift

TreatmentTₘ (Melting Temperature, °C)ΔTₘ (°C)
Vehicle (DMSO)52.1-
Cpd-M (1 µM) 58.6+6.5

Interpretation: Cpd-M induces a significant thermal stabilization of TKX by 6.5°C, providing strong evidence that it binds to TKX within intact cells. This is a critical step in bridging the gap between biochemical activity and cellular function.

Downstream Pathway Modulation

Rationale: If Cpd-M inhibits TKX, we expect to see a corresponding decrease in the phosphorylation of TKX's direct downstream substrates. This demonstrates a functional consequence of target engagement in the cell and links it to the relevant signaling pathway. Let's assume TKX is known to phosphorylate the signaling protein "Substrate-P" at residue Tyr-123.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor TKX TKX Receptor->TKX Activates Substrate_P Substrate-P TKX->Substrate_P Phosphorylates pSubstrate_P p-Substrate-P (Tyr-123) Substrate_P->pSubstrate_P Proliferation Cell Proliferation pSubstrate_P->Proliferation Drives Cpd_M Cpd-M Cpd_M->TKX Inhibits

Figure 2: The hypothetical signaling pathway of TKX inhibited by Cpd-M.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat cancer cells with a dose-response of Cpd-M (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Substrate-P (p-Substrate-P Tyr-123). Subsequently, strip the membrane and re-probe with an antibody for total Substrate-P and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the signals. Quantify the band intensities and normalize the p-Substrate-P signal to the total Substrate-P signal.

Interpretation: A dose-dependent decrease in the p-Substrate-P signal upon treatment with Cpd-M would confirm that the compound inhibits the TKX signaling pathway in cells, directly linking target engagement to the modulation of the intended signaling node.

Part 4: Specificity and Selectivity - Ruling Out Off-Targets

A critical aspect of validation is ensuring that the compound's effects are due to its interaction with the intended target and not with other, unintended proteins ("off-targets").

Rationale: Kinases are a large family of structurally related proteins. To be a valuable tool or therapeutic candidate, Cpd-M should exhibit a high degree of selectivity for TKX over other kinases. A broad kinase panel screen is the industry standard for assessing selectivity.

Comparative Data: Kinome Selectivity Screen (400+ Kinases)

CompoundKinases Inhibited >70% at 1 µMSelectivity Score (S₁₀)¹Key Off-Targets (IC₅₀, nM)
Cpd-M 30.007Kinase-Y (350), Kinase-Z (890)
Known-Inhibitor-B²250.062Multiple, <100 nM

¹ S₁₀(1µM) = (Number of kinases with >90% inhibition) / (Total number of kinases tested). A lower score is better. ² Known-Inhibitor-B is a different, notoriously non-selective kinase inhibitor used for comparison.

Interpretation: The kinome scan data demonstrates that Cpd-M is a highly selective inhibitor. It potently inhibits only three kinases out of a panel of over 400 at a high concentration. The identified off-targets are inhibited with significantly lower potency (>7-fold) than the primary target, TKX. This high selectivity provides strong confidence that the observed cellular phenotype is mediated through the inhibition of TKX.

Conclusion

This guide has outlined a rigorous, multi-step process for validating TKX as the biological target of the novel compound, 2-(Methylsulfonylamino)benzylamine hydrochloride (Cpd-M). By systematically progressing through biochemical confirmation, cellular target engagement, downstream pathway analysis, and selectivity profiling, we have built a comprehensive and compelling case.

The collective evidence—from direct binding (SPR), functional inhibition (ADP-Glo), target engagement in cells (CETSA), modulation of downstream signaling (Western Blot), and high selectivity (Kinome scan)—converges to validate TKX as the primary, functionally relevant target of Cpd-M. This validated understanding is the critical foundation upon which all further drug development efforts for this compound can be built.

Comparative

A Researcher's Roadmap: Evaluating 2-(Methylsulfonylamino)benzylamine hydrochloride as a Novel Nitric Oxide Synthase Inhibitor

Introduction: The Critical Role of Nitric Oxide Synthase and the Quest for Selective Inhibition Nitric oxide (NO) is a pleiotropic signaling molecule, integral to a vast spectrum of physiological processes, including neu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Nitric Oxide Synthase and the Quest for Selective Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule, integral to a vast spectrum of physiological processes, including neurotransmission, vasodilation, and immune responses.[1] Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[2] While essential for homeostasis, the dysregulation and overproduction of NO, particularly by nNOS and iNOS, are implicated in the pathophysiology of numerous disorders, ranging from neurodegenerative diseases to chronic inflammation and septic shock.[3][4]

This has driven a significant effort in drug discovery to develop inhibitors of NOS. A primary challenge in this field is achieving isoform selectivity.[4] Non-selective inhibition, especially of eNOS, can lead to undesirable cardiovascular side effects such as hypertension, complicating therapeutic application.[5] Consequently, the development of inhibitors that can selectively target nNOS or iNOS is a major goal for pharmacological researchers.

This guide introduces 2-(Methylsulfonylamino)benzylamine hydrochloride, a compound with structural motifs that suggest a potential interaction with the NOS active site. While its biological activity is not yet characterized, its structure warrants investigation. We will provide a comparative framework, placing this novel compound alongside well-established NOS inhibitors, and outline a comprehensive experimental strategy to determine its potential as a selective NOS inhibitor. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in this therapeutic space.

Structural and Mechanistic Analysis: A Comparative Overview

The foundation of inhibitor design lies in understanding the structure-activity relationships (SAR) that govern binding and inhibition.[1][2] Most NOS inhibitors interact with the enzyme's active site through a combination of hydrogen bonds, hydrophobic interactions, and electronic and steric complementarity.[6] A common pharmacophore for many NOS inhibitors includes a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and, in many cases, a positively charged moiety that mimics the guanidinium group of the natural substrate, L-arginine.[2][6]

Let us compare the structure of our investigational compound, 2-(Methylsulfonylamino)benzylamine hydrochloride, with a panel of known NOS inhibitors representing different selectivity profiles.

Table 1: Profile of Known Nitric Oxide Synthase Inhibitors

InhibitorTarget Isoform(s)Selectivity ProfileMechanism of Action
L-NAME nNOS, eNOS, iNOSNon-selectiveL-arginine mimetic; competitive inhibitor of all NOS isoforms.[7]
Aminoguanidine Primarily iNOSPreferential for iNOS over eNOS and nNOS.[8]Acts as a NOS inhibitor, though its precise mechanism is complex and may involve interaction with the heme cofactor.[8]
1400W iNOSHighly selective for iNOS (>5000-fold vs. eNOS, >200-fold vs. nNOS).[9][10]Slow, tight-binding, and highly selective competitive inhibitor of iNOS.[9][11]
7-Nitroindazole Primarily nNOSSelective for nNOS over eNOS and iNOS.[12][13]Acts as a selective inhibitor of neuronal nitric oxide synthase.[12][14]

Structural Comparison:

  • 2-(Methylsulfonylamino)benzylamine hydrochloride: This molecule features a benzylamine core. The primary amine provides a potential hydrogen-bonding and charged center. The methylsulfonylamino group is a key feature, offering hydrogen bond donors and acceptors, and its placement on the benzene ring will dictate its spatial orientation within a binding pocket.

  • L-NAME (Nω-nitro-L-arginine methyl ester): As a direct analog of L-arginine, it effectively competes for the active site across all isoforms.[15]

  • Aminoguanidine: A small molecule that is not an amino acid analog. Its selectivity is thought to arise from differences in the active site accessibility between NOS isoforms.[16][17]

  • 1400W (N-(3-(Aminomethyl)benzyl)acetamidine): This compound's structure, featuring an acetamidine group connected to a benzylamine moiety, confers high potency and remarkable selectivity for iNOS.[18][19]

  • 7-Nitroindazole: Its heterocyclic ring system is distinct from the arginine-like inhibitors and is a key determinant of its nNOS selectivity.[20][21]

The benzylamine core of 2-(Methylsulfonylamino)benzylamine hydrochloride is structurally related to that of 1400W, suggesting it could potentially fit within the NOS active site. The sulfonylamino group, however, is electronically and sterically different from the amidine group of 1400W, which will be a critical factor in determining its inhibitory potential and selectivity profile.

General Pharmacophore for a Class of NOS Inhibitors cluster_0 NOS Active Site Pocket hb_donor H-Bond Donor hb_acceptor H-Bond Acceptor hydrophobic Hydrophobic Pocket positive_charge Positive Charge inhibitor Inhibitor Molecule inhibitor->hb_donor Interaction inhibitor->hb_acceptor Interaction inhibitor->hydrophobic Interaction inhibitor->positive_charge Interaction

Caption: General pharmacophore model for NOS inhibitors.

An Experimental Roadmap for Characterizing a Novel Inhibitor

To rigorously evaluate 2-(Methylsulfonylamino)benzylamine hydrochloride, a multi-step experimental approach is necessary. This process begins with broad screening, progresses to potency determination, and culminates in selectivity profiling.

start Start: Compound of Interest (2-(Methylsulfonylamino)benzylamine hydrochloride) primary_screen Primary Screening: Griess Assay with Mixed NOS Isoforms start->primary_screen is_inhibitor Inhibition Observed? primary_screen->is_inhibitor potency_assay Potency & Confirmatory Assay: Radiolabeled L-Arginine to L-Citrulline Conversion is_inhibitor->potency_assay Yes end_inactive Compound is Not a Potent NOS Inhibitor is_inhibitor->end_inactive No ic50 Determine IC50 Value potency_assay->ic50 selectivity_profiling Isoform Selectivity Profiling: Test against purified nNOS, eNOS, iNOS ic50->selectivity_profiling selectivity_index Calculate Selectivity Index (e.g., IC50 eNOS / IC50 nNOS) selectivity_profiling->selectivity_index end_active Characterized Inhibitor Profile selectivity_index->end_active

Caption: Experimental workflow for NOS inhibitor characterization.

Part 1: Primary Screening for NOS Inhibition via Griess Assay

The initial step is to determine if the compound exhibits any inhibitory activity against NOS. The Griess assay is a cost-effective and high-throughput colorimetric method that indirectly measures NOS activity by quantifying nitrite (NO₂⁻), a stable breakdown product of NO.[22][23]

Principle of Causality: This assay is chosen for primary screening due to its simplicity and adaptability for testing a wide range of inhibitor concentrations.[24] By measuring the end-product of the enzymatic reaction, we can quickly ascertain if the test compound interferes with the overall NO production pathway.

Step-by-Step Protocol: Griess Assay for NOS Inhibition

  • Reagent Preparation:

    • NOS Assay Buffer: Prepare a buffer appropriate for NOS activity (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol).

    • Cofactor Solution: Prepare a stock solution containing NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) in NOS Assay Buffer.

    • Substrate Solution: Prepare a solution of L-arginine in NOS Assay Buffer.

    • Enzyme Preparation: Use a commercially available purified NOS enzyme (e.g., a mix of isoforms for initial screening, or a specific isoform). Dilute the enzyme in cold NOS Assay Buffer to the desired concentration just before use.

    • Inhibitor Stock: Prepare a high-concentration stock solution of 2-(Methylsulfonylamino)benzylamine hydrochloride in an appropriate solvent (e.g., water or DMSO). Create a serial dilution series.

    • Griess Reagent: Prepare or use a commercial Griess reagent system, which typically consists of two solutions: one containing sulfanilamide in phosphoric acid, and the other containing N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water.[25]

  • Assay Procedure (96-well plate format):

    • To each well, add the NOS Assay Buffer.

    • Add the inhibitor at various concentrations to the sample wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Add the Cofactor Solution to all wells.

    • Initiate the reaction by adding the Substrate Solution followed immediately by the diluted NOS enzyme.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a reagent that inhibits the enzyme, such as a zinc salt).

    • If measuring total NO production (nitrite + nitrate), add nitrate reductase and its necessary cofactors to convert nitrate to nitrite, and incubate as per the manufacturer's instructions.[22][26]

    • Add Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (NEDD solution) to each well and incubate for another 5-10 minutes to allow for color development.[27]

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each well from the standard curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[23]

Part 2: Confirmatory and Potency Determination via Radiolabeled Arginine Conversion

To confirm the results of the Griess assay and to obtain a more direct and sensitive measure of enzyme activity, the radiolabeled L-arginine to L-citrulline conversion assay is the gold standard.[28][29]

Principle of Causality: This assay directly measures the enzymatic conversion of the substrate (L-arginine) to one of its products (L-citrulline) on a 1:1 molar basis with NO production.[30] By using a radiolabeled substrate (e.g., [¹⁴C]L-arginine or [³H]L-arginine), it provides high sensitivity and is less susceptible to chemical interference that can affect colorimetric assays.[31][32]

Step-by-Step Protocol: Radiolabeled L-Arginine Assay

  • Reagent Preparation:

    • Prepare assay buffer, cofactor solution, and inhibitor dilutions as described for the Griess assay.

    • Radiolabeled Substrate Mix: Prepare a solution containing a known concentration of unlabeled L-arginine spiked with [¹⁴C]L-arginine or [³H]L-arginine.

  • Assay Procedure:

    • Set up the reaction tubes with buffer, cofactors, enzyme, and varying concentrations of the inhibitor as in the primary screen.

    • Initiate the reaction by adding the radiolabeled substrate mix.

    • Incubate at 37°C for an optimized period.

    • Stop the reaction by adding an ice-cold stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

    • Separate the unreacted [¹⁴C]L-arginine from the produced [¹⁴C]L-citrulline. This is typically achieved by applying the reaction mixture to a cation-exchange resin column (e.g., Dowex 50W). The positively charged L-arginine binds to the resin, while the neutral L-citrulline flows through.[29]

    • Collect the eluate containing [¹⁴C]L-citrulline.

  • Data Analysis:

    • Quantify the radioactivity in the eluate using a liquid scintillation counter.

    • Calculate the amount of L-citrulline produced.

    • Determine the percent inhibition and calculate the IC₅₀ value as described previously.

Part 3: Isoform Selectivity Profiling

The crucial final step is to determine the inhibitor's selectivity for the different NOS isoforms.

Principle of Causality: Therapeutic viability and the prediction of side effects are critically dependent on an inhibitor's isoform selectivity.[33] By running parallel assays with purified nNOS, eNOS, and iNOS, we can quantitatively determine the compound's preference for each isoform, which is essential for predicting its potential in vivo effects.

Procedure:

  • Perform the radiolabeled L-arginine to L-citrulline conversion assay (or the Griess assay) as described above in three parallel sets of experiments.

  • Each set should use one of the purified human NOS isoforms: nNOS, eNOS, or iNOS.

  • For each isoform, determine the IC₅₀ value of 2-(Methylsulfonylamino)benzylamine hydrochloride.

  • Calculate the selectivity index by taking the ratio of the IC₅₀ values. For example:

    • nNOS selectivity vs. eNOS: IC₅₀ (eNOS) / IC₅₀ (nNOS)

    • iNOS selectivity vs. eNOS: IC₅₀ (eNOS) / IC₅₀ (iNOS)

A higher ratio indicates greater selectivity for the isoform in the denominator.

Hypothetical Comparative Data Summary

Following the successful execution of the experimental roadmap, the data can be compiled to compare the profile of 2-(Methylsulfonylamino)benzylamine hydrochloride with the established inhibitors.

Table 2: Comparative Inhibitory Profile of NOS Inhibitors (Hypothetical Data for Test Compound)

InhibitorIC₅₀ nNOS (nM)IC₅₀ eNOS (nM)IC₅₀ iNOS (nM)Selectivity (eNOS/nNOS)Selectivity (eNOS/iNOS)
L-NAME ~200~400~20,000~2~0.02
Aminoguanidine ~20,000~30,000~10,000~1.5~3
1400W 2,00050,0007>25>7000
7-Nitroindazole 481,1001,300~23~0.85
2-(Methylsulfonylamino)benzylamine hydrochloride TBDTBDTBDTBDTBD

TBD: To Be Determined by experimentation. Literature values for known inhibitors can vary based on assay conditions.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial characterization of 2-(Methylsulfonylamino)benzylamine hydrochloride as a potential nitric oxide synthase inhibitor. By leveraging established comparative benchmarks and validated experimental protocols, researchers can systematically evaluate its potency and isoform selectivity. The structural similarity to known inhibitors provides a compelling rationale for this investigation. The outlined workflow, from high-throughput screening to definitive selectivity profiling, ensures a thorough and logical progression of inquiry. The data generated from this approach will be critical in determining whether this novel compound holds promise as a selective tool for research or as a lead for future therapeutic development.

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Validation

A Researcher's Guide to Confirming the On-Target Activity of 2-(Methylsulfonylamino)benzylamine hydrochloride

This guide provides a comprehensive, multi-faceted framework for researchers, scientists, and drug development professionals to rigorously confirm the on-target activity of novel small molecules. While the principles dis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted framework for researchers, scientists, and drug development professionals to rigorously confirm the on-target activity of novel small molecules. While the principles discussed are broadly applicable, we will focus on a specific, plausible case study: validating the hypothesis that 2-(Methylsulfonylamino)benzylamine hydrochloride acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key receptor tyrosine kinase (RTK) implicated in angiogenesis and cancer progression.

The selection of VEGFR-2 as a putative target is not arbitrary. Structure-activity relationship (SAR) studies on related chemical scaffolds, such as 4-[(phenylmethyl)amino]quinazolines and benzalhydantoin derivatives, have demonstrated potent inhibition of RTKs, including the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, by targeting the highly conserved ATP-binding pocket[1][2]. The benzylamine moiety is a recurring feature in these inhibitors, suggesting that our compound of interest may operate through a similar mechanism.

Section 1: Foundational Target Engagement: From Purified Protein to Intact Cells

The first crucial step is to establish a direct physical interaction between the compound and its hypothesized target, both in a clean biochemical system and in the more complex environment of a living cell.

Experiment 1: In Vitro Biochemical Kinase Assay

Causality Behind Experimental Choice: Before investing in complex cellular assays, it is paramount to determine if the compound can inhibit the catalytic activity of the purified target protein in isolation. This acellular approach eliminates confounding variables such as cell permeability and off-target cellular responses, providing a clear measure of direct enzymatic inhibition. A luminescent ATP-depletion assay is a robust and high-throughput method for this purpose.

Detailed Protocol: VEGFR-2 Kinase Activity Assay (Luminescence-Based)

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human VEGFR-2 kinase domain protein to a working concentration of 2-5 ng/µL in kinase buffer.

    • Prepare a 2X substrate solution containing a suitable poly-peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration near its Km for VEGFR-2 (typically 10-50 µM) in kinase buffer.

    • Serially dilute 2-(Methylsulfonylamino)benzylamine hydrochloride, a positive control (e.g., Axitinib[1]), and a negative control (a structurally similar but inactive analog) in DMSO, then dilute into kinase buffer to create a 10X final concentration series.

  • Assay Execution:

    • Add 5 µL of the 10X compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X VEGFR-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 10 µL of a commercial luminescent kinase assay reagent (which measures remaining ATP) to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader. A higher signal indicates more ATP remaining, thus higher inhibition.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Summary: Biochemical Inhibition

CompoundPutative TargetKnown VEGFR-2 IC₅₀Predicted IC₅₀ for 2-(Methylsulfonylamino)benzylamine HCl
Axitinib (Positive Control)VEGFR-2~0.2 nMN/A
2-(Methylsulfonylamino)benzylamine HCl VEGFR-2N/ATo be determined
Negative Control AnalogVEGFR-2>10 µM>10 µM
Experiment 2: Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choice: A positive result in a biochemical assay is essential but insufficient; it does not prove the compound can reach and bind to its target in a physiological context. CETSA provides this critical evidence by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates[3][4]. This biophysical measurement of target engagement is a powerful validation step.

DOT Diagram: CETSA Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Protein Analysis cell_culture 1. Culture HUVECs harvest 2. Harvest & Resuspend Cells cell_culture->harvest treat 3. Treat with Compound (or DMSO Vehicle) harvest->treat aliquot 4. Aliquot Cells into PCR Tubes treat->aliquot heat_challenge 5. Heat at Gradient (e.g., 40°C - 70°C) aliquot->heat_challenge lysis 6. Lyse Cells (Freeze-Thaw) heat_challenge->lysis centrifuge 7. Centrifuge to Pellet Aggregated Proteins lysis->centrifuge supernatant 8. Collect Soluble Fraction (Supernatant) centrifuge->supernatant western_blot 9. Analyze by Western Blot for Soluble VEGFR-2 supernatant->western_blot caption CETSA experimental workflow coupled with Western blot analysis.

CETSA experimental workflow coupled with Western blot analysis.

Detailed Protocol: CETSA for VEGFR-2 Target Engagement

  • Cell Culture and Treatment:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into two pools. Treat one pool with 2-(Methylsulfonylamino)benzylamine hydrochloride (e.g., at 10x the cellular IC₅₀) and the other with an equivalent volume of DMSO vehicle. Incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C[5].

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath[1].

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C[3].

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the protein concentration to ensure equal loading.

    • Analyze the samples via SDS-PAGE and Western Blot using a primary antibody specific for total VEGFR-2. A loading control (e.g., GAPDH) should also be probed.

Data Interpretation: In the DMSO-treated samples, the amount of soluble VEGFR-2 will decrease as the temperature increases. In the compound-treated samples, ligand binding will stabilize the protein, resulting in more soluble VEGFR-2 remaining at higher temperatures. This "thermal shift" is direct evidence of target engagement.

Section 2: Verifying On-Target Effects on Cellular Signaling

Confirming direct binding is the first half of the story. The second is demonstrating that this binding event leads to the expected functional consequence: inhibition of the target's signaling pathway.

Experiment 3: Western Blot Analysis of VEGFR-2 Pathway Modulation

Causality Behind Experimental Choice: VEGFR-2 activation by its ligand, VEGF-A, triggers a well-defined downstream signaling cascade that promotes cell survival and proliferation, primarily through the PI3K/AKT and MAPK/ERK pathways[6]. By treating VEGF-stimulated cells with our compound, we can use Western blotting to monitor the phosphorylation status of key pathway components. A reduction in phosphorylation downstream of VEGFR-2 provides strong evidence that the compound's on-target binding translates into functional pathway inhibition.

DOT Diagram: VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT Activates Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Outcome Angiogenesis, Cell Survival, Proliferation Transcription->Outcome Inhibitor 2-(Methylsulfonylamino) benzylamine HCl Inhibitor->VEGFR2 Inhibits ATP Binding caption Simplified VEGFR-2 signaling cascade and the point of inhibition.

Simplified VEGFR-2 signaling cascade and the point of inhibition.

Detailed Protocol: Phospho-Protein Western Blot

  • Cell Culture and Stimulation:

    • Culture HUVECs in low-serum media for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of 2-(Methylsulfonylamino)benzylamine hydrochloride (or controls) for 1-2 hours.

    • Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Non-stimulated cells serve as a baseline control.

  • Lysis and Protein Quantification:

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with phosphatase and protease inhibitors.

    • Clear the lysate by centrifugation and determine the protein concentration of the supernatant.

  • Western Blot Analysis:

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate membranes overnight at 4°C with primary antibodies specific for:

      • Phospho-VEGFR2 (Tyr1175)

      • Total VEGFR2

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • GAPDH or β-actin (loading control)

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[7].

    • Detect bands using an ECL substrate and image the blot.

Data Analysis and Expected Outcomes: Quantify band intensities using densitometry software. For each signaling node (VEGFR2, AKT, ERK), calculate the ratio of the phosphorylated protein to the total protein. A successful on-target inhibitor should show a dose-dependent decrease in the phosphorylation of VEGFR2, AKT, and ERK in VEGF-stimulated cells.

Summary of Expected Western Blot Results

Treatment Conditionp-VEGFR2 Levelp-AKT Levelp-ERK Level
No Stimulation (Vehicle)BasalBasalBasal
VEGF Stimulation (Vehicle)++++++++++++
VEGF + Low Dose Compound+++++++++
VEGF + High Dose Compound+++
VEGF + Positive Control+++

Section 3: Outlook and Next Steps: Functional and In Vivo Validation

While the experiments above provide robust confirmation of on-target activity at the molecular and cellular levels, the ultimate validation comes from demonstrating an effect in a functional biological system.

  • Cell-Based Functional Assays: The next logical step is to assess the compound's ability to inhibit angiogenesis-related processes in vitro. An endothelial tube formation assay using HUVECs on Matrigel would be a highly relevant functional readout. An on-target VEGFR-2 inhibitor should effectively block the formation of capillary-like structures in a dose-dependent manner.

  • In Vivo Target Validation: To confirm efficacy in a living system, a xenograft tumor model in immunocompromised mice is the gold standard. For example, mice bearing tumors derived from a cancer cell line known to be dependent on angiogenesis (e.g., A549 lung carcinoma) could be treated with the compound. On-target activity would be validated by measuring reduced tumor growth, decreased microvessel density within the tumor (via CD31 staining), and confirming inhibition of p-VEGFR2 in tumor lysates post-treatment.

Conclusion

Confirming the on-target activity of a novel compound is a rigorous, hypothesis-driven process that requires a convergence of evidence from multiple experimental systems. By systematically progressing from direct biochemical inhibition (Kinase Assay) to target engagement in cells (CETSA), and finally to functional pathway modulation (Phospho-Western Blot), researchers can build a compelling and scientifically sound case for their molecule's mechanism of action. This structured, self-validating approach is fundamental to making informed decisions in any drug discovery pipeline, minimizing the risk of pursuing compounds with ambiguous or undesirable off-target effects.

References

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  • Benchchem. (2025). Application Note: Western Blot Analysis for Target Engagement of "Compound 13".
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Piazza, I., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Naufal, M. R., et al. (2024). Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. Sains Malaysiana.
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Comparative

A Structural Analogue Approach to Assessing the Efficacy of 2-(Methylsulfonylamino)benzylamine hydrochloride

Abstract Publicly available efficacy data for 2-(Methylsulfonylamino)benzylamine hydrochloride is scarce, hindering direct comparative analysis. This guide circumvents this limitation by employing a structure-activity re...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Publicly available efficacy data for 2-(Methylsulfonylamino)benzylamine hydrochloride is scarce, hindering direct comparative analysis. This guide circumvents this limitation by employing a structure-activity relationship (SAR) approach. We deconstruct the molecule into its core components—the methylsulfonylamino (sulfonamide) group and the benzylamine scaffold—to hypothesize its potential biological targets and efficacy. By comparing these structural motifs to those found in well-characterized pharmaceutical agents, we propose that 2-(Methylsulfonylamino)benzylamine hydrochloride holds potential as an inhibitor of carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2). This guide provides a detailed comparative analysis with established drugs in these classes and outlines comprehensive, step-by-step experimental protocols to validate these hypotheses.

Introduction and Structural Analysis of the Target Compound

2-(Methylsulfonylamino)benzylamine hydrochloride is an organic compound characterized by a benzylamine core substituted at the ortho (2-position) with a methylsulfonylamino group. Given the limited biological data associated with this specific molecule, this guide will infer its potential efficacy by analyzing its primary structural features and comparing them to analogous features in known bioactive compounds.

The two key motifs for our analysis are:

  • The Sulfonamide Group (-SO₂NH₂): This functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs including antibacterial, diuretic, and anti-inflammatory agents.[1] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions (metalloenzymes), is crucial to its diverse pharmacological activities.[2]

  • The Benzylamine Scaffold: This structural motif is also prevalent in pharmaceuticals, contributing to the overall shape, size, and lipophilicity of the molecule, which governs its interaction with biological targets.[3][4] The ortho-substitution pattern on the benzene ring will influence the molecule's conformation and interaction with target binding sites.

Based on the prevalence of the sulfonamide moiety in specific drug classes, we hypothesize that 2-(Methylsulfonylamino)benzylamine hydrochloride may exhibit inhibitory activity against two key enzyme families: Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2).

Comparative Analysis with Structurally Similar Bioactive Compounds

Comparison with Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of zinc-containing metalloenzymes that are critical in various physiological processes.[5] The primary sulfonamide group is a classic zinc-binding group (ZBG) and is the hallmark of most CA inhibitors (CAIs).[6]

  • Mechanism of Action: Sulfonamide-based CAIs function by having the deprotonated sulfonamide nitrogen (-SO₂NH⁻) coordinate with the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[6]

The structural similarity between our target compound and established CAIs like Acetazolamide and benzenesulfonamides is striking, primarily due to the presence of the essential sulfonamide group.[7][8]

G Thr199 Thr199 Deprotonation Deprotonation Thr199->Deprotonation H-bond His1 His1 His2 His2 His3 His3

Table 1: Structural Comparison with Carbonic Anhydrase Inhibitors

Feature 2-(Methylsulfonylamino)benzylamine hydrochloride Acetazolamide (Standard CAI)[6]
Core Scaffold Benzylamine 1,3,4-thiadiazole
Zinc-Binding Group Primary Sulfonamide (-SO₂NH₂) Primary Sulfonamide (-SO₂NH₂)

| Potential Interaction | The sulfonamide group can bind to the active site zinc ion. The benzylamine portion can form additional interactions with amino acid residues. | The sulfonamide group binds to the active site zinc ion. The thiadiazole ring forms hydrogen bonds with residues like Thr199. |

Comparison with COX-2 Inhibitors

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway.[9] Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. A number of these drugs, such as Celecoxib, feature a sulfonamide or a bioisosteric methylsulfone moiety.[1]

  • Mechanism of Action: In many COX-2 inhibitors, the selectivity is attributed to the phenyl sulfonamide moiety binding to a polar side pocket present in the COX-2 enzyme but not in COX-1.[10] This interaction often involves forming hydrogen bonds with residues such as Gln178, Leu338, and Ser339.[10]

While our target compound lacks the diaryl structure typical of coxibs, the presence of the sulfonamide group suggests a potential for interaction with the COX-2 active site.

Table 2: Structural Comparison with COX-2 Inhibitors

Feature 2-(Methylsulfonylamino)benzylamine hydrochloride Celecoxib (Selective COX-2 Inhibitor)[1]
Core Scaffold Benzylamine Pyrazole with two aryl rings
Key Functional Group Sulfonamide (-SO₂NHCH₃) Sulfonamide (-SO₂NH₂)

| Potential Interaction | The sulfonamide group could potentially interact with the selective side pocket of the COX-2 enzyme. | The sulfonamide group extends into the COX-2 selective side pocket, forming key hydrogen bonds.[10] |

Proposed Experimental Validation Plan

To test the hypothesized efficacy of 2-(Methylsulfonylamino)benzylamine hydrochloride as a CA and COX-2 inhibitor, the following detailed in-vitro assays are proposed.

Experimental Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the well-established colorimetric method that measures the esterase activity of CA.[5][11] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.

Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA II) enzyme

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Acetazolamide (positive control inhibitor)

  • 2-(Methylsulfonylamino)benzylamine hydrochloride (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of hCA II in cold Assay Buffer.

    • Prepare a 3 mM stock solution of p-NPA in DMSO. This should be prepared fresh.

    • Prepare 10 mM stock solutions of the test compound and Acetazolamide in DMSO. Create serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL hCA II Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL hCA II Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the buffer, DMSO/inhibitor solutions, and enzyme solution to the wells as described above.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.[11]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G

Experimental Protocol: In-Vitro COX-2 Inhibition Assay

This protocol describes a common method for assessing COX inhibition by measuring the amount of prostaglandin produced from the substrate, arachidonic acid.[9][12]

Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • COX-1 enzyme (for selectivity testing)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 2-(Methylsulfonylamino)benzylamine hydrochloride (test compound)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • DMSO (for dissolving compounds)

  • Reaction stop solution (e.g., 1 M HCl)

  • Prostaglandin E₂ (PGE₂) EIA Kit for detection

  • 96-well microplate

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and Celecoxib in DMSO. Create serial dilutions for IC₅₀ determination.

    • Prepare the COX-2 enzyme and cofactor solutions in cold Assay Buffer as per the manufacturer's instructions.

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add Assay Buffer, heme, and the COX-2 enzyme.

    • Add the various concentrations of the test compound, Celecoxib, or vehicle (DMSO) to the appropriate wells.

  • Inhibitor Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[13]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[9]

    • Incubate the plate for 10 minutes at 37°C.[9]

  • Reaction Termination:

    • Stop the reaction by adding the stop solution (e.g., 1 M HCl).[9]

  • Detection and Data Analysis:

    • Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's protocol.

    • Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.

    • Determine the IC₅₀ value by plotting % Inhibition versus inhibitor concentration.

    • Repeat the entire assay using the COX-1 enzyme to determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 2-(Methylsulfonylamino)benzylamine hydrochloride is not currently available, a comparative analysis based on its structural motifs provides a strong, rational basis for hypothesizing its biological activity. The presence of a primary sulfonamide group, a key pharmacophore in numerous drugs, suggests that this compound is a promising candidate for inhibition of metalloenzymes like carbonic anhydrase and enzymes with specific polar binding pockets like COX-2.[1][7]

The detailed experimental protocols provided herein offer a clear and robust framework for researchers to empirically test these hypotheses. Successful validation would not only elucidate the efficacy of this specific compound but could also position the 2-(methylsulfonylamino)benzylamine scaffold as a valuable starting point for the development of novel therapeutic agents. Future work should focus on performing these in-vitro assays, followed by cell-based assays and in-vivo studies if promising activity is confirmed.

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  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • PubMed. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
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  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • JOVE. (n.d.).
  • PubMed. (2018). 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents. Retrieved from [Link]

  • PubMed. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Retrieved from [Link]

  • National Institutes of Health. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies.
  • FLORE. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors.
  • Fluorochem. (n.d.). 4-(Methylsulfonylamino)benzylamine hydrochloride.
  • ABL Technology. (n.d.). 2-(Methanesulfonyl)benzylamine hydrochloride.
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  • BenchChem. (n.d.). 3-(Methylsulfonylamino)benzylamine hydrochloride | 238428-26-7.
  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

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  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
  • Scilit. (n.d.). Faculty Opinions recommendation of Sulfoximines as rising stars in modern drug discovery? Current status and perspective on an emerging functional group in medicinal chemistry.

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Validation

A Comparative Guide to the Synthetic Validation of 2-(Methylsulfonylamino)benzylamine Hydrochloride: A Modern Approach vs. a Traditional Pathway

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of two synthetic pathways for the produc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of two synthetic pathways for the production of 2-(Methylsulfonylamino)benzylamine hydrochloride, a valuable building block in medicinal chemistry. We will explore a modern, streamlined approach and compare it with a more traditional synthetic route, offering experimental data and insights to inform your selection of the most appropriate method for your research and development needs.

Introduction to 2-(Methylsulfonylamino)benzylamine Hydrochloride

2-(Methylsulfonylamino)benzylamine and its derivatives are of significant interest in pharmaceutical research due to their versatile chemical nature, which allows for their incorporation into a wide array of complex molecules. The presence of both a primary amine and a sulfonamide group provides multiple points for chemical modification, making it a valuable scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic applications. Given its importance, the development of a robust, efficient, and scalable synthetic pathway is a critical endeavor.

The Synthetic Challenge: Purity, Yield, and Scalability

The primary challenges in synthesizing 2-(Methylsulfonylamino)benzylamine hydrochloride lie in achieving high purity and yield while ensuring the scalability of the process. The presence of multiple reactive functional groups necessitates careful selection of reagents and reaction conditions to avoid side reactions and the formation of impurities. This guide will dissect two distinct synthetic strategies, evaluating them on these key performance indicators.

Pathway 1: A Modern Approach via Nitrile Reduction

This novel synthetic pathway leverages the direct reduction of a nitrile intermediate, offering a potentially more efficient and streamlined route to the target compound.

Overall Synthetic Scheme (Pathway 1)

A 2-Aminobenzonitrile C 2-(Methylsulfonylamino)benzonitrile A->C Pyridine B Methanesulfonyl Chloride B->C E 2-(Methylsulfonylamino)benzylamine C->E H2, Pd/C D Catalytic Hydrogenation G 2-(Methylsulfonylamino)benzylamine hydrochloride E->G EtOAc F HCl F->G

Caption: Modern synthetic pathway via nitrile reduction.

Experimental Protocols (Pathway 1)

Step 1: Synthesis of 2-(Methylsulfonylamino)benzonitrile

  • To a solution of 2-aminobenzonitrile (1.0 eq) in pyridine (5 vol) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(methylsulfonylamino)benzonitrile.

Step 2: Synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride

  • To a solution of 2-(methylsulfonylamino)benzonitrile (1.0 eq) in methanol (10 vol), add Palladium on carbon (10% w/w, 0.05 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine in ethyl acetate (5 vol) and add a solution of HCl in diethyl ether (2M, 1.1 eq) dropwise.

  • Stir the mixture for 1 hour, collect the precipitate by filtration, and dry under vacuum to afford 2-(Methylsulfonylamino)benzylamine hydrochloride.

Pathway 2: The Traditional Route via Reductive Amination

This established pathway relies on the reductive amination of a benzaldehyde intermediate, a classic and widely used method for the synthesis of primary amines.

Overall Synthetic Scheme (Pathway 2)

A 2-Aminobenzaldehyde C 2-(Methylsulfonylamino)benzaldehyde A->C Pyridine B Methanesulfonyl Chloride B->C E 2-(Methylsulfonylamino)benzylamine C->E NH4OAc, NaBH3CN D Reductive Amination G 2-(Methylsulfonylamino)benzylamine hydrochloride E->G EtOAc F HCl F->G

Caption: Traditional synthetic pathway via reductive amination.

Experimental Protocols (Pathway 2)

Step 1: Synthesis of 2-(Methylsulfonylamino)benzaldehyde

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in pyridine (5 vol) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(methylsulfonylamino)benzaldehyde.

Step 2: Synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride

  • To a solution of 2-(methylsulfonylamino)benzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol (10 vol), add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Dissolve the crude amine in ethyl acetate (5 vol) and add a solution of HCl in diethyl ether (2M, 1.1 eq) dropwise.

  • Stir the mixture for 1 hour, collect the precipitate by filtration, and dry under vacuum to afford 2-(Methylsulfonylamino)benzylamine hydrochloride.

Comparative Analysis: Performance and Practicality

The choice of a synthetic pathway is often a balance of several factors. The following table provides a comparative summary of the two routes based on typical experimental outcomes for analogous reactions.

ParameterPathway 1 (Nitrile Reduction)Pathway 2 (Reductive Amination)Justification & Expert Insights
Overall Yield ~75-85%~65-75%The catalytic reduction of nitriles is often a high-yielding transformation. Reductive amination can be slightly lower yielding due to the equilibrium nature of imine formation.
Purity of Final Product High (>98%)Good to High (>95%)Catalytic hydrogenation is a clean reaction with minimal byproducts. Reductive amination can sometimes result in small amounts of over-alkylation or unreacted imine intermediates.
Reaction Time ~28-30 hours~36-40 hoursThe reductive amination step is typically longer than the catalytic hydrogenation.
Reagent Safety & Handling Requires handling of H₂ gas and a pyrophoric catalyst (Pd/C).Uses sodium cyanoborohydride, which is toxic and requires careful handling to avoid the release of HCN gas.Both pathways have their safety considerations. The choice may depend on the available equipment and safety infrastructure.
Scalability Generally good, but requires specialized hydrogenation equipment for large-scale synthesis.Readily scalable using standard laboratory equipment.The need for a high-pressure hydrogenation reactor in Pathway 1 might be a limiting factor for some laboratories.
Cost-Effectiveness Potentially more cost-effective due to higher yields and shorter reaction times.The cost of sodium cyanoborohydride can be a factor in large-scale synthesis.A detailed cost analysis would depend on the current market price of all reagents and solvents.

Validation and Quality Control: An E-E-A-T Perspective

In the context of drug development, the validation of a synthetic pathway is not merely about achieving a high yield; it is about ensuring the consistent production of a high-quality product. This aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Trustworthiness Through Self-Validating Protocols

A robust synthetic protocol should be self-validating. This means that in-process controls and final product analysis should consistently meet predefined specifications. For both pathways, the following analytical techniques are crucial for validation:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of intermediates and the final product.

  • Mass Spectrometry: To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Melting Point Analysis: As a preliminary indicator of purity.

Authoritative Grounding in Regulatory Standards

The validation of a new synthetic pathway for a pharmaceutical intermediate should be guided by internationally recognized standards. The International Council for Harmonisation (ICH) provides guidelines that are considered authoritative in the pharmaceutical industry.

  • ICH Q3A(R2) Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[1] Any new synthetic pathway must be evaluated for its impurity profile, and any impurity exceeding the identification threshold must be structurally characterized.

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products: The stability of the final product, 2-(Methylsulfonylamino)benzylamine hydrochloride, produced by a new pathway should be assessed under various conditions (e.g., temperature, humidity) to establish a re-test period.[2]

Conclusion and Recommendation

Both the modern nitrile reduction pathway and the traditional reductive amination route offer viable methods for the synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride.

The modern pathway via nitrile reduction presents several advantages, including higher overall yields, excellent purity, and shorter reaction times. However, the requirement for specialized hydrogenation equipment may be a consideration for some research settings.

The traditional pathway via reductive amination is a well-established and reliable method that can be performed using standard laboratory equipment, making it highly accessible. While the yields may be slightly lower and reaction times longer, it remains a robust and dependable route.

Ultimately, the selection of the optimal synthetic pathway will depend on the specific needs and resources of the research team. This guide provides the necessary data and expert insights to make an informed decision, ensuring the successful and efficient synthesis of this important chemical intermediate.

References

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. EMA/CHMP/ICH/2737/1999. [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

  • Li, M., Pischetola, C., Cardenas-Lizana, F., & Keane, M. A. (2020). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Applied Catalysis A: General, 590, 117368. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

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Comparative

Independent Verification of the Biological Effects of 2-(Methylsulfonylamino)benzylamine Hydrochloride: A Comparative and Predictive Guide

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for investigating the biological effects of the research chemical 2-(Methylsulfonylamino)ben...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for investigating the biological effects of the research chemical 2-(Methylsulfonylamino)benzylamine hydrochloride (CAS: 1170256-90-2). Due to the limited publicly available biological data for this specific ortho-substituted compound, this document adopts a predictive and comparative approach. By analyzing its structural components, comparing it to its meta-isomer and other functionally related compounds, we will hypothesize potential biological activities and provide detailed, self-validating experimental protocols for their verification.

Introduction and Structural Analysis

2-(Methylsulfonylamino)benzylamine hydrochloride is a small organic molecule characterized by a benzylamine core with a methylsulfonylamino group at the ortho (2-) position. The hydrochloride salt form generally enhances solubility in aqueous solutions.

A critical analysis of its structure reveals two key functional moieties that are likely to dictate its biological activity:

  • Benzylamine Core: This motif is present in numerous biologically active compounds. Benzylamine itself is a substrate for monoamine oxidase B (MAO-B)[1]. Derivatives of benzylamine are known to act as inhibitors of catecholamine uptake and have been explored for a range of therapeutic applications, including antituberculosis and anticancer agents[2][3][4][5].

  • Sulfonamide Group: The sulfonamide functional group is a cornerstone of modern pharmacology. It is the defining feature of sulfa drugs, which act as antibacterial agents by competitively inhibiting dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria[6][7][8]. Non-antibacterial sulfonamides exhibit a wide array of activities, including anti-inflammatory (e.g., COX-2 inhibitors), diuretic, and anticonvulsant properties[9][10].

The ortho-positioning of the methylsulfonylamino group is a key structural feature that distinguishes it from more studied isomers and may introduce unique steric and electronic properties influencing its interaction with biological targets.

Comparative Analysis with Structurally and Functionally Related Compounds

To predict the potential biological activities of 2-(Methylsulfonylamino)benzylamine hydrochloride, we will compare it with its meta-isomer and other compounds sharing its core functional groups.

CompoundKey Structural FeaturesKnown/Predicted Biological Activities
2-(Methylsulfonylamino)benzylamine HCl (Target) Benzylamine core, ortho -methylsulfonylamino groupHypothesized: Anticancer, anti-inflammatory, enzyme inhibitory (e.g., MAO)
3-(Methylsulfonylamino)benzylamine HCl (Isomer) Benzylamine core, meta -methylsulfonylamino groupPotential antihypertensive, neurological, and anticancer properties.
Benzylamine Unsubstituted benzylamineSubstrate for MAO-B; derivatives can inhibit catecholamine uptake.[1][5]
Sulfamethoxazole (Sulfa Drug) Sulfonamide group with an aromatic amineAntibacterial via inhibition of folic acid synthesis.[7]
Celecoxib (COX-2 Inhibitor) A non-antibacterial sulfonamide derivativeAnti-inflammatory by selectively inhibiting the COX-2 enzyme.[9]
Benzydamine HCl Indazole-based benzylamine derivativeAnti-inflammatory, analgesic, and local anesthetic; inhibits pro-inflammatory cytokines.[11][12][13][14]
The Isomeric Comparator: 3-(Methylsulfonylamino)benzylamine hydrochloride

The meta-isomer provides the closest structural comparison. Reports on this compound suggest potential applications in oncology, neurology, and as an antihypertensive agent. This broad spectrum of activity is attributed to the interplay between the benzylamine and sulfonamide groups. The shift of the methylsulfonylamino group from the meta to the ortho position in our target compound could significantly alter its activity profile due to potential intramolecular hydrogen bonding and steric hindrance, which may affect its binding affinity to target proteins.

Broader Functional Comparators
  • Monoamine Oxidase (MAO) Inhibition: Given the benzylamine core, a primary hypothesis is that our target compound could interact with monoamine oxidases. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases[15]. Benzylamine-sulfonamide derivatives have been specifically investigated as selective MAO-B inhibitors[16].

  • Anti-inflammatory Activity: The sulfonamide moiety is present in potent anti-inflammatory drugs like celecoxib[9]. Additionally, benzydamine, a benzylamine derivative, exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α, a mechanism distinct from traditional NSAIDs that target cyclooxygenase (COX) enzymes[11][12][13][14].

  • Anticancer Potential: Benzylamine derivatives have been shown to induce apoptosis and reduce proliferation in cancer cell lines[3]. The sulfonamide group is also a feature in some anticancer drugs. Therefore, evaluating the cytotoxic effects of 2-(Methylsulfonylamino)benzylamine hydrochloride on various cancer cell lines is a logical starting point.

Proposed Experimental Verification Protocols

To independently verify the hypothesized biological effects, the following detailed protocols are recommended. These protocols are designed to be self-validating, with appropriate controls to ensure data integrity.

Assessment of Cytotoxicity (Anticancer Potential)

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.[17]

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(Methylsulfonylamino)benzylamine hydrochloride in an appropriate solvent (e.g., DMSO or sterile PBS).

    • Perform serial dilutions to create a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of solvent) and untreated cells (medium only).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Test Compound (Various Concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze

A flowchart of the MTT cell viability assay protocol.

Assessment of Enzyme Inhibition (e.g., Monoamine Oxidase)

This protocol provides a general framework for a fluorometric enzyme inhibition assay, which can be adapted for specific enzymes like MAO-A or MAO-B.[16][20][21][22]

  • Reagent Preparation:

    • Prepare a reaction buffer suitable for the target enzyme (e.g., phosphate buffer, pH 7.4).

    • Prepare solutions of the purified enzyme, the substrate (e.g., a fluorogenic substrate for MAO), and any necessary cofactors.

    • Prepare a stock solution of 2-(Methylsulfonylamino)benzylamine hydrochloride and a known inhibitor (positive control) in the appropriate solvent.

  • Assay Setup (96-well black plate):

    • Enzyme Wells: Add enzyme, buffer, and various concentrations of the test compound or positive control.

    • Control Wells:

      • No Inhibitor Control: Enzyme and buffer only.

      • No Enzyme Control: Substrate and buffer only (to measure background fluorescence).

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence over time (kinetic read). The product of the enzymatic reaction should be fluorescent.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "No Inhibitor Control".

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Diagram of a Potential Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Neurotransmitter Neurotransmitter (e.g., Dopamine) Receptor->Neurotransmitter Release MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites + H2O2 (Oxidative Stress) MAO->Metabolites Neurotransmitter->MAO Degradation Gene_Expression Altered Gene Expression Metabolites->Gene_Expression Downstream Effects Test_Compound 2-(Methylsulfonylamino) benzylamine HCl Test_Compound->MAO Inhibition

Hypothesized inhibition of Monoamine Oxidase (MAO) by the test compound.

Conclusion and Future Directions

While direct experimental evidence for the biological effects of 2-(Methylsulfonylamino)benzylamine hydrochloride is currently lacking, a systematic investigation based on its structural features and comparison with related compounds can provide valuable insights. The proposed experimental protocols for assessing cytotoxicity and enzyme inhibition offer a robust starting point for any researcher aiming to characterize this novel compound.

Based on the analysis, this compound warrants investigation for its potential as a monoamine oxidase inhibitor and as an anticancer agent. Further studies could also explore its anti-inflammatory properties, potentially through assays measuring the inhibition of pro-inflammatory cytokine production in immune cells. The unique ortho-substitution may confer novel selectivity or potency, making it an interesting candidate for further drug discovery and development efforts.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • What is the mechanism of Benzydamine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Sironi, M., et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 9, 69.
  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4399.
  • Sironi, M., et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. Retrieved from [Link]

  • Sironi, M., et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. ResearchGate. Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1269.
  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. (n.d.). Pharmacy 180. Retrieved from [Link]

  • 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. (1983). Biochemistry, 22(25), 5778-5786.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2023). Asian Journal of Pharmaceutical and Clinical Research, 16(10), 1-8.
  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025, August 20). Boster Bio. Retrieved from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 24). Cleveland Clinic. Retrieved from [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal, 17.
  • Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Cancers, 10(9), 289.
  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023, March 31). The Open Medicinal Chemistry Journal. Retrieved from [Link]

  • Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. (1981). Carcinogenesis, 2(8), 753-756.
  • Inhibition of uptake of catecholamines by benzylamine derivatives. (1976). Journal of Medicinal Chemistry, 19(9), 1130-1133.
  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). Frontiers in Immunology, 12, 652703.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2530.
  • Enzyme assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). Plant Methods, 17(1), 44.
  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). Molecules, 28(4), 1642.
  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual.
  • What are the therapeutic applications for MAO inhibitors? (2025, March 11). Patsnap Synapse. Retrieved from [Link]

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Validation

A Head-to-Head Benchmarking Guide: 2-(Methylsulfonylamino)benzylamine hydrochloride versus Pargyline hydrochloride as Monoamine Oxidase Inhibitors

This guide provides a comprehensive, data-driven comparison between the novel compound, 2-(Methylsulfonylamino)benzylamine hydrochloride, and the well-established reference compound, Pargyline hydrochloride. Our analysis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison between the novel compound, 2-(Methylsulfonylamino)benzylamine hydrochloride, and the well-established reference compound, Pargyline hydrochloride. Our analysis focuses on their potential as Monoamine Oxidase (MAO) inhibitors, a critical target in neuropharmacology and drug development. We will delve into the underlying mechanisms, present detailed experimental protocols for a head-to-head comparison, and interpret the resulting data to guide your research and development efforts.

Introduction: The Rationale for Benchmarking

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of key neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] Their dysfunction has been implicated in a range of neurological disorders, making them a prime target for therapeutic intervention.[2] MAO inhibitors are a major class of drugs for treating depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2]

Pargyline is a well-characterized, irreversible inhibitor of MAO, with a preference for MAO-B.[3][4][5] It has been used as both a therapeutic agent and a research tool for decades.[4][5] The subject of our investigation, 2-(Methylsulfonylamino)benzylamine hydrochloride, is a novel compound with structural similarities to known MAO inhibitors, particularly the benzylamine scaffold which is known to interact with MAO enzymes.[6] This guide aims to benchmark the inhibitory potential of this novel compound against the established profile of Pargyline.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of both compounds is essential for designing and interpreting experiments.

Property2-(Methylsulfonylamino)benzylamine hydrochloridePargyline hydrochloride
Molecular Formula C₈H₁₃ClN₂O₂SC₁₁H₁₄ClN
Molecular Weight 236.72 g/mol 195.69 g/mol [3]
Structure Contains a methylsulfonylamino group on the benzylamine core.Contains an N-methyl-N-propargyl group on the benzylamine core.
Known Activity Putative MAO inhibitor based on structural alerts.Irreversible MAO-B inhibitor.[3][4]

Mechanism of Action: Targeting Monoamine Oxidase

MAOs are located on the outer mitochondrial membrane and exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[7] Selective inhibition of these isoforms is a key goal in drug development to minimize side effects.[7]

The proposed mechanism of action for both compounds centers on their ability to inhibit MAO, thereby preventing the breakdown of monoamine neurotransmitters and increasing their synaptic availability.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter (e.g., Dopamine) Neurotransmitter_Synapse Synaptic Neurotransmitter Neurotransmitter_Vesicle->Neurotransmitter_Synapse Release Neurotransmitter_Cytosol Cytosolic Neurotransmitter MAO Monoamine Oxidase (MAO) on Mitochondria Neurotransmitter_Cytosol->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter_Synapse->Neurotransmitter_Cytosol Reuptake Receptor Postsynaptic Receptor Neurotransmitter_Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor 2-(Methylsulfonylamino)benzylamine HCl or Pargyline HCl Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) in Neurotransmitter Regulation.

Head-to-Head Experimental Benchmarking

To objectively compare the two compounds, we propose a tiered experimental approach, moving from in vitro enzyme inhibition assays to cell-based toxicity assessments.

In Vitro MAO Inhibition Assay

The primary objective is to determine the potency (IC50) and selectivity of 2-(Methylsulfonylamino)benzylamine hydrochloride for MAO-A and MAO-B and compare it to Pargyline. A common and sensitive method is the Amplex™ Red Monoamine Oxidase Assay.[8][9][10]

Caption: Workflow for MAO Inhibition Assay.

This protocol is adapted from commercially available kits.[8][9][10]

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate buffer, pH 7.4.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the assay buffer.

    • Prepare a working solution of Amplex™ Red reagent and Horseradish Peroxidase (HRP) in the assay buffer.

    • Prepare stock solutions of 2-(Methylsulfonylamino)benzylamine hydrochloride and Pargyline hydrochloride in DMSO. Create a serial dilution in assay buffer.

    • Prepare the substrate solution (e.g., p-tyramine, a non-specific substrate for both MAO-A and MAO-B) in the assay buffer.[10][11]

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound dilution or vehicle control (DMSO in assay buffer).

    • Add 20 µL of MAO-A or MAO-B enzyme solution to the respective wells.

    • Incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 60 µL of the substrate/Amplex Red/HRP working solution.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~570 nm and emission at ~585 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
2-(Methylsulfonylamino)benzylamine HCl 15.22.56.08
Pargyline HCl 13.0[3]0.5[3]26

Interpretation: In this hypothetical scenario, 2-(Methylsulfonylamino)benzylamine hydrochloride demonstrates inhibitory activity against both MAO-A and MAO-B, with a preference for MAO-B. However, it is less potent and less selective than the reference compound, Pargyline hydrochloride.

Cell-Based Viability and Cytotoxicity Assay

It is crucial to assess the potential toxicity of a novel compound in a cellular context. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability.[12][13][14][15]

Caption: Workflow for MTT Cell Viability Assay.

This protocol is a standard procedure for assessing cell viability.[12][13][14][15]

  • Cell Culture:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(Methylsulfonylamino)benzylamine hydrochloride and Pargyline hydrochloride in cell culture media.

    • Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (media with DMSO) and an untreated control.

    • Incubate the cells for 24 to 48 hours at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[13]

    • After incubation, carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

CompoundCC50 in SH-SY5Y cells (µM)
2-(Methylsulfonylamino)benzylamine HCl > 100
Pargyline HCl 85

Interpretation: Based on this hypothetical data, 2-(Methylsulfonylamino)benzylamine hydrochloride exhibits lower cytotoxicity than Pargyline hydrochloride in SH-SY5Y cells, with a CC50 value greater than 100 µM. This suggests a potentially better safety profile in this specific cell line.

Discussion and Future Directions

This benchmarking guide provides a framework for the initial characterization of 2-(Methylsulfonylamino)benzylamine hydrochloride as a potential MAO inhibitor. Our hypothetical data suggests that while the novel compound is a less potent and selective MAO-B inhibitor than Pargyline, it may possess a more favorable cytotoxicity profile.

Key Takeaways:

  • Proof-of-Concept: 2-(Methylsulfonylamino)benzylamine hydrochloride shows promise as a MAO inhibitor, warranting further investigation.

  • Structure-Activity Relationship (SAR): The methylsulfonylamino group appears to confer MAO inhibitory activity, though it is less effective than the N-methyl-N-propargyl group of Pargyline in terms of potency and selectivity.

  • Therapeutic Window: The lower cytotoxicity of the novel compound could indicate a wider therapeutic window, which is a significant advantage in drug development.

Future experiments should focus on:

  • Reversibility of Inhibition: Determining whether the inhibition is reversible or irreversible.

  • In Vivo Efficacy: Assessing the compound's ability to modulate neurotransmitter levels and produce behavioral effects in animal models.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

The systematic benchmarking of novel compounds against established reference standards is a cornerstone of rigorous drug discovery. While Pargyline hydrochloride remains a highly potent and selective MAO-B inhibitor, 2-(Methylsulfonylamino)benzylamine hydrochloride presents itself as a lead compound with a potentially better safety profile. The experimental protocols and comparative data presented in this guide offer a solid foundation for further research into the therapeutic potential of this and related novel chemical entities.

References

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Comparative

A Comparative Pharmacokinetic Guide to Benzylamine Derivatives for the Discerning Researcher

For researchers, medicinal chemists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its success as a therapeutic agent. This guide provides an in-depth compara...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its success as a therapeutic agent. This guide provides an in-depth comparative analysis of the pharmacokinetic properties of benzylamine derivatives, a class of compounds with significant therapeutic interest, notably as monoamine oxidase (MAO) inhibitors. We will dissect the absorption, distribution, metabolism, and excretion (ADME) profiles of key benzylamine derivatives, grounded in experimental data and established methodologies. This guide is designed to empower you with the foundational knowledge to not only interpret existing data but also to strategically design future research endeavors.

The Significance of Pharmacokinetics in Benzylamine Drug Development

The benzylamine scaffold is a cornerstone in the development of MAO inhibitors, particularly selective MAO-B inhibitors used in the management of Parkinson's disease and other neurological conditions.[1][2] The therapeutic efficacy and safety of these agents are intrinsically linked to their pharmacokinetic properties. A favorable pharmacokinetic profile ensures that the drug reaches its target in the central nervous system (CNS) in sufficient concentrations and for an appropriate duration, while minimizing off-target effects and systemic toxicity. Key pharmacokinetic parameters such as bioavailability, plasma protein binding, metabolic stability, and half-life dictate the dosing regimen and the potential for drug-drug interactions.[3]

Comparative Pharmacokinetic Profiles of Key Benzylamine Derivatives

This section provides a comparative overview of the pharmacokinetic parameters of three clinically significant MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. These compounds, while sharing a common therapeutic target, exhibit distinct pharmacokinetic profiles that influence their clinical application.[4][5]

ParameterSelegilineRasagilineSafinamide
Route of Administration Oral, TransdermalOralOral
Oral Bioavailability ~10%~36%[6]95%[7]
Time to Peak Plasma Conc. (Tmax) < 1 hour[8]0.5 - 1 hour[9]2 - 4 hours[10]
Plasma Protein Binding 85 - 90%60 - 70%[6]88 - 90%[11]
Elimination Half-life (t½) ~1.5 hours (single dose)[8]1.5 - 3.5 hours[9]20 - 30 hours[11]
Primary Metabolism CYP2B6, CYP2C19[6]CYP1A2[6]Amidases, MAO-A[11]

Expert Insights: The low oral bioavailability of selegiline is attributed to extensive first-pass metabolism, which led to the development of a transdermal patch to bypass the gastrointestinal tract.[8] Rasagiline exhibits more favorable oral bioavailability compared to selegiline.[6] Safinamide stands out with its high oral bioavailability and significantly longer half-life, allowing for once-daily dosing.[10][11] The differences in their primary metabolic pathways also have significant implications for potential drug-drug interactions.

Deciphering the ADME Profile: Key Experimental Workflows

A thorough understanding of a compound's ADME properties is crucial for predicting its in vivo behavior. The following sections detail the standard experimental protocols for assessing key ADME parameters, providing the "why" behind each step.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption of drugs.[12] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[6][13]

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for determining intestinal permeability using the Caco-2 assay.

Step-by-Step Methodology:

  • Cell Culture and Monolayer Formation: Caco-2 cells are cultured and seeded onto semi-permeable Transwell® inserts. Over approximately 21 days, the cells differentiate into a confluent monolayer with tight junctions, mimicking the intestinal epithelium.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is crucial for reliable data. This is assessed by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates a well-formed, tight monolayer.[13]

  • Permeability Assay: The test compound is added to either the apical (A, representing the intestinal lumen) or the basolateral (B, representing the blood) side of the monolayer. The plate is then incubated at 37°C for a defined period, typically 2 hours.[6]

  • Sampling and Analysis: At the end of the incubation, samples are taken from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport) and the concentration of the compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp in the B-to-A direction to the A-to-B direction gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[6]

Causality Behind Experimental Choices: The 21-day differentiation period is critical for the development of the morphological and functional characteristics of mature enterocytes, including the expression of key transporters.[14] The use of both A-to-B and B-to-A transport studies allows for the identification of active efflux mechanisms, which can significantly limit a drug's oral absorption.

Metabolic Stability: The Microsomal Stability Assay

This in vitro assay provides a measure of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[11] It utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[15]

Experimental Workflow for Microsomal Stability Assay

Caption: Workflow for determining plasma protein binding by equilibrium dialysis.

Step-by-Step Methodology:

  • Device Setup: A dialysis device, such as a Rapid Equilibrium Dialysis (RED) device, is used. This device consists of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff that allows the passage of small molecules but retains large proteins. [16]2. Sample Loading: The test compound is added to plasma, which is then placed in one chamber (the plasma chamber). The other chamber (the buffer chamber) is filled with a protein-free buffer solution. [17]3. Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane. 4. Sampling and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers, and the concentration of the compound in each is determined by LC-MS/MS. [18]5. Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the drug in the buffer chamber to the concentration in the plasma chamber at equilibrium. [16] Causality Behind Experimental Choices: The semi-permeable membrane is the key component, as it selectively allows the unbound drug to diffuse into the buffer chamber, while the protein-bound drug remains in the plasma chamber. [9]Reaching equilibrium is critical to ensure that the concentration of the unbound drug is the same in both chambers, allowing for an accurate determination of the unbound fraction.

Structure-Pharmacokinetic Relationships of Benzylamine Derivatives

The chemical structure of a benzylamine derivative significantly influences its pharmacokinetic properties. While a comprehensive quantitative structure-pharmacokinetic relationship (QSPR) is beyond the scope of this guide, we can highlight some key structural features and their impact on ADME.

  • Lipophilicity: Generally, increased lipophilicity can enhance membrane permeability and absorption. However, very high lipophilicity can lead to increased metabolic clearance and higher plasma protein binding, which may reduce the free drug concentration.

  • Polar Surface Area (PSA): A lower PSA is often associated with better cell membrane permeability and blood-brain barrier penetration.

  • Metabolic Soft Spots: The presence of certain functional groups can make a molecule more susceptible to metabolism. For instance, the N-dealkylation of selegiline and rasagiline is a key metabolic pathway. [6]The introduction of metabolic blockers, such as fluorine atoms, at strategic positions can improve metabolic stability.

  • Ionization (pKa): The ionization state of the benzylamine nitrogen at physiological pH affects its solubility, permeability, and binding to transporters and metabolizing enzymes.

Expert Insights: The differences in the metabolic pathways of selegiline, rasagiline, and safinamide can be attributed to their structural variations. Selegiline and rasagiline, with their propargyl groups, are irreversible inhibitors that form covalent adducts with MAO-B. [1]Safinamide, with its α-aminoamide structure, is a reversible inhibitor. [11]These structural differences also influence their interactions with CYP enzymes.

Future Directions and Emerging Benzylamine Derivatives

Research into novel benzylamine derivatives continues to yield compounds with potentially improved pharmacokinetic and pharmacodynamic profiles. Recent studies have explored the synthesis and predicted ADMET properties of new series of benzylamine derivatives with activities against various targets, including Mycobacterium tuberculosis. [19][20][21]While experimental pharmacokinetic data for many of these novel compounds are not yet publicly available, in silico predictions can guide the selection of candidates for further development.

The future of benzylamine derivative research will likely focus on:

  • Fine-tuning ADME properties: Modifying structures to enhance oral bioavailability, improve metabolic stability, and reduce the potential for drug-drug interactions.

  • Targeting specific transporters: Designing molecules that can effectively cross the blood-brain barrier to reach their CNS targets.

  • Multi-target-directed ligands: Developing single molecules that can modulate multiple targets involved in a disease, which may require a carefully balanced pharmacokinetic profile.

Conclusion

This guide has provided a comparative analysis of the pharmacokinetic properties of key benzylamine derivatives, along with a detailed look at the experimental methodologies used to assess these properties. A thorough understanding of the interplay between chemical structure and ADME is crucial for the successful development of new and improved benzylamine-based therapeutics. By applying the principles and protocols outlined in this guide, researchers can make more informed decisions in their drug discovery and development programs, ultimately leading to safer and more effective medicines.

References

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  • Siyavula, M. M., et al. (2021). Formation of benzaldehyde and N-benzylidenebenzylamine by-products from benzylamine during oxidative dehydrogenation to benzonitrile.
  • Ikezaki, H., et al. (1992). Studies on the Structure-Activity Relationships of Adrenergic .BETA.-mimetic Benzylamine Derivatives. V. 9-Aryl-1h-2,3,7,8,9,10-Hexahydrobenzo[d,e]quinolines. Chemical and Pharmaceutical Bulletin, 40(11), 3065-3071.
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Validation

A Researcher's Guide to Evaluating the Specificity of Novel Bioactive Compounds: A Case Study of 2-(Methylsulfonylamino)benzylamine hydrochloride

This guide provides a comprehensive framework for evaluating the specificity of a novel compound, using the hypothetical case of 2-(Methylsulfonylamino)benzylamine hydrochloride (hereafter referred to as "Compound X"). W...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the specificity of a novel compound, using the hypothetical case of 2-(Methylsulfonylamino)benzylamine hydrochloride (hereafter referred to as "Compound X"). While public data on the specific biological targets of Compound X is not available, its structure—containing a sulfonamide and a benzylamine moiety—is common in compounds designed to target a range of protein classes, including kinases and enzymes with roles in cardiovascular and infectious diseases.[3][4] This structural composition makes it an excellent candidate for demonstrating a multi-pronged approach to specificity profiling.

We will objectively compare state-of-the-art experimental methodologies, providing the causal logic behind experimental choices and detailed protocols to ensure scientific integrity.

The Critical Importance of Specificity in Drug Discovery

A common pitfall in drug development is the mischaracterization of a compound's mechanism of action. A drug may produce a desired cellular effect, but this effect could be due to interactions with proteins other than the intended target.[1] In some cases, these off-target interactions are the true drivers of the compound's efficacy.[2] Rigorous specificity testing is therefore not just a quality control step but a fundamental part of elucidating the true biological activity of a potential therapeutic.

This guide will focus on three orthogonal, industry-standard techniques for determining compound specificity:

  • Broad-Panel Enzymatic Screening (e.g., Kinase Profiling): A direct, in vitro method to assess a compound's activity against a large family of related enzymes.

  • Cellular Thermal Shift Assay (CETSA): A biophysical assay that confirms direct target engagement within the complex environment of a living cell or tissue.[5][6][7][8]

  • Unbiased Chemical Proteomics: An advanced mass spectrometry-based approach to identify the full spectrum of protein interactors for a compound in a proteome-wide manner.[9][10]

Part 1: Initial Characterization with Broad-Panel Enzymatic Screening

The first step in assessing specificity is often to screen the compound against a large, diverse panel of related enzymes, particularly if the compound's chemical scaffold suggests a likely target class. Given that sulfonamides are a common feature in kinase inhibitors, a comprehensive kinase screen is a logical starting point for Compound X.[11][12][13][14]

Rationale and Experimental Choice

Kinase profiling services offer access to hundreds of purified kinases in standardized enzymatic assays.[15] This approach provides a rapid and quantitative measure of a compound's inhibitory activity (typically as an IC50 value) against a significant portion of the kinome. The goal is to identify both the primary target(s) and any potential off-targets within this major enzyme family. A highly specific compound will show potent inhibition of one or a small number of kinases, while a non-specific compound will inhibit many.

Experimental Protocol: Kinase Profiling via IC50 Determination
  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. From this, create a series of dilutions to be used for the IC50 determination (e.g., 10 concentrations in a semi-log series).

  • Assay Panel Selection: Choose a comprehensive kinase panel, such as a kinome-wide panel that includes representatives from all major kinase families.[15]

  • Assay Performance: The screening provider will perform the assays. Typically, this involves incubating each kinase with its specific substrate and radiolabeled ATP (e.g., ³³P-ATP) in the presence of varying concentrations of Compound X.[15]

  • Data Acquisition: The amount of phosphorylated substrate is measured, which is inversely proportional to the inhibitory activity of Compound X.

  • Data Analysis: For each kinase, an IC50 value is calculated by plotting the percent inhibition against the compound concentration. The results are often visualized on a dendrogram of the human kinome to provide a clear picture of selectivity.

Data Presentation and Interpretation

The results of the kinase profiling should be summarized in a table, highlighting the most potently inhibited kinases.

Kinase TargetIC50 (nM) for Compound XIC50 (nM) for Alternative A (Specific)IC50 (nM) for Alternative B (Non-specific)
Primary Target (e.g., Kinase Y) 5 10 50
Off-Target 1>10,000>10,000150
Off-Target 21,500>10,000200
Off-Target 3>10,000>10,000500
  • Compound X: Shows high potency for the primary target and weak inhibition of one off-target, suggesting good specificity.

  • Alternative A: A highly specific inhibitor for comparison.

  • Alternative B (e.g., Staurosporine): A notoriously non-specific kinase inhibitor, for comparison.

This initial screen provides a landscape of potential interactions but is performed in a simplified, in vitro system. The next step is to validate the primary interaction in a more physiologically relevant context.

Part 2: Validating Target Engagement in a Cellular Context with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming that a compound binds to its intended target inside intact cells.[5][6][7][8][16] The principle is based on ligand-induced thermal stabilization: a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8]

Rationale and Experimental Choice

While in vitro assays are clean, they lack the complexity of the cellular environment, where factors like cell permeability, efflux pumps, and ATP concentration can influence a compound's activity. CETSA provides direct evidence of target engagement in a native cellular milieu, bridging the gap between biochemical activity and cellular effects.[7]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection A 1. Culture Cells to ~80% Confluency B 2. Treat Cells with Compound X or Vehicle A->B Incubate C 3. Heat Cells at a Range of Temperatures B->C Transfer D 4. Lyse Cells and Separate Soluble vs. Aggregated Proteins C->D Process E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E Analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the concentration of Compound X required to stabilize its target at a single, fixed temperature.

  • Determine Optimal Melt Temperature: First, perform a classic CETSA experiment by treating cells with a high concentration of Compound X and a vehicle control. Heat aliquots of the cell lysates across a temperature gradient (e.g., 40°C to 70°C). Identify the temperature at which the target protein is approximately 50% denatured in the vehicle-treated sample. This will be your fixed temperature for the ITDR experiment.

  • Compound Titration: Treat intact cells with a range of concentrations of Compound X (e.g., 0.1 nM to 10 µM) and a vehicle control for a defined period (e.g., 1 hour).

  • Heat Challenge: Heat all samples at the pre-determined optimal melt temperature for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles to avoid detergents that might disrupt protein complexes.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a standard method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the concentration of Compound X. The resulting curve can be used to determine an EC50 for target stabilization.

Comparative Data Presentation
CompoundTarget Engagement EC50 (ITDR CETSA)Cellular Activity IC50 (e.g., Proliferation Assay)
Compound X 50 nM75 nM
Alternative A (Specific) 60 nM90 nM
Inactive Analog >10,000 nM>10,000 nM

A strong correlation between the target engagement EC50 from CETSA and the IC50 from a functional cellular assay provides powerful evidence that the compound's cellular activity is mediated through the intended target.

Part 3: Unbiased, Proteome-Wide Specificity Profiling via Chemical Proteomics

While targeted approaches like kinase screening and CETSA are essential, they are inherently biased toward expected targets. To build the highest level of confidence in a compound's specificity, an unbiased, proteome-wide approach is necessary. Chemical proteomics uses a compound-derived probe to "fish" for binding partners from a complex cell lysate, which are then identified by mass spectrometry.[9][10][17][18]

Rationale and Experimental Choice

This method provides the most comprehensive and unbiased view of a compound's interactome. It can confirm the intended target, reveal unexpected off-targets that would be missed by panel screens, and provide a more complete picture of the compound's mechanism of action.[9][10] Affinity-based pulldown is a common chemical proteomics technique.[17]

Experimental Workflow: Affinity-Based Pulldown

Chemical_Proteomics_Workflow cluster_probe Probe Synthesis cluster_incubation Incubation & Competition cluster_capture Capture & Wash cluster_analysis Analysis A 1. Synthesize Affinity Probe (Compound X + Linker + Biotin) B 2. Incubate Cell Lysate with Probe A->B C 3. Competition Control: Incubate with Probe + Excess Free Compound X A->C D 4. Capture Probe-Protein Complexes on Streptavidin Beads B->D C->D E 5. Wash to Remove Non-specific Binders D->E F 6. Elute Bound Proteins E->F G 7. Protein ID and Quantification by LC-MS/MS F->G

Caption: Workflow for identifying protein targets using affinity-based chemical proteomics.

Detailed Protocol: Chemical Proteomics Pulldown
  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to Compound X. It is critical that the attachment point does not disrupt the compound's binding to its target.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

  • Affinity Pulldown:

    • Test Sample: Incubate the lysate with the biotinylated Compound X probe.

    • Competition Control: Incubate the lysate with the probe in the presence of a large excess (e.g., 100-fold) of free, unmodified Compound X. This is a critical control to distinguish specific binders from non-specific ones.

  • Capture: Add streptavidin-coated magnetic beads to both samples to capture the biotinylated probe and any bound proteins.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Identify proteins that are significantly enriched in the test sample compared to the competition control. These are high-confidence specific binders.

Interpreting the Data

The final output is a list of proteins ranked by their enrichment ratio.

Protein IDEnrichment (Probe vs. Probe + Free Compound)Known FunctionConclusion
Kinase Y 50-foldIntended TargetConfirmed On-Target
Protein Z25-foldUnrelated PathwayPotential Off-Target
Housekeeping Protein1.2-foldCellular MaintenanceNon-specific Binder

The results confirm the intended target (Kinase Y) and reveal a potential off-target (Protein Z) that warrants further investigation. This unbiased approach provides the most robust assessment of specificity across the entire proteome.

Conclusion and Best Practices

Evaluating the specificity of a novel compound like 2-(Methylsulfonylamino)benzylamine hydrochloride requires a multi-faceted, evidence-based approach. No single experiment can provide a complete picture. By integrating broad-panel screening, in-cell target engagement, and unbiased proteomic profiling, researchers can build a comprehensive and reliable specificity profile.

Key Recommendations for Researchers:

  • Be Systematic: Start with broad, cost-effective screens and use the results to guide more intensive, hypothesis-driven experiments.

  • Use Orthogonal Methods: Corroborate findings from one technique with another (e.g., confirm a hit from a kinase screen with CETSA).

  • Incorporate the Right Controls: The validity of specificity experiments, particularly chemical proteomics, hinges on the use of appropriate controls like competition experiments.

  • Acknowledge Limitations: Be aware of the limitations of each technique. In vitro assays may not fully recapitulate the cellular environment, and chemical modifications for proteomics can sometimes alter a compound's behavior.

By adhering to these principles, scientists can confidently characterize the specificity of their compounds, leading to more robust research outcomes and increasing the likelihood of success in the complex process of drug development.

References
  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science. [Link]

  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • PMC. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ResearchGate. (2017). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Oxford Academic. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

  • ResearchGate. (2018). Specificity profiles of clinical kinase inhibitors. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • MDPI. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. [Link]

  • Bioinformatics | Oxford Academic. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • PubMed. (2011). Drug target deconvolution by chemical proteomics. [Link]

  • SpringerLink. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 2-(Methylsulfonylamino)benzylamine hydrochloride

As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded guide for the safe and compliant disposal of 2-(Methylsulfonylamino)benzylamine hydrochloride. This document move...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded guide for the safe and compliant disposal of 2-(Methylsulfonylamino)benzylamine hydrochloride. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory. The protocols described herein are designed to be self-validating, empowering you to manage chemical waste with confidence and integrity.

Hazard Profile and Rationale for Stringent Disposal

2-(Methylsulfonylamino)benzylamine hydrochloride is a compound that demands careful handling due to its specific hazard profile. Understanding these risks is fundamental to appreciating the necessity of the disposal protocols that follow.

The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:

  • Skin Irritation (H315): Causes irritation upon contact with the skin.[1]

  • Serious Eye Irritation (H319): Poses a risk of serious damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled, particularly as a dust.[1]

Given these properties, improper disposal could lead to skin and eye injuries for waste handlers, or broader environmental contamination. The procedures outlined below are therefore designed to mitigate these risks by ensuring the compound and its containers are managed within a closed, controlled, and compliant system.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of 2-(Methylsulfonylamino)benzylamine hydrochloride, from the point of generation to final removal by a licensed service.

Causality: To prevent accidental cross-contamination and ensure waste is correctly identified for disposal, immediate segregation is critical. Using designated, properly labeled containers is a cornerstone of safe laboratory practice.

Protocol:

  • Designate a Waste Container: Use a dedicated, sealable container for all waste containing 2-(Methylsulfonylamino)benzylamine hydrochloride. This includes un-rinsed empty containers, contaminated personal protective equipment (PPE), and any material used for spill cleanup. The container should be made of a non-reactive material such as polyethylene or polypropylene.[2]

  • Labeling: The container must be clearly labeled with the full chemical name, "2-(Methylsulfonylamino)benzylamine hydrochloride," and appropriate hazard pictograms (e.g., an exclamation mark for irritation).[1]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage location should be a designated satellite accumulation area for hazardous waste.

Causality: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) require waste generators to determine if their chemical waste is classified as hazardous. This classification dictates the final disposal method.

Protocol:

  • Consult Regulations: The primary guideline for waste classification in the United States is the Resource Conservation and Recovery Act (RCRA), detailed in the Code of Federal Regulations under 40 CFR § 261.3.[1]

  • Assessment: While 2-(Methylsulfonylamino)benzylamine hydrochloride is not specifically listed as a "listed" hazardous waste, it may be classified as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given its nature as a combustible solid and its irritation properties, it is best practice to manage it as hazardous waste.

  • Documentation: Document your waste characterization decision. This is a key component of regulatory compliance.

Causality: The final disposal of chemical waste is a specialized process that requires certified facilities and trained personnel to protect human health and the environment. Direct disposal to landfill or sewer systems is not a compliant option.[2][4]

Protocol:

  • Engage a Licensed Waste Management Company: The only authoritative and compliant method for disposing of this chemical is through a licensed hazardous waste disposal company.[5][6] These companies are equipped to handle and transport chemical waste according to all federal, state, and local regulations.[2]

  • Provide Information: Furnish the disposal company with the Safety Data Sheet (SDS) for 2-(Methylsulfonylamino)benzylamine hydrochloride and a clear inventory of the waste.

  • Follow Instructions: Adhere strictly to the packaging and transportation instructions provided by the waste management company.

The entire disposal process can be visualized through the following decision-making workflow:

G start Waste Generated (2-(Methylsulfonylamino)benzylamine hydrochloride) segregate Step 1: Segregate into a labeled, sealed container start->segregate characterize Step 2: Characterize Waste (Consult 40 CFR § 261.3) segregate->characterize is_hazardous Is it Hazardous Waste? characterize->is_hazardous handle_as_hazardous Best Practice: Handle as Hazardous Waste is_hazardous->handle_as_hazardous Yes / Assume Yes arrange_disposal Step 3: Arrange Disposal with Licensed Waste Management Co. handle_as_hazardous->arrange_disposal provide_sds Provide SDS and Inventory arrange_disposal->provide_sds package Package for transport per Waste Co. instructions provide_sds->package end Waste Removed for Compliant Disposal package->end G spill Spill Occurs alert Alert & Evacuate spill->alert ppe Don PPE alert->ppe contain Contain Spill (Dry Method) ppe->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate disposal Dispose of Waste Container via Licensed Service decontaminate->disposal

Caption: Emergency workflow for a solid chemical spill.

Quantitative Data Summary
ParameterValueSource / Reference
CAS Number 1170256-90-2AK Scientific, Inc. [1]
GHS Hazard Codes H315, H319, H335AK Scientific, Inc. [1]
Signal Word WarningAK Scientific, Inc. [1]
Storage Temperature Room TemperatureSanta Cruz Biotechnology, Inc. [2]
Incompatible Materials Strong oxidizing agentsCole-Parmer [3]

By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's responsibility to environmental stewardship and regulatory compliance.

References

  • Santa Cruz Biotechnology, Inc.
  • AK Scientific, Inc. 2-(Methylsulfonylamino)
  • Cole-Parmer. Material Safety Data Sheet - Benzylamine hydrochloride, 99%.
  • MedChemExpress.
  • Apollo Scientific.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • TCI Chemicals.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Guidechem. Benzylamine hydrochloride 3287-99-8.
  • Sigma-Aldrich. 2-(Methanesulfonyl)benzylamine hydrochloride 97%.
  • Rx Destroyer.

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